molecular formula C8H6ClNO B172973 4-Chloro-2-methoxybenzonitrile CAS No. 100960-68-7

4-Chloro-2-methoxybenzonitrile

Cat. No.: B172973
CAS No.: 100960-68-7
M. Wt: 167.59 g/mol
InChI Key: RMEKKIFVJZOQEG-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzonitrile is a valuable chemical building block in research and development, particularly in the field of medicinal chemistry. Its structure incorporates both a methoxy group and a nitrile group, which are recognized as key pharmacophores in approved drugs . The methoxy group can influence a compound's binding to protein targets and its overall metabolic stability . Benzonitrile derivatives at large are frequently employed as intermediates in the synthesis of pharmacologically active compounds . As such, this compound serves as a versatile precursor for the synthesis of more complex molecules, making it a critical reagent in the development of potential new therapeutic agents.

Properties

IUPAC Name

4-chloro-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEKKIFVJZOQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639967
Record name 4-Chloro-2-methoxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100960-68-7
Record name 4-Chloro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2-methoxybenzonitrile CAS number 100960-68-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-methoxybenzonitrile (CAS: 100960-68-7)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis, this guide delves into its chemical properties, synthesis, characterization, reactivity, and safe handling protocols. The structure of this guide is tailored to present the most pertinent information in a logical and accessible format, moving from fundamental properties to practical applications.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aromatic nitrile, a class of compounds recognized for its utility as a versatile precursor in organic synthesis.[1] The presence of three distinct functional groups—nitrile, chloro, and methoxy—on the benzene ring imparts a unique reactivity profile, making it a valuable building block for more complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 100960-68-7[3][4]
Molecular Formula C₈H₆ClNO[4][5]
Molecular Weight 167.59 g/mol [4][5]
Synonyms Benzonitrile, 4-chloro-2-methoxy-[3][5]
Appearance White to yellow solid[3][5]
Purity ≥99% (Typical, via LCMS)[5]
Storage (Powder) -20°C (3 years), 4°C (2 years)[5]
Intended Use For research and analytical applications only.[5][6]

Synthesis Methodology: The Sandmeyer Reaction

The most established and industrially relevant method for synthesizing aryl nitriles from primary aryl amines is the Sandmeyer reaction.[7][8] This transformation is a cornerstone of aromatic chemistry, valued for its reliability and broad scope.[9] The synthesis of this compound logically starts from its corresponding aniline derivative, 4-Chloro-2-methoxyaniline (CAS 93-50-5).[10]

The overall process is a two-step sequence:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid).

  • Cyanation: The diazonium group is displaced by a cyanide nucleophile, a reaction catalyzed by copper(I) cyanide.[11][12]

The mechanism is an example of a radical-nucleophilic aromatic substitution (SRNAr).[7][8] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with a copper(II) species to yield the final benzonitrile product and regenerate the copper(I) catalyst.[8][11]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Cyanation A 4-Chloro-2-methoxyaniline R1 NaNO₂, HCl (aq) 0-5 °C A->R1 Reacts with B Aryl Diazonium Salt (Intermediate) R2 CuCN, heat B->R2 Reacts with R1->B Forms C This compound (Final Product) R2->C Yields

Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Sandmeyer Reaction

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • 4-Chloro-2-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Chloro-2-methoxyaniline (1.0 eq) in a solution of concentrated HCl and water. b. Cool the resulting solution to 0-5°C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. d. Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5°C. The formation of the diazonium salt is typically indicated by a color change. Stir for an additional 20-30 minutes at this temperature.

  • Cyanation: a. In a separate, larger flask, prepare a solution or slurry of copper(I) cyanide (1.2 eq) in water. b. Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture. This addition is often exothermic and may be accompanied by the evolution of nitrogen gas; control the rate of addition to maintain a manageable reaction temperature. c. After the addition is complete, gently warm the reaction mixture (e.g., to 50-60°C) and stir for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Extract the product into an organic solvent such as dichloromethane (3x volumes). c. Combine the organic layers and wash with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a white to yellow solid.

Spectroscopic Characterization

Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques.[13][14] While specific spectra are proprietary to manufacturers, the expected data can be reliably predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / Value
¹H NMR Methoxy Protons (-OCH₃)~3.9-4.0 ppm (singlet, 3H)
Aromatic Proton (H-3)~7.5 ppm (doublet)
Aromatic Proton (H-5)~7.3 ppm (doublet of doublets)
Aromatic Proton (H-6)~7.6 ppm (doublet)
¹³C NMR Nitrile Carbon (-C≡N)~115-120 ppm
Quaternary Carbon (C-1)~105-110 ppm
Methoxy Carbon (-OCH₃)~56 ppm
Aromatic Carbons6 signals expected in the ~110-160 ppm range
IR Spectroscopy Nitrile Stretch (C≡N)2220-2240 cm⁻¹ (strong, sharp)
Aryl-O-CH₃ Stretch1250-1280 cm⁻¹ (strong) & 1020-1050 cm⁻¹
Aromatic C=C Stretch~1600, ~1480 cm⁻¹
C-Cl Stretch700-850 cm⁻¹
Mass Spec. (EI) Molecular Ion (M⁺)m/z ≈ 167
Isotope Peak (M+2)⁺m/z ≈ 169 (approx. 1/3 intensity of M⁺ due to ³⁷Cl)

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its nitrile group, which serves as a versatile precursor to other key functional groups.

Reactivity_Diagram Start This compound (R-C≡N) Acid 4-Chloro-2-methoxybenzoic Acid (R-COOH) Start->Acid Acidic or Basic Hydrolisis (H₂O, H⁺/OH⁻) Amide 4-Chloro-2-methoxybenzamide (R-CONH₂) Start->Amide Partial Hydrolysis (e.g., H₂O₂, base) Amine (4-Chloro-2-methoxyphenyl)methanamine (R-CH₂NH₂) Start->Amine Reduction (e.g., LiAlH₄ or H₂, catalyst)

Caption: Key transformations of the nitrile functional group.
  • Hydrolysis: The nitrile can be fully hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, an essential functional group in many active pharmaceutical ingredients (APIs). Partial hydrolysis can afford the primary amide.

  • Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, crucial for modulating solubility and target binding in drug candidates.

The chloro and methoxy substituents are frequently incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and receptor binding interactions.[15][16] Therefore, this compound is an attractive starting material for building complex scaffolds in medicinal chemistry programs targeting a wide range of diseases.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is summarized from supplier Safety Data Sheets (SDS).[4]

  • Hazard Classification: GHS classification indicates the substance is harmful if swallowed (Acute toxicity, oral, Category 4).[4]

  • Precautionary Measures:

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[4]

    • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area.[17]

  • First Aid:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[18]

    • Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[17]

  • Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Recommended long-term storage is at -20°C.[5][17]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[17]

References

  • BYJU'S. Sandmeyer Reaction Mechanism. URL: https://byjus.com/chemistry/sandmeyer-reaction-mechanism/
  • Wikipedia. Sandmeyer reaction. URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction
  • ChemicalBook. This compound CAS#: 100960-68-7. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0211130.htm
  • MedchemExpress.com. Safety Data Sheet - this compound. URL: https://www.medchemexpress.
  • L.S.College, Muzaffarpur. Sandmeyer reaction. URL: https://www.lscollege.ac.in/userfiles/file/e-content/Chemistry/B_Sc_%20Part-II%20(H)%20Paper-III%20Group-B%20Chapter-3%20Sandmeyer%20reaction%20by%20Dr_%20Pankaj%20Kumar.pdf
  • chemeurope.com. Sandmeyer reaction. URL: https://www.chemeurope.com/en/encyclopedia/Sandmeyer_reaction.html
  • NIH National Library of Medicine. Recent trends in the chemistry of Sandmeyer reaction: a review. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8608829/
  • ChemicalBook. 4-CHLORO-2-METHYLBENZONITRILE - Safety Data Sheet. URL: https://www.chemicalbook.com/ShowMSDSByCAS_50712-68-0.htm
  • Chem-Impex. 4-Chloro-2-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis and Advanced Materials. URL: https://www.chemimpex.
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  • The Antirrhinum. This compound (Standard). URL: https://www.antirrhinum.com/product/4-chloro-2-methoxybenzonitrile-standard/
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  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis. URL: https://www.inno-pharmchem.com/news/the-role-of-4-methoxybenzonitrile-in-modern-pharmaceutical-synthesis-1001.html
  • Cytoswitch. This compound. URL: https://www.cytoswitch.com/product/4-chloro-2-methoxybenzonitrile/
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  • PubChem. 4-Chloro-2-methylbenzonitrile. URL: https://pubchem.ncbi.nlm.nih.gov/compound/142742
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chlorobenzonitrile. URL: https://www.fishersci.com/msds?productName=AC109000250
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Benzonitrile, 2-chloro-. URL: https://www.thermofisher.
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-hydroxybenzonitrile. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/h19300
  • Wikipedia. Cyanation. URL: https://en.wikipedia.
  • MedchemExpress.com. This compound | Drug Impurity. URL: https://www.medchemexpress.com/4-chloro-2-methoxybenzonitrile.html
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  • Sigma-Aldrich. CAS 100960-68-7. URL: https://www.sigmaaldrich.com/US/en/search/100960-68-7?focus=products&page=1&perpage=30&sort=relevance&term=100960-68-7&type=cas_number
  • Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. URL: https://patents.google.
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  • MedChemExpress. This compound (Standard) 100960-68-7. URL: https://www.medchemexpress.com/reference_standards/4-chloro-2-methoxybenzonitrile-standard.html
  • Benchchem. Benchmarking the Synthesis of 4-Chloro-2-fluoro-3-methoxyaniline: A Comparative Guide. URL: https://www.benchchem.
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  • PubChem. 4-Chloro-2-hydroxybenzonitrile. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3442789
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  • Organic Letters. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. URL: https://www.organic-chemistry.org/abstracts/lit6/141.shtm
  • Taylor & Francis. Cyanation – Knowledge and References. URL: https://www.taylorfrancis.com/chapters/edit/10.
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. URL: https://www.youtube.
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A Technical Guide to the Boiling Point of 4-Chloro-2-methoxybenzonitrile for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Physicochemical Profile and Theoretical Context

4-Chloro-2-methoxybenzonitrile is a solid at room temperature, appearing as a white to yellow crystalline powder. Its thermal properties, particularly its boiling point, are critical for designing reaction conditions, purification strategies (such as distillation or sublimation), and ensuring thermal stability.

Core Physicochemical Data

A summary of the key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 100960-68-7[1]
Molecular Formula C₈H₆ClNO[2]
Molecular Weight 167.59 g/mol [2]
Appearance White to yellow solid[3]
Predicted Boiling Point 276.7 ± 20.0 °C (at 760 mmHg)[4]
Predicted Flash Point 121.1 ± 21.8 °C[4]
Structural Influence on Boiling Point

The boiling point of a molecule is fundamentally governed by the strength of its intermolecular forces. For this compound, these are primarily dipole-dipole interactions and van der Waals forces. To understand the contribution of each substituent, we can compare its predicted boiling point to that of related, simpler structures.

CompoundBoiling Point (°C)Key Intermolecular Forces
Benzonitrile~191 °CDipole-dipole, π-stacking
4-Chlorobenzonitrile~223 °CEnhanced dipole moment, increased molecular weight
2-Methoxybenzonitrile~256 °CDipole-dipole, potential for weak hydrogen bonding
This compound ~277 °C (Predicted) Combined effects of chloro and methoxy groups
  • Benzonitrile (BP ~191 °C): The parent structure has a significant dipole moment due to the electron-withdrawing nitrile group, leading to a moderately high boiling point.[2][4][5][6][7]

  • 4-Chlorobenzonitrile (BP ~223 °C): The addition of a chlorine atom increases the molecular weight and the overall molecular dipole moment, resulting in stronger intermolecular forces and a significantly higher boiling point.[3][8][9][10][11]

  • 2-Methoxybenzonitrile (BP ~256 °C): The methoxy group is also polar and adds to the molecular weight. Its position ortho to the nitrile may introduce intramolecular steric and electronic effects, but the overall impact is a substantial increase in boiling point compared to benzonitrile.[12][13][14][15][16]

The predicted boiling point of this compound (~277 °C) aligns logically with these trends. The combined electron-withdrawing and polar effects of both the chloro and methoxy groups, along with the increased molecular mass, are expected to result in the highest boiling point in this series.

Experimental Determination of Boiling Point: A Self-Validating Protocol

The most reliable method for determining the boiling point of a small quantity of a substance is the micro boiling point (or Thiele tube) method. This technique is advantageous as it requires minimal sample (less than 0.5 mL) and provides a sharp, observable endpoint.[1] The principle is based on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[17]

Rationale and Causality

In this method, a small sample is heated, and a pocket of air is trapped within an inverted capillary tube submerged in the sample. As the temperature rises, the air and vaporized sample in the capillary expand, creating a stream of bubbles.[18] The sample is heated slightly above its boiling point to ensure the capillary is filled with vapor. The system is then allowed to cool. The precise moment the bubbling stops and the liquid is drawn back into the capillary signifies that the vapor pressure inside the capillary has just dropped below the atmospheric pressure.[17][19] This temperature is the boiling point.

Required Materials and Equipment
  • Thiele tube

  • High-temperature heating oil (e.g., mineral oil or silicone oil)

  • High-range thermometer (-10 to 400 °C)

  • Small test tube (e.g., 6 x 50 mm Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or microburner

  • Clamp and stand

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, heat-resistant gloves.

Step-by-Step Experimental Workflow
  • Preparation: Add 0.2-0.3 mL of this compound to the small test tube. Since the compound is a solid, it must first be melted by gentle warming before being transferred.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the bulb of the thermometer. Ensure the rubber band is positioned well above the level of the heating oil to prevent it from softening and breaking.[20]

  • Mounting: Secure the thermometer assembly inside the Thiele tube using a clamp. The sample should be positioned near the center of the main body of the Thiele tube, and the thermometer bulb should be below the side-arm junction to ensure accurate temperature reading of the circulating oil.[1][20]

  • Heating: Gently heat the side arm of the Thiele tube with a burner, using a continuous back-and-forth motion.[21] This design promotes convection currents in the oil, ensuring uniform temperature distribution.[20]

  • Observation (Heating Phase): As the temperature rises, a slow stream of bubbles will emerge from the capillary tube as the trapped air expands.

  • Endpoint Identification (Heating): Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the sample temperature is now at or slightly above its boiling point.[18]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

  • Endpoint Identification (Cooling): Observe the capillary tube closely. The stream of bubbles will slow and eventually stop. The boiling point is the temperature recorded at the exact moment the liquid is drawn up into the capillary tube.[20][21]

  • Confirmation: For accuracy, allow the apparatus to cool further, then repeat the heating and cooling cycle. A reliable measurement should be reproducible.

Visualization of Experimental Setup

The following diagram illustrates the correct assembly for the micro boiling point determination using a Thiele tube.

BoilingPointSetup cluster_Thiele Thiele Tube with Heating Oil cluster_Assembly cluster_Key Observation Point Thermometer Thermometer SampleTube Sample Tube (this compound) Capillary Inverted Capillary (Sealed End Up) Heat Heat Source (Apply to Side Arm) cluster_Thiele cluster_Thiele Heat->cluster_Thiele  Uniform Heating via Convection key_text Endpoint: Temperature when liquid enters capillary upon cooling.

Caption: Workflow for Micro Boiling Point Determination.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following precautions are derived from available safety data sheets:

  • Toxicity: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat when handling this substance.[2]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors, especially during heating.

  • Thermal Hazards: The determination of a high boiling point involves hot oil and glassware. Use heat-resistant gloves and ensure the apparatus is securely clamped to prevent spills.

Conclusion

While the experimentally confirmed boiling point of this compound is not cataloged, predictive data and structure-activity relationships strongly suggest a value near 277 °C . This guide provides the theoretical framework for understanding this property and a detailed, validated protocol for its experimental determination using the Thiele tube method. Adherence to this protocol will yield a reliable and accurate boiling point, a critical parameter for the successful use of this compound in research and development.

References

  • Wikipedia. (n.d.). Benzonitrile.
  • Ataman Kimya. (n.d.). BENZONITRILE.
  • Nichols, L. (2020, August 11). 7.27: Boiling Points (Thiele Tube). Chemistry LibreTexts.
  • ChemSrc. (n.d.). 2-Methoxybenzonitrile(6609-56-9)MSDS Melting Point Boiling Density Storage Transport.
  • ChemBK. (2024, April 9). 2-Methoxybenzonitrile.
  • ChemSynthesis. (2025, May 20). 2-methoxybenzonitrile.
  • Chemister.ru. (n.d.). benzonitrile.
  • Stenutz, R. (n.d.). 2-methoxybenzonitrile.
  • Stenutz, R. (n.d.). 4-chlorobenzonitrile.
  • Chymist.com. (n.d.). Micro Boiling Point Determination.
  • University of Calgary. (n.d.). Micro-boiling point measurement.
  • University of Alberta. (n.d.). BOILING POINT DETERMINATION.
  • ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION.
  • University of Calgary. (n.d.). Micro-boiling point measurement.
  • Wikipedia. (n.d.). 4-Chlorobenzonitrile.

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Chloro-2-methoxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the solubility of 4-Chloro-2-methoxybenzonitrile. Given the scarcity of publicly available quantitative solubility data for this compound, this document provides a robust theoretical framework for solubility prediction, a detailed experimental protocol for its determination, and an overview of its relevance in modern medicinal chemistry.

Introduction: The Profile of this compound

This compound, with the molecular formula C₈H₆ClNO, is a substituted aromatic nitrile.[1] It presents as a white to yellow solid and is noted as a drug impurity in some contexts.[2][3] Understanding its solubility is paramount for its application in synthetic chemistry and pharmaceutical development, as solubility fundamentally influences reaction kinetics, purification strategies, and formulation of active pharmaceutical ingredients (APIs). The benzonitrile moiety is a key structural component in various pharmaceuticals, acting as a versatile synthetic intermediate.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100960-68-7[1]
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol [1]
Appearance White to yellow solid[2]
Storage Temperature 2-8°C[2]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent is determined by a balance of forces stemming from its distinct structural features: the aromatic ring, the polar nitrile group, the chloro group, and the methoxy group.

  • Polarity: The nitrile group (-C≡N) is highly polar and can act as a hydrogen bond acceptor.[7][8] This suggests good solubility in polar aprotic solvents (e.g., acetone, acetonitrile, dimethylformamide) and some polar protic solvents.

  • Aromatic System: The benzene ring is nonpolar and will favor interactions with solvents that have nonpolar characteristics through van der Waals forces.

  • Substituents: The chlorine atom and the methoxy group add to the molecule's polarity and potential for dipole-dipole interactions.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) .[9][10] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, experimental determination is essential. The following is a standard protocol for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • For finer suspensions, centrifuge the vials to ensure a clear supernatant.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for the experimental determination of solubility.

Significance in Drug Development and Medicinal Chemistry

Substituted benzonitriles are a class of compounds with significant applications in medicinal chemistry.[4] The nitrile group is a versatile functional group that can participate in various chemical transformations and can act as a bioisostere for other functional groups, such as carbonyls or hydroxyls.[8]

  • As a Pharmacophore: The nitrile group can form crucial hydrogen bonds with biological targets.[7][8] For example, several marketed drugs, including the aromatase inhibitor Letrozole, feature a benzonitrile core structure.[5]

  • Metabolic Stability: The introduction of a nitrile group can enhance the metabolic stability of a drug candidate.

  • Synthetic Intermediate: this compound can serve as a building block for more complex molecules in drug discovery programs. The chlorine and methoxy substituents provide additional points for chemical modification to optimize pharmacological properties.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Skin: Wash with plenty of soap and water.[14]

    • Ingestion: May be harmful if swallowed. Call a poison center or doctor if you feel unwell.[13][14]

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[14]

Conclusion

References

  • Safety Data Sheet - this compound. MedchemExpress.com.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
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  • Hansen solubility parameter – Knowledge and References. Taylor & Francis Online.
  • SAFETY DATA SHEET - 4-Chlorobenzonitrile. Fisher Scientific.
  • EXPERIMENT 1 DETERMIN
  • How can you determine the solubility of organic compounds?. Quora.
  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
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  • This compound AldrichCPR. Sigma-Aldrich.
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  • Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Applic
  • This compound | 100960-68-7. ChemicalBook.
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  • This compound CAS#: 100960-68-7. ChemicalBook.
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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Chloro-2-methoxybenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its carbon spectrum, offers a robust predictive analysis based on empirical data, and provides a field-proven experimental protocol for acquiring high-fidelity spectra.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule. Unlike ¹H NMR, the ¹³C spectrum offers a wider chemical shift range (typically 0-220 ppm), which minimizes signal overlap and allows for the distinct resolution of nearly every unique carbon atom in a molecule.[1] This makes it an indispensable tool for confirming molecular structures, identifying isomers, and characterizing impurities in pharmaceutical and chemical research.

In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom produces a single sharp line, with its position (chemical shift, δ) being highly sensitive to its local electronic environment. Factors such as hybridization, shielding from neighboring atoms, and the inductive and resonance effects of functional groups dictate the precise chemical shift of each carbon nucleus.[2] Understanding these effects is paramount to accurately interpreting a ¹³C NMR spectrum and assigning signals to their corresponding atoms.

Molecular Structure and Carbon Environment Analysis

The structure of this compound (CAS Number: 100960-68-7) features a benzene ring substituted with three distinct functional groups: a nitrile (-CN), a methoxy (-OCH₃), and a chlorine (-Cl) atom. These substituents exert significant and predictable electronic effects on the aromatic ring, leading to a unique and interpretable ¹³C NMR spectrum. For clarity, the carbon atoms are numbered as shown below.

Caption: Molecular structure of this compound with carbon numbering.

The molecule has eight distinct carbon environments, which should result in eight unique signals in the ¹³C NMR spectrum: six for the aromatic carbons, one for the nitrile carbon, and one for the methoxy carbon.

Predictive Analysis of ¹³C NMR Chemical Shifts

While an experimental spectrum provides definitive data, a highly accurate prediction can be formulated by leveraging the principle of substituent additivity on the known spectrum of a parent molecule.[3] This approach involves starting with the chemical shifts of benzonitrile and adjusting them based on the established effects of an ortho-methoxy group and a para-chloro group.

The analysis begins with the experimental ¹³C NMR chemical shifts for benzonitrile (in CDCl₃): C1 (ipso) at ~112.2 ppm, C2/C6 (ortho) at ~132.6 ppm, C3/C5 (meta) at ~128.9 ppm, C4 (para) at ~132.0 ppm, and the nitrile carbon (-CN) at ~118.6 ppm.[4]

The substituent chemical shifts (SCS) for the methoxy and chloro groups are derived from experimental data for 2-methoxybenzonitrile and 4-chlorobenzonitrile.[4]

  • -OCH₃ group (ortho): An electron-donating group by resonance and electron-withdrawing by induction. Its strong resonance effect significantly shields the ortho and para positions and deshields the ipso carbon.

  • -Cl group (para): An electron-withdrawing group by induction and a weak electron-donating group by resonance. It deshields the ipso carbon and has smaller, more complex effects on the other ring positions.[5]

  • -CN group: A strong electron-withdrawing group through both induction and resonance, deshielding all ring carbons, particularly the ipso carbon.

By applying these principles, a detailed prediction for each carbon signal can be made. These calculated values are cross-referenced with a machine-learning-based prediction from an online tool (nmrdb.org) for validation.[6]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AtomPredicted Shift (ppm) via AdditivityPredicted Shift (ppm) via NMRDB.org[6]Rationale for Chemical Shift
C1 ~101.5102.7Attached to the electron-withdrawing CN group but significantly shielded by the ortho-methoxy group's resonance effect. This carbon is expected to be far upfield for a quaternary aromatic carbon.
C2 ~161.0160.9Ipso-carbon to the strongly deshielding methoxy group. This will be the most downfield aromatic signal.
C3 ~113.8114.8Ortho to the methoxy group and meta to the chloro group, this carbon is strongly shielded by the methoxy's electron-donating resonance effect.
C4 ~139.5139.0Ipso-carbon to the deshielding chlorine atom.
C5 ~134.0134.5Meta to the methoxy group and ortho to the chloro group. Experiences deshielding from both substituents.
C6 ~112.0112.9Para to the methoxy group, receiving strong shielding via resonance, making it one of the most upfield protonated aromatic carbons.
-CN ~116.5116.1The nitrile carbon itself. Its chemical shift is slightly perturbed by the ring substituents compared to benzonitrile (~118.6 ppm).
-OCH₃ ~56.556.5Typical chemical shift for a methoxy group attached to an aromatic ring.[7]

Note: The additivity calculations are estimations and actual experimental values may vary slightly.

Field-Proven Experimental Protocol for ¹³C NMR Acquisition

The following protocol outlines a self-validating system for obtaining a high-quality, interpretable ¹³C NMR spectrum of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on the quality of the sample.[8]

  • Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 50-100 mg of this compound. This concentration is optimal for obtaining a ¹³C spectrum with a good signal-to-noise ratio in a reasonable timeframe (20-60 minutes).[9]

  • Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peaks (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm), which can be used for spectral calibration.[1] Deuterated solvents are essential to avoid overwhelmingly large solvent signals in the spectrum.[10][11]

  • Dissolution & Transfer: Dissolve the sample in the CDCl₃ in a small, clean vial. Once fully dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube. Causality: Filtering is a critical step to remove any particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by spectrometer shimming.[8]

  • Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defining the 0 ppm point. If not already present in the solvent, a small drop can be added. However, for routine analysis, referencing the spectrum to the known residual CDCl₃ signal at 77.16 ppm is a reliable and common practice.[3]

Workflow Diagram

G A Weigh 50-100 mg of This compound B Dissolve in ~0.7 mL of CDCl₃ in a clean vial A->B Solubilization C Filter solution through glass wool into a clean 5mm NMR tube B->C Homogeneity D Cap the tube and label appropriately C->D E Insert tube into spinner turbine and check depth with gauge D->E F Insert sample into NMR magnet E->F Data Acquisition G Lock on Deuterium signal & Shim the magnetic field F->G Field Optimization H Acquire ¹³C Spectrum (Proton Decoupled) G->H I Process Data: Fourier Transform, Phase Correction, Baseline Correction H->I Data Processing J Calibrate spectrum to CDCl₃ signal (77.16 ppm) I->J Referencing K Analyze spectrum and assign peaks J->K Interpretation

Caption: Standard workflow for ¹³C NMR sample preparation and data acquisition.

NMR Instrument Parameters

While specific parameters may vary between instruments, the following are typical for a standard ¹³C acquisition:

  • Spectrometer Frequency: e.g., 100 MHz or 125 MHz for ¹³C.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): ~2 seconds. A sufficient delay is needed to allow all carbon nuclei to relax, although for qualitative spectra, this can be shortened. Quaternary carbons have longer relaxation times and may appear weaker.

  • Number of Scans (ns): Typically 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: Standard probe temperature, e.g., 298 K.

Conclusion

This guide provides a multi-faceted approach to understanding the ¹³C NMR spectrum of this compound. By combining the foundational principles of substituent effects with a robust predictive methodology, researchers can confidently assign the carbon signals. The detailed experimental protocol serves as a reliable standard operating procedure to generate high-quality, reproducible data. This synthesis of theoretical knowledge and practical application ensures that ¹³C NMR remains a cornerstone technique for structural verification in modern chemical and pharmaceutical science.

References

  • Allan Chemical Corporation. (2025, October 7).
  • Labinsights. (2025, February 19).
  • The Royal Society of Chemistry. (2014).
  • Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
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  • The Royal Society of Chemistry. (2015).
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  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-chloro-2-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the spectral features of this molecule, grounded in the principles of vibrational spectroscopy. We will explore the characteristic absorption bands, explain the underlying molecular vibrations, and provide a robust experimental protocol for obtaining a high-quality spectrum.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By probing the vibrational modes of chemical bonds, an IR spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups and offering insights into the overall molecular architecture. For a molecule such as this compound, with its distinct aromatic, nitrile, ether, and chloro functionalities, IR spectroscopy serves as a rapid and reliable tool for identity confirmation and quality control. Understanding the nuances of its IR spectrum is crucial for researchers working with this compound, ensuring the integrity of their synthetic pathways and the purity of their products.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and proper instrumental technique. For a solid compound like this compound, two primary methods are recommended: Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.

Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, rapid, and non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis.

Step-by-Step Protocol:

  • Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol or acetone, and allowing it to air dry completely. This ensures that no residues from previous analyses interfere with the measurement.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO2 and water vapor).

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface. Optimal contact is crucial for a strong signal.[1][2]

  • Spectrum Acquisition: Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal as described in step 1.

Method 2: Potassium Bromide (KBr) Pellet Technique

The KBr pellet method is a traditional transmission technique that, while more labor-intensive, can produce high-quality spectra.[3][4]

Step-by-Step Protocol:

  • Sample and KBr Preparation: Dry spectroscopy-grade KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.[5]

  • Grinding and Mixing: In an agate mortar and pestle, thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr. The goal is to create a fine, homogeneous powder with a sample concentration of about 0.5% to 1%.[3]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will cause the KBr to fuse into a transparent or translucent pellet.[3][5]

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, making sure to have previously run a background spectrum of the empty sample holder.

Spectral Analysis and Interpretation

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The following sections detail the expected frequencies and their assignments.

The Molecular Structure of this compound
Chemical structure of this compound

The key functional groups to be identified in the IR spectrum are:

  • Aromatic Ring: C-H stretching and bending, and C=C stretching.

  • Nitrile Group: C≡N stretching.

  • Methoxy Group (Aromatic Ether): C-O-C stretching and C-H stretching/bending of the methyl group.

  • Chloro Group: C-Cl stretching.

Detailed Band Assignments

The following table summarizes the expected characteristic infrared absorption bands for this compound, with wavenumber ranges derived from established spectroscopic principles and data for analogous compounds.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeRationale and Authoritative Insights
3100-3000Medium to WeakAromatic C-HStretchingThe C-H bonds on the aromatic ring will exhibit stretching vibrations at frequencies slightly higher than those of aliphatic C-H bonds.[6][7]
2950-2850Medium to WeakMethyl C-H (in -OCH₃)StretchingThese bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the methoxy group.
~2230Strong, SharpNitrile (C≡N)StretchingThe carbon-nitrogen triple bond is a strong bond, resulting in a characteristic sharp and intense absorption in this region. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[3][8] Conjugation with the aromatic ring can slightly lower this frequency.
1600-1585 & 1500-1400Medium to StrongAromatic C=CIn-ring StretchingThe benzene ring has characteristic C=C stretching vibrations that appear as a pair of bands in these regions.[6][7]
~1465MediumMethyl C-H (in -OCH₃)Asymmetric BendingThis absorption is due to the scissoring or bending vibration of the methyl group's C-H bonds.
1300-1200StrongAryl Ether (Ar-O-CH₃)Asymmetric C-O-C StretchingAromatic ethers typically show a strong, characteristic absorption in this range due to the asymmetric stretching of the C-O-C linkage.[1] For anisole (methyl phenyl ether), this peak is observed around 1250 cm⁻¹.[9][10]
~1040Medium to StrongAryl Ether (Ar-O-CH₃)Symmetric C-O-C StretchingA second, often less intense, band corresponding to the symmetric C-O-C stretch is also expected for aryl alkyl ethers.[11]
900-675StrongAromatic C-HOut-of-plane BendingThe pattern of these strong "oop" bands is highly diagnostic of the substitution pattern on the benzene ring.[6][7] For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in this region.
850-550Medium to WeakAryl Halide (C-Cl)StretchingThe C-Cl stretching vibration for an aromatic chloride typically appears in this lower frequency region of the spectrum.[12][13]

Logical Workflow for Spectral Interpretation

The process of analyzing the IR spectrum of this compound can be visualized as a systematic workflow, starting from the high-wavenumber region and moving to the fingerprint region.

IR_Spectrum_Analysis_Workflow cluster_diagnostic Analyze Key Functional Groups cluster_fingerprint Detailed Structural Analysis Start Acquire IR Spectrum Region1 Diagnostic Region (4000-1600 cm⁻¹) Start->Region1 Region2 Fingerprint Region (1600-400 cm⁻¹) Start->Region2 Aromatic_CH Aromatic C-H Stretch (~3100-3000 cm⁻¹) Region1->Aromatic_CH Aliphatic_CH Aliphatic C-H Stretch (~2950-2850 cm⁻¹) Region1->Aliphatic_CH Nitrile Nitrile C≡N Stretch (~2230 cm⁻¹) Region1->Nitrile Aromatic_CC Aromatic C=C Stretches (~1600-1400 cm⁻¹) Region2->Aromatic_CC Ether_CO Aryl Ether C-O Stretches (~1250 & ~1040 cm⁻¹) Region2->Ether_CO Aromatic_CH_Bend Aromatic C-H Bending (900-675 cm⁻¹) Region2->Aromatic_CH_Bend CCl_Stretch C-Cl Stretch (850-550 cm⁻¹) Region2->CCl_Stretch Conclusion Structural Confirmation of this compound Aromatic_CH->Conclusion Aliphatic_CH->Conclusion Nitrile->Conclusion Aromatic_CC->Conclusion Ether_CO->Conclusion Aromatic_CH_Bend->Conclusion CCl_Stretch->Conclusion

Workflow for the IR spectral analysis of this compound.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The expected presence of multiple, distinct, and strong absorption bands (nitrile, aryl ether, aromatic C=C) provides a robust system for confirmation. The absence of any of these key bands would immediately indicate a potential issue with the sample's identity or purity. For instance, the lack of the sharp, intense peak around 2230 cm⁻¹ would strongly suggest that the nitrile group is not present. Similarly, the absence of the strong ether bands would cast doubt on the presence of the methoxy group. The combination of all expected peaks in their characteristic regions provides a high degree of confidence in the structural assignment.

Conclusion

The infrared spectrum of this compound offers a wealth of structural information that is readily accessible to researchers and drug development professionals. By following the detailed experimental protocols and utilizing the comprehensive spectral interpretation guide provided, scientists can confidently identify and characterize this important chemical intermediate. The key to a successful analysis lies in a systematic approach, correlating the observed absorption bands with the known vibrational frequencies of the constituent functional groups. This guide serves as a valuable resource for leveraging the power of IR spectroscopy in the rigorous quality assessment of this compound.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]
  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
  • Shimadzu. (n.d.). KBr Pellet Method. [Link]
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  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]
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  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]
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  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]
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  • NIST Chemistry WebBook. (n.d.). o-Methoxybenzonitrile. [Link]
  • PubChem. (n.d.). 4-Methoxybenzonitrile.
  • NIST Chemistry WebBook. (n.d.). Benzonitrile, 4-methoxy-. [Link]
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4-Chloro-2-methoxybenzonitrile mass spectrometry fragmentation pattern

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Pattern of 4-Chloro-2-methoxybenzonitrile

Executive Summary

Introduction and Foundational Principles

This compound is a substituted aromatic compound incorporating three distinct functional groups: a nitrile (-C≡N), a methoxy ether (-OCH₃), and a halogen (-Cl). Understanding its behavior under electron ionization is crucial for its unambiguous identification in complex matrices. Electron Ionization (EI) is a hard ionization technique where a 70 eV electron beam bombards a molecule in the gas phase.[1] This high energy is sufficient to dislodge an electron, creating an energetically unstable molecular radical cation (M•+), which then undergoes a series of predictable bond cleavages and rearrangements to dissipate excess energy.[2] The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure.

The fragmentation of this compound is governed by the interplay of its functional groups. The stability of the aromatic ring tends to keep the core structure intact, while the substituents provide facile cleavage points. The analysis herein is based on well-documented fragmentation reactions for aromatic ethers, aryl halides, and benzonitriles.[3][4]

The Molecular Ion (M•+)

Upon ionization, this compound will form a molecular ion peak.

  • Mass-to-Charge Ratio (m/z): The molecular weight is 167.59 Da. The molecular ion will be detected at an integer m/z of 167 for the molecule containing the ³⁵Cl isotope and m/z 169 for the ³⁷Cl isotope.

  • Isotopic Signature: The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl.[5] This results in a highly characteristic M•+ and M+2•+ peak cluster with a relative intensity ratio of roughly 3:1. The presence of this isotopic pattern is a definitive indicator for a compound containing a single chlorine atom and serves as a primary validation point in spectral interpretation.

Predicted Primary Fragmentation Pathways

The structure of this compound offers several competing pathways for initial fragmentation. The most probable cleavages are initiated at the methoxy and chloro substituents.

Pathway A: α-Cleavage and Loss of a Methyl Radical (•CH₃)

The bond between the methoxy oxygen and the methyl carbon is a common point of cleavage for aromatic ethers.[3] This is an alpha-cleavage reaction initiated by the radical site on the oxygen atom.

  • Mechanism: The molecular ion loses a methyl radical (•CH₃, 15 Da). This results in a highly resonance-stabilized oxonium ion.

  • Resulting Fragment: [M - CH₃]⁺ at m/z 152/154 . This fragment is expected to be prominent due to its stability.

Pathway B: Loss of a Chlorine Radical (•Cl)

Cleavage of the carbon-chlorine bond is a common fragmentation pathway for aromatic chlorides, as seen in the mass spectrum of 4-chlorobenzonitrile.[6]

  • Mechanism: The molecular ion undergoes homolytic cleavage of the C-Cl bond to release a chlorine radical (•Cl, 35/37 Da).

  • Resulting Fragment: [M - Cl]⁺ at m/z 132 . This fragment represents the 2-methoxybenzonitrile cation.

Pathway C: Rearrangement and Loss of Formaldehyde (CH₂O)

A characteristic fragmentation for ortho-methoxy substituted aromatic compounds involves the rearrangement and elimination of a neutral formaldehyde molecule.[7]

  • Mechanism: This pathway involves the transfer of a hydrogen atom, likely from an ortho position if available, or through a ring-opening mechanism, followed by the elimination of neutral formaldehyde (CH₂O, 30 Da).

  • Resulting Fragment: [M - CH₂O]•+ at m/z 137/139 . The resulting ion is a radical cation of chlorobenzonitrile. This fragment retains the chlorine isotope pattern.

Pathway D: Sequential Loss of •CH₃ and CO

Following the initial loss of the methyl radical (Pathway A), the resulting ion at m/z 152/154 can undergo further fragmentation by losing carbon monoxide (CO). This is a common secondary fragmentation for phenolic-type cations.

  • Mechanism: The [M - CH₃]⁺ ion eliminates a neutral molecule of carbon monoxide (CO, 28 Da).

  • Resulting Fragment: [(M - CH₃) - CO]⁺ at m/z 124/126 . This ion corresponds to a chlorophenyl cyanide cation radical.

Summary of Predicted Fragmentation Data

The following table summarizes the key predicted ions in the EI mass spectrum of this compound.

m/z (³⁵Cl/³⁷Cl) Proposed Lost Neutral(s) Proposed Fragment Structure Pathway
167 / 169-[C₈H₆ClNO]•+ (Molecular Ion)-
152 / 154•CH₃[C₇H₃ClNO]⁺A
137 / 139CH₂O[C₇H₄ClN]•+C
132•Cl[C₈H₆NO]⁺B
124 / 126•CH₃, CO[C₆H₃ClN]⁺D
102•Cl, HCN[C₇H₆O]•+B, then loss of HCN

Visualized Fragmentation Pathways

The logical flow of the primary fragmentation mechanisms is depicted below using Graphviz.

M Molecular Ion (M•+) m/z 167/169 A [M - CH₃]⁺ m/z 152/154 M->A - •CH₃ (Pathway A) B [M - Cl]⁺ m/z 132 M->B - •Cl (Pathway B) C [M - CH₂O]•+ m/z 137/139 M->C - CH₂O (Pathway C) D [(M - CH₃) - CO]⁺ m/z 124/126 A->D - CO (Pathway D)

Caption: Predicted primary fragmentation pathways of this compound.

Recommended Experimental Protocol: GC-MS Analysis

To validate this predictive model, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. The causality for each parameter is explained to ensure a self-validating and robust methodology.

Objective: To acquire a high-quality Electron Ionization (EI) mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo ISQ, etc.).

Methodology:

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

    • Rationale: This concentration is typically sufficient to produce a strong signal without overloading the detector or chromatographic column. The choice of solvent ensures good solubility and volatility.

  • Gas Chromatography (GC) Conditions:

    • Injection Port: Split/Splitless injector. Operate in splitless mode for high sensitivity or split mode (e.g., 50:1) for higher concentrations.

    • Injector Temperature: 250 °C.

      • Rationale: This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

      • Rationale: Helium is an inert carrier gas providing good chromatographic efficiency. A constant flow ensures reproducible retention times.

    • Column: A standard non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or HP-5ms.

      • Rationale: A 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of semi-volatile aromatic compounds.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Rationale: The initial hold allows for sharp peak focusing at the head of the column. The temperature ramp is aggressive enough for timely elution while providing adequate separation from any potential impurities. The final hold ensures that all components are eluted from the column.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

      • Rationale: This temperature prevents condensation of the analyte while minimizing thermal degradation within the source.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

      • Rationale: This is the standard energy for EI-MS, which produces reproducible fragmentation patterns that are comparable to library spectra.[1]

    • Mass Range: Scan from m/z 40 to 250.

      • Rationale: This range comfortably covers the molecular ion and all predicted fragments of significant abundance.

    • Solvent Delay: 3 minutes.

      • Rationale: This prevents the high concentration of solvent from entering the mass spectrometer, which would saturate the detector and cause unnecessary filament wear.

Conclusion

The EI-MS spectrum of this compound is predicted to be rich in structural information. The definitive presence of a single chlorine atom will be confirmed by the M•+ and related fragment peaks at m/z 167/169, 152/154, 137/139, and 124/126, all exhibiting the characteristic ~3:1 isotopic ratio. The primary fragmentation events are expected to be the loss of a methyl radical (to m/z 152/154), a chlorine radical (to m/z 132), and formaldehyde (to m/z 137/139). This predictive framework, grounded in established chemical principles and analysis of analogous compounds, provides a robust guide for researchers to identify and characterize this molecule.

References

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day, Inc.
  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry.
  • Das, P. K., & Linstrom, P. J. (Eds.). (2023). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-chloro-. In NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70129, 4-Methoxybenzonitrile.
  • O'Hagan, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of St Andrews.
  • Wikipedia contributors. (2023). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia.
  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
  • Gross, J. H. (2004). Mass Spectrometry: A Textbook. Springer.
  • Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • McMaster University. (n.d.). Electron Ionization (EI). In Mass Spectrometry Facility Notes.
  • National Institute of Standards and Technology. (n.d.). General fragmentation rules. In NIST Chemistry WebBook.
  • MassBank. (n.d.). MassBank EU. Main Page.
  • National Center for Biotechnology Information. (n.d.). PubChem. Main Page.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Sternhell, S., & Kalman, J. R. (2012).
  • Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
  • Berglund, M., & Wieser, M. E. (2011). Isotopic compositions of the elements 2009 (IUPAC Technical Report). Pure and Applied Chemistry, 83(2), 397-410.

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An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methoxybenzonitrile is a substituted aromatic compound with the chemical formula C₈H₆ClNO. Its molecular structure, featuring a benzene ring functionalized with a nitrile (-CN), a chloro (-Cl), and a methoxy (-OCH₃) group, makes it a molecule of interest in various chemical and pharmaceutical research areas. The electronic properties of this molecule, and by extension its reactivity and potential applications, are significantly influenced by the interplay of these substituents. Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique that provides valuable insights into the electronic transitions within a molecule, making it an essential tool for the characterization of compounds like this compound.

This in-depth technical guide provides a comprehensive overview of the UV-Vis absorption spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for chemical analysis and structural elucidation. This guide will cover the theoretical basis for the expected absorption spectrum, a detailed experimental protocol for its determination, and a guide to data analysis and interpretation.

Theoretical Background: Predicting the UV-Vis Absorption Spectrum

The UV-Vis spectrum of an aromatic compound is primarily determined by the π → π* electronic transitions of the benzene ring. The substitution on the ring significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The substituents on this compound—chloro, methoxy, and nitrile—each exert electronic effects that collectively determine the overall spectral characteristics.

  • The Benzene Chromophore: Unsubstituted benzene exhibits two main absorption bands in the UV region: a strong primary band (E-band) around 184 nm and a weaker secondary band (B-band) with fine structure around 254 nm. In routine UV-Vis spectroscopy using standard solvents, the E-band is often not observed, and the B-band is of primary interest.

  • Substituent Effects:

    • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group (EDG) due to the resonance effect of the lone pair of electrons on the oxygen atom. This donation of electron density to the π-system of the benzene ring raises the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (shift to a longer wavelength) of the B-band.

    • Chloro Group (-Cl): The chloro group exhibits a dual electronic effect. It is an electron-withdrawing group (EWG) through its inductive effect (-I) due to the high electronegativity of chlorine. However, it also has lone pairs of electrons that can be donated to the ring via resonance (+R). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character. This tends to cause a slight hypsochromic shift (shift to a shorter wavelength) or a small bathochromic shift.

    • Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group due to both its inductive and resonance effects (-I, -R). It withdraws electron density from the benzene ring, lowering the energy of the lowest unoccupied molecular orbital (LUMO). This can lead to a bathochromic shift and an increase in the molar absorptivity.

Predicting λmax using Woodward-Fieser Rules for Aromatic Compounds:

For a benzoyl derivative (considering the nitrile group as a derivative of a carboxylic acid for this purpose), the base value is often taken as that of benzonitrile. Benzonitrile itself shows a B-band around 224 nm and a weaker band around 271 nm. The substituents will shift these bands.

Given the opposing electronic effects of the methoxy (donating) and the chloro and nitrile (withdrawing) groups, a precise prediction is complex. However, considering the strong electron-donating nature of the methoxy group, a significant bathochromic shift from the parent benzonitrile is expected. The chloro group's effect will be less pronounced. Therefore, a λmax in the range of 280-300 nm for the primary absorption band can be reasonably anticipated.

Experimental Protocol for Acquiring the UV-Vis Spectrum

This section provides a detailed, self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of this compound.

1. Materials and Equipment:

  • This compound (Solid, White to yellow)[1]

  • Spectroscopic grade solvent (e.g., Ethanol, Methanol, or Cyclohexane)

  • Calibrated UV-Vis spectrophotometer (double-beam recommended)

  • A pair of matched quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Micropipettes

2. Rationale for Solvent Selection:

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. The solvent should be transparent in the wavelength range of interest (typically 200-400 nm for this compound) and should not react with the analyte.

  • Ethanol or Methanol: These polar protic solvents are good choices as they can dissolve a wide range of organic compounds and are transparent down to about 210 nm. They can, however, engage in hydrogen bonding, which may affect the fine structure of the spectrum.

  • Cyclohexane: A non-polar solvent that is transparent down to about 200 nm. It is a good choice to observe the spectrum with minimal solvent-solute interactions, which can sometimes reveal more detailed vibrational fine structure.

For this guide, spectroscopic grade ethanol is chosen as the primary solvent due to its good solvating power for substituted benzonitriles and its common use in UV-Vis spectroscopy.

3. Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Weigh 4-chloro-2- methoxybenzonitrile B Prepare Stock Solution (e.g., 100 µg/mL in Ethanol) A->B Dissolve in Volumetric Flask C Perform Serial Dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) B->C Dilute with Ethanol F Measure Absorbance of Standard Solutions C->F D Set Spectrophotometer Parameters (Wavelength range: 200-400 nm) E Baseline Correction (using pure Ethanol) E->F Measure Samples G Plot Spectrum (Absorbance vs. Wavelength) F->G I Construct Calibration Curve (Absorbance vs. Concentration) F->I H Determine λmax G->H J Calculate Molar Absorptivity (ε) I->J

Caption: Experimental workflow for UV-Vis analysis.

4. Step-by-Step Procedure:

a. Preparation of Stock Solution (e.g., 100 µg/mL): i. Accurately weigh approximately 10 mg of this compound using a calibrated analytical balance. ii. Quantitatively transfer the weighed solid into a 100 mL volumetric flask. iii. Add a small amount of spectroscopic grade ethanol to dissolve the solid completely. iv. Make up the volume to the 100 mL mark with ethanol and mix thoroughly by inverting the flask several times. This is your stock solution.

b. Preparation of Standard Solutions: i. From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 2, 4, 6, 8, and 10 µg/mL) by appropriate dilution with ethanol in volumetric flasks. This range is a starting point and may need to be adjusted to ensure absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

c. Spectrophotometer Setup and Measurement: i. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output. ii. Set the wavelength range to scan from 400 nm down to 200 nm. iii. Fill both the sample and reference cuvettes with the blank solvent (spectroscopic grade ethanol). iv. Place the cuvettes in their respective holders in the spectrophotometer and perform a baseline correction. This will subtract the absorbance of the solvent and the cuvettes from the subsequent sample measurements. v. Empty the sample cuvette and rinse it with the most dilute standard solution before filling it with the same solution. vi. Place the sample cuvette back into the spectrophotometer and record the absorption spectrum. vii. Repeat steps v and vi for all the standard solutions, moving from the most dilute to the most concentrated.

Data Analysis and Interpretation

1. Determination of λmax:

The recorded spectra should be overlaid to identify the wavelength of maximum absorbance (λmax). This is the wavelength at which the electronic transition is most probable. For this compound, based on our theoretical prediction, we expect a primary absorption maximum in the 280-300 nm region.

2. Quantitative Analysis: Molar Absorptivity (ε):

The relationship between absorbance (A), concentration (c), and the path length of the cuvette (l) is described by the Beer-Lambert Law:

A = εcl

The molar absorptivity (ε) is a constant for a given substance at a specific wavelength and in a particular solvent. It is a measure of how strongly the substance absorbs light at that wavelength.

a. Constructing a Calibration Curve: i. From the recorded spectra, note the absorbance of each standard solution at the determined λmax. ii. Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis). iii. The resulting plot should be a straight line passing through the origin, confirming that the Beer-Lambert law is obeyed within this concentration range. iv. Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c, where c should be close to zero) and the coefficient of determination (R²), which should be close to 1 for a good linear fit.

b. Calculating Molar Absorptivity: i. The slope of the calibration curve (m) is equal to εl. ii. Since the path length (l) is typically 1 cm, the molar absorptivity (ε) can be calculated from the slope of the line. The units of ε are typically L mol⁻¹ cm⁻¹.

3. Hypothetical Data Summary:

The following table summarizes the expected quantitative data for this compound based on theoretical predictions and data from similar compounds.

ParameterPredicted ValueSolvent
λmax 285 - 295 nmEthanol
Molar Absorptivity (ε) 8,000 - 15,000 L mol⁻¹ cm⁻¹Ethanol

Conclusion

References

  • NIST Chemistry WebBook. (n.d.). Benzonitrile, 4-chloro-.
  • NIST Chemistry WebBook. (n.d.). Benzonitrile, 4-methoxy-.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • YouTube. (2024, January 19). Woodward Fieser rule part 3 | Lambda max calculation for aromatic compounds.
  • Wikipedia. (n.d.). Woodward's rules.

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The Synthetic Chemist's Companion: An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

4-Chloro-2-methoxybenzonitrile is a highly functionalized aromatic molecule that serves as a valuable intermediate in the synthesis of a diverse array of complex organic compounds. Its unique substitution pattern, featuring a nucleophilic displacement-susceptible chlorine atom, an electron-directing methoxy group, and a versatile nitrile functionality, makes it a strategic precursor in the fields of pharmaceutical and agrochemical development. Understanding the nuanced reactivity and inherent stability of this compound is paramount for its effective utilization in multi-step synthetic campaigns and for ensuring the quality and shelf-life of resulting products. This guide provides a comprehensive exploration of the chemical behavior of this compound, offering field-proven insights into its reactivity and stability, complete with detailed experimental protocols and mechanistic considerations.

Section 1: Chemical Reactivity of this compound

The reactivity of this compound is governed by the interplay of its three key functional groups: the chloro, methoxy, and nitrile substituents on the benzene ring. These groups dictate the molecule's susceptibility to various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Derivatives

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing a wide range of functionalities. The reaction proceeds through a two-step addition-elimination mechanism, the rate of which is significantly influenced by the electronic nature of the substituents on the aromatic ring.

The nitrile group (-CN) at the 2-position is a potent electron-withdrawing group. Its presence para to the chlorine atom is crucial for activating the ring towards nucleophilic attack. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction.

The methoxy group (-OCH3) at the 2-position, ortho to the chlorine, presents a more complex electronic effect. While it is an electron-donating group by resonance, its inductive effect is electron-withdrawing. In the context of SNAr, the electron-donating resonance effect can partially counteract the activating effect of the nitrile group. However, the overall electronic landscape of this compound still favors nucleophilic substitution at the 4-position due to the powerful activation by the para-nitrile group.

A variety of nucleophiles can be employed to displace the chloride, including amines, alkoxides, and thiolates, leading to a broad spectrum of substituted 2-methoxybenzonitrile derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Desired amine nucleophile (e.g., piperidine, morpholine)

  • A non-nucleophilic base (e.g., triethylamine, potassium carbonate) if the amine is used as a salt

  • Polar aprotic solvent (e.g., ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of this compound in a suitable polar aprotic solvent.

  • Add 1.1 to 1.5 equivalents of the desired amine nucleophile to the solution. If the nucleophile is an amine salt, add an equivalent of a non-nucleophilic base.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and nucleophile (typically ranging from 80°C to 150°C).

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired 4-amino-2-methoxybenzonitrile derivative.

Caption: Generalized SNAr mechanism for this compound.

Reactions of the Nitrile Group

The nitrile functional group in this compound is a versatile handle for further chemical modifications, primarily through hydrolysis and reduction.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-chloro-2-methoxybenzoic acid. This transformation is a valuable step in the synthesis of various pharmaceutical and agrochemical compounds.

  • Acid-catalyzed hydrolysis: Typically involves heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid in an aqueous medium.

  • Base-catalyzed hydrolysis: Involves heating the nitrile with a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

The nitrile group can be reduced to a primary amine, (4-chloro-2-methoxyphenyl)methanamine, using various reducing agents. This reaction provides a route to benzylamine derivatives, which are important pharmacophores. Common reducing agents for this transformation include:

  • Lithium aluminum hydride (LiAlH4): A powerful reducing agent that effectively converts nitriles to primary amines.

  • Catalytic hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as Raney nickel or palladium on carbon.

Experimental Protocol: Reduction of the Nitrile Group with LiAlH4

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute acid (e.g., HCl) for workup

  • Sodium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH4 (typically 1.5-2 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a few hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to 0°C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude (4-chloro-2-methoxyphenyl)methanamine, which can be further purified by distillation or chromatography.

Section 2: Stability of this compound

The stability of this compound is a critical factor for its storage, handling, and use in synthetic processes. Degradation can lead to the formation of impurities that may affect the yield and purity of the final product.

General Storage and Handling

For general laboratory use, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is advisable to keep the container tightly closed to prevent moisture ingress.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 1: Summary of Potential Degradation Pathways

Stress ConditionPotential Degradation PathwayPrimary Degradation Products
Acidic Hydrolysis Hydrolysis of the nitrile group.4-Chloro-2-methoxybenzamide, 4-Chloro-2-methoxybenzoic acid
Basic Hydrolysis Hydrolysis of the nitrile group.4-Chloro-2-methoxybenzamide, 4-Chloro-2-methoxybenzoate
Oxidation Oxidation of the aromatic ring or methoxy group.Various oxidized and ring-opened products.
Thermal Stress Decomposition of the molecule.Dependent on temperature and atmosphere.
Photostability Photolytic degradation.Dependent on the wavelength and intensity of light.

Experimental Workflow: Forced Degradation Study

This workflow outlines a general approach to conducting a forced degradation study on this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of This compound in appropriate solvents B1 Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) A->B1 B2 Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) A->B2 B3 Oxidative Stress (e.g., 3% H2O2, RT) A->B3 B4 Thermal Stress (e.g., 80°C, solid state) A->B4 B5 Photostability (ICH Q1B guidelines) A->B5 C Analyze samples at various time points using a stability-indicating HPLC method B1->C B2->C B3->C B4->C B5->C D Identify and characterize degradation products (e.g., LC-MS, NMR) C->D

Caption: General workflow for a forced degradation study.

Stability-Indicating Analytical Methods

To accurately assess the stability of this compound, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of each.

Key Considerations for Developing a Stability-Indicating HPLC Method:

  • Column Selection: A C18 reversed-phase column is often a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of the parent compound and its more polar degradation products.

  • Detector Wavelength: The UV detection wavelength should be chosen to provide a good response for both the parent compound and the expected degradation products.

  • Forced Degradation Samples: Samples from forced degradation studies are used to challenge the method and ensure that all significant degradation products are separated from the main peak.

Conclusion: A Versatile and Stable Synthetic Intermediate

This compound is a valuable and versatile building block for organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity is dominated by nucleophilic aromatic substitution at the 4-position, activated by the para-nitrile group, and reactions of the nitrile functionality itself, such as hydrolysis and reduction. A thorough understanding of its stability profile, elucidated through forced degradation studies and monitored by stability-indicating analytical methods, is essential for its reliable use in complex synthetic routes and for ensuring the quality of the final products. The protocols and insights provided in this guide serve as a practical resource for researchers and scientists working with this important chemical intermediate.

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  • The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. (202

The Strategic Utility of 4-Chloro-2-methoxybenzonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Chemical Scion

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of starting materials and intermediates is paramount to the successful and efficient development of novel therapeutic agents. Among the vast arsenal of chemical building blocks, substituted benzonitriles have emerged as particularly valuable scaffolds due to their inherent reactivity and propensity for elaboration into complex heterocyclic systems. This guide provides an in-depth technical overview of 4-Chloro-2-methoxybenzonitrile, a research chemical poised for significant applications in medicinal chemistry. While it has been identified as a drug impurity, its true potential lies in its utility as a versatile precursor for the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors.[1] This document will delve into the physicochemical properties, synthetic applications, and practical, field-proven insights into the utilization of this compound, offering a comprehensive resource for researchers at the forefront of pharmaceutical innovation.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a research chemical is the bedrock of its effective and safe utilization in any laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 100960-68-7[2]
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Appearance White to yellow solid
Storage Temperature 2-8°C

For safe handling, it is imperative to consult the Safety Data Sheet (SDS). Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Synthetic Potential: A Gateway to Bioactive Heterocycles

The true value of this compound as a research chemical is realized in its application as a synthetic intermediate. Its substituted pattern—a nitrile group, a chloro substituent, and a methoxy group on a benzene ring—offers a versatile platform for a variety of chemical transformations.

The Quinazolinone Core: A Privileged Scaffold in Kinase Inhibition

The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including the kinase inhibitors Gefitinib and Erlotinib.[3] The synthesis of these complex molecules often begins with appropriately substituted benzonitriles. The substitution pattern of this compound makes it an intriguing, though not yet widely documented, starting point for the synthesis of novel quinazolinone-based kinase inhibitors.

A plausible and scientifically sound synthetic strategy involves a one-pot conversion of a substituted 2-aminobenzonitrile derivative to a quinazolin-4(3H)-one.[3] While a direct synthesis from this compound is not extensively reported in peer-reviewed literature, a logical synthetic pathway can be extrapolated from established methods. The critical transformation would involve the reduction of a nitro group ortho to the nitrile, followed by cyclization. In the case of our subject compound, the methoxy group is already in place, suggesting a more direct route may be possible, potentially through an initial amination or hydrolysis of the nitrile group followed by cyclization.

The general synthetic pathway for kinase inhibitors often involves the construction of a core heterocyclic structure, followed by the introduction of various substituents to modulate activity and selectivity. Substituted benzonitriles, such as this compound, are ideal starting points for such endeavors.[4]

Experimental Protocols: A Framework for Discovery

Proposed Synthesis of a 7-Chloro-5-methoxyquinazolin-4(3H)-one Analogue

This hypothetical protocol is based on the well-documented synthesis of quinazolinones from ortho-substituted benzonitriles.[3][5]

Step 1: Hydrolysis of the Nitrile to an Amide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 eq.) in a suitable solvent such as a mixture of ethanol and water.

  • Reagent Addition: Add a strong base, such as sodium hydroxide (2-3 eq.), to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid solution (e.g., 1M HCl). The product, 4-Chloro-2-methoxybenzamide, may precipitate and can be collected by filtration.

Step 2: Cyclization to the Quinazolinone Core

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 4-Chloro-2-methoxybenzamide (1 eq.) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add a formylating agent, such as formic acid or a derivative, and a dehydrating agent.

  • Reaction Conditions: Heat the reaction mixture. The temperature will depend on the specific reagents used and should be optimized.

  • Work-up: After the reaction is complete, the mixture is cooled and poured into ice water. The precipitated solid, the desired 7-chloro-5-methoxyquinazolin-4(3H)-one, is collected by filtration, washed with water, and dried.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Nitrile Hydrolysis cluster_1 Step 2: Cyclization Start This compound Reagents1 NaOH, EtOH/H₂O Start->Reagents1 Reflux Product1 4-Chloro-2-methoxybenzamide Reagents1->Product1 Reagents2 Formic Acid, DMF Product1->Reagents2 Heat Product2 7-Chloro-5-methoxyquinazolin-4(3H)-one Reagents2->Product2

Caption: Proposed two-step synthesis of a quinazolinone core.

Logical Framework for Drug Development

The utility of this compound extends beyond the initial synthesis of a core scaffold. Its structure allows for a logical and systematic approach to generating a library of analogues for structure-activity relationship (SAR) studies.

Diagram 2: Logic Flow for Analogue Synthesis

G cluster_0 Core Scaffold Synthesis cluster_1 Functionalization Points Start This compound Key Intermediate Core Quinazolinone Core Start:start->Core Cyclization R1 Position 7 (from Chloro group) Core->R1 Nucleophilic Substitution R2 Position 5 (from Methoxy group) Core->R2 Demethylation then Etherification R3 Position 3 (N-H) Core->R3 Alkylation/Arylation End Library of Analogues for SAR R1->End R2->End R3->End

Caption: Strategy for generating diverse analogues from the core.

Conclusion and Future Outlook

This compound represents a research chemical of significant, yet largely untapped, potential. Its structural features make it an ideal candidate for the synthesis of complex heterocyclic compounds, particularly quinazolinone-based kinase inhibitors. The proposed synthetic pathways, grounded in established chemical principles, provide a clear roadmap for researchers to explore the utility of this versatile building block. As the quest for more selective and potent therapeutic agents continues, the strategic application of such well-designed intermediates will undoubtedly play a pivotal role in the future of drug discovery.

References

  • 4-Chloro-2-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis and Advanced M
  • 4-Chloro-2-(4-methoxyphenyl)quinazoline | 55391-00-9. Benchchem. (URL not available)
  • Venka, J., et al. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1.
  • This compound | 100960-68-7. Benchchem. (URL not available)
  • 4-Chlorobenzonitrile. Anshul Specialty Molecules. (URL not available)
  • Synthesis of quinazolinones. Organic Chemistry Portal. (URL not available)
  • Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. (URL not available)
  • A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. Benchchem. (URL not available)
  • Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid.
  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-76.
  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals (Basel), 14(11), 1187.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2323-2365.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2013). Molecules, 18(4), 4260-4268.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules, 28(5), 2115.
  • This compound. Cytoswitch. (URL not available)
  • Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements. NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)
  • Recent applications of multicomponent reactions in medicinal chemistry. (URL not available)
  • Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-Chloro-2-methoxybenzonitrile via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methoxybenzonitrile is a valuable substituted benzonitrile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern makes it a critical building block for introducing the cyano and methoxy functionalities onto an aromatic scaffold. While various synthetic routes to functionalized benzonitriles exist, the Sandmeyer reaction stands out for its reliability and broad applicability in converting aromatic primary amines into aryl nitriles.[1][2][3]

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. Contrary to a direct functional group transformation from an isomeric toluene, a more scientifically sound and efficient pathway begins with a correctly substituted aniline precursor, 4-chloro-2-methoxyaniline. This approach leverages the classic Sandmeyer reaction, a robust method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[4][5] We will detail the reaction mechanism, provide a step-by-step experimental workflow, and outline the necessary safety precautions and characterization methods to ensure a successful and reproducible synthesis.

PART 1: Scientific Principles and Synthetic Strategy

1.1 Choice of Precursor and Reaction

The conversion of an aromatic primary amine to a nitrile is efficiently achieved through a two-step, one-pot process:

  • Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a reactive diazonium salt.[6][7][8][]

  • Cyanation (Sandmeyer Reaction): The subsequent displacement of the diazonium group (-N₂⁺) with a cyanide nucleophile, catalyzed by a copper(I) salt, typically copper(I) cyanide (CuCN).[3][4][5]

This strategy is superior to pathways starting from rearranged isomers like 2-chloro-6-methoxytoluene, which would require multiple, complex, and often low-yielding steps involving functional group interconversions and potential isomer separations. Starting with 4-chloro-2-methoxyaniline ensures the substituents are correctly positioned from the outset, leading to a more direct and higher-yielding synthesis.

1.2 Reaction Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5] The process begins with the formation of the aryl diazonium ion. The copper(I) catalyst then initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂). This highly reactive aryl radical then abstracts the cyanide group from a copper(II) cyanide complex, yielding the final this compound product and regenerating the copper(I) catalyst.[5]

PART 2: Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and must be performed with strict adherence to all safety guidelines.

2.1 Materials and Equipment

  • Reagents: 4-chloro-2-methoxyaniline, concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN), Toluene, Sodium Hydroxide (NaOH), Ice.

  • Equipment: Three-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice bath, heating mantle, Buchner funnel, separatory funnel, standard laboratory glassware.

2.2 Reagent Quantities

ReagentMolar Mass ( g/mol )AmountMoles (mol)Equivalents
4-chloro-2-methoxyaniline157.6015.76 g0.101.0
Conc. Hydrochloric Acid36.4630 mL~0.36~3.6
Sodium Nitrite (NaNO₂)69.007.25 g0.1051.05
Copper(I) Cyanide (CuCN)89.5610.75 g0.121.2
Sodium Cyanide (NaCN)49.016.37 g0.131.3

2.3 Experimental Workflow Visualization

The overall experimental process can be visualized as follows:

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Cyanation cluster_workup Step 3: Workup & Purification A Dissolve Aniline in HCl + H₂O B Cool to 0-5°C in Ice Bath A->B C Slowly Add NaNO₂ Solution B->C D Stir for 30 min @ 0-5°C C->D F Add Diazonium Salt Solution to CuCN Slurry D->F Transfer Cold E Prepare CuCN/NaCN Solution in Water E->F G Warm to RT, then Heat to 50-60°C F->G H Monitor N₂ Evolution G->H I Cool Reaction Mixture H->I J Extract with Toluene I->J K Wash Organic Layer (NaOH, H₂O, Brine) J->K L Dry (Na₂SO₄), Filter, Evaporate K->L M Purify by Recrystallization or Chromatography L->M

Sources

Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 4-Chloro-2-methoxybenzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials. The procedure is based on the Sandmeyer reaction, a robust and widely utilized method for the conversion of an aromatic amine to a nitrile. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the experimental procedure, an explanation of the underlying chemical principles, critical safety protocols, and methods for product characterization. By explaining the causality behind key experimental choices, this protocol aims to empower researchers to execute the synthesis successfully and safely.

Introduction and Scientific Principle

This compound is a substituted benzonitrile that serves as a versatile building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor for a variety of more complex molecules, particularly in the synthesis of agrochemicals and pharmaceutical agents.

The synthetic route detailed herein employs the classic Sandmeyer reaction.[1] This transformation is a cornerstone of aromatic chemistry, providing a reliable method to introduce a nucleophile, in this case, a cyanide group, onto an aromatic ring via a diazonium salt intermediate.[2][3] The process involves two critical stages:

  • Diazotization: The starting material, 4-chloro-2-methoxyaniline, is converted into a highly reactive aryl diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl). This reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, preventing its premature decomposition to phenols.

  • Copper-Catalyzed Cyanation: The aryl diazonium salt is then introduced to a solution of copper(I) cyanide (CuCN). The copper(I) salt catalyzes the substitution of the diazonium group with a cyanide anion, liberating nitrogen gas and forming the desired benzonitrile.[3] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, a process initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[1][3]

This method is particularly powerful as it allows for substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.[4]

Materials and Equipment

Reagents:
  • 4-Chloro-2-methoxyaniline (≥98% purity)

  • Sodium Nitrite (NaNO₂, ≥99% purity)

  • Copper(I) Cyanide (CuCN, ≥98% purity)

  • Sodium Cyanide (NaCN, ≥98% purity) - Optional, for stabilizing CuCN solution

  • Hydrochloric Acid (HCl, concentrated, ~37%)

  • Dichloromethane (DCM, ACS grade)

  • Sodium Bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Ethyl Acetate (EtOAc, HPLC grade)

  • Hexanes (HPLC grade)

  • Deionized Water

Equipment:
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnels (x2)

  • Low-temperature thermometer (-20 to 100 °C)

  • Ice-salt bath

  • Beakers and Erlenmeyer flasks

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (graduated cylinders, funnels, etc.)

  • Analytical balance

  • pH paper or meter

Critical Safety Precautions

This procedure involves highly toxic and hazardous materials. Strict adherence to safety protocols is mandatory.

  • General Handling: All steps must be performed in a well-ventilated chemical fume hood.[5] Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and nitrile gloves, must be worn at all times.[6][7]

  • Cyanide Hazard: Copper(I) cyanide (CuCN) and Sodium Cyanide (NaCN) are extremely toxic if ingested, inhaled, or absorbed through the skin.[8] Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All glassware contaminated with cyanide must be decontaminated by rinsing with a freshly prepared 10% solution of ferrous sulfate (FeSO₄) followed by a dilute sodium hydroxide (NaOH) solution before washing. Cyanide-containing aqueous waste must be quenched by treatment with sodium hypochlorite (bleach) under basic conditions in the fume hood.

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated in a dry state. This protocol is designed to use the diazonium salt in situ as a solution. Do not attempt to isolate the diazonium salt. Maintain the reaction temperature below 5 °C during its formation and use to prevent uncontrolled decomposition.

  • Corrosive Acid: Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[5] Have a cyanide poisoning antidote kit available and ensure personnel are trained in its use.

Detailed Experimental Protocol

Part A: Preparation of the Aryl Diazonium Salt Solution
  • In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, combine 4-Chloro-2-methoxyaniline (15.76 g, 100 mmol) and deionized water (50 mL).

  • Slowly add concentrated hydrochloric acid (25 mL, ~300 mmol) to the stirring suspension. The aniline will dissolve to form the hydrochloride salt.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. It is crucial to maintain this temperature range for the stability of the diazonium salt.

  • In a separate beaker, dissolve Sodium Nitrite (NaNO₂, 7.25 g, 105 mmol) in deionized water (25 mL).

  • Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the cold, stirring aniline hydrochloride solution over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the resulting pale yellow solution in the ice bath for an additional 20 minutes to ensure complete diazotization. This solution containing the aryl diazonium salt is used immediately in the next step.

Part B: The Sandmeyer Cyanation Reaction
  • In a separate 1 L beaker or flask, prepare a solution of Copper(I) Cyanide (CuCN, 11.65 g, 130 mmol) in deionized water (100 mL). If the CuCN does not dissolve well, a small amount of Sodium Cyanide (NaCN, ~1 g) can be added to facilitate the formation of the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

  • Warm this copper cyanide solution gently to ~60 °C with stirring, then allow it to cool to room temperature.

  • Place the copper cyanide solution in an ice bath to cool.

  • Slowly and carefully, add the cold diazonium salt solution (from Part A) in portions to the stirring copper cyanide solution. Vigorous evolution of nitrogen gas (N₂) will be observed. Control the rate of addition to keep the foaming manageable.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to 50–60 °C for 1 hour to ensure the reaction goes to completion.

Part C: Product Isolation and Work-Up
  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with Dichloromethane (DCM, 3 x 75 mL).

  • Combine the organic extracts. The dark color of the organic layer is common due to copper complexes.

  • Wash the combined organic layer sequentially with deionized water (1 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Part D: Purification
  • The crude product, typically a dark oil or solid, should be purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate). The exact gradient should be determined by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white to pale yellow solid.[9][10]

Characterization

  • Appearance: White to yellow solid.[10]

  • Molecular Formula: C₈H₆ClNO.[8]

  • Molecular Weight: 167.59 g/mol .[8]

  • Purity (LCMS): The product purity can be confirmed by LCMS, with an expected purity of >99%.[10]

  • Structural Confirmation: The identity of the compound should be unequivocally confirmed using spectroscopic methods:

    • ¹H NMR: Expect signals corresponding to the aromatic protons and the methoxy group protons.

    • ¹³C NMR: Expect signals for the nitrile carbon, the aromatic carbons (including those attached to Cl, OMe, and CN), and the methoxy carbon.

    • IR Spectroscopy: Look for a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹.

Quantitative Data Summary

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-Chloro-2-methoxyanilineC₇H₈ClNO157.6015.76 g1001.0
Sodium NitriteNaNO₂69.007.25 g1051.05
Hydrochloric Acid (conc.)HCl36.4625 mL~3003.0
Copper(I) CyanideCuCN89.5611.65 g1301.3

Process Workflow Diagram

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_cyanation Part B: Sandmeyer Cyanation cluster_workup Part C/D: Work-Up & Purification A1 1. Dissolve 4-Chloro-2-methoxyaniline in HCl(aq) A2 2. Cool to 0-5 °C A1->A2 A3 3. Add NaNO₂(aq) dropwise (Maintain T < 5 °C) A2->A3 A4 Aryl Diazonium Salt Solution A3->A4 B2 Add Diazonium Salt Solution to CuCN Solution A4->B2 Use Immediately B1 Prepare CuCN Solution B1->B2 B3 Warm to 60 °C (N₂ evolution) C1 Extract with DCM B3->C1 Reaction Mixture C2 Wash (H₂O, NaHCO₃, Brine) C1->C2 C3 Dry (MgSO₄) & Concentrate C2->C3 C4 Crude Product C3->C4 C5 Purify via Column Chromatography C4->C5 C6 Final Product: This compound C5->C6

Sources

The Synthetic Versatility of 4-Chloro-2-methoxybenzonitrile: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the applications and synthetic protocols for 4-Chloro-2-methoxybenzonitrile, a valuable and versatile building block for researchers, medicinal chemists, and professionals in drug development. This guide eschews rigid templates in favor of a structure designed to logically present the core functionalities of this reagent, moving from its own synthesis to its application in key bond-forming and functional group transformation reactions.

Introduction: Strategic Value of the this compound Scaffold

This compound is a strategically important intermediate in organic synthesis. Its structure incorporates three key reactive sites that can be manipulated with a high degree of chemoselectivity:

  • The Cyano Group (-CN): A versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct various nitrogen-containing heterocyles.

  • The Aryl Chloride (-Cl): Positioned para to the electron-withdrawing cyano group, this site is activated for nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions.

  • The Methoxy Group (-OCH₃): This electron-donating group modulates the electronic properties of the aromatic ring and can influence the regioselectivity of certain reactions. Its presence is a common feature in many biologically active molecules.

This unique combination of functional groups makes this compound a powerful precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other pharmaceutical agents.[1][2]

Physicochemical Properties and Handling

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 100960-68-7[3]
Molecular Formula C₈H₆ClNO[3]
Molecular Weight 167.59 g/mol [3]
Appearance White to off-white solid-
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

Safety Note: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 1: Synthesis of the Building Block

The efficient synthesis of the title compound is a prerequisite for its use. The Sandmeyer reaction, which transforms a primary aryl amine into a nitrile via a diazonium salt intermediate, is a classic and reliable method.[5]

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol outlines the conversion of commercially available 4-chloro-2-methoxyaniline to this compound. The reaction proceeds in two main stages: diazotization of the amine, followed by cyanation catalyzed by copper(I) cyanide.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Cyanation A 4-Chloro-2-methoxyaniline B Diazonium Salt Intermediate A->B  NaNO₂, aq. HCl  0-5 °C C This compound B->C  CuCN, KCN  Heat

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-chloro-2-methoxyaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq.) in cold water.

    • Add the sodium nitrite solution dropwise to the aniline suspension while vigorously stirring, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water.

    • Caution: This step generates highly toxic cyanide gas and must be performed in a certified chemical fume hood with appropriate safety measures in place.

    • Gently warm the copper cyanide solution to approximately 60-70 °C.

    • Slowly add the cold diazonium salt solution to the warm cyanide solution. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, continue to stir the mixture at 60-70 °C for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Expertise & Causality: The success of the Sandmeyer reaction hinges on maintaining a low temperature during diazotization to prevent the premature decomposition of the unstable diazonium salt.[6] The subsequent addition to a warm copper cyanide solution facilitates the controlled decomposition of the diazonium salt and the formation of the desired nitrile.[5]

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety of this compound is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. These reactions are foundational in modern drug discovery.

Application 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron species.[7] This reaction is particularly useful for accessing derivatives where the chlorine atom is replaced by an aryl or heteroaryl group. Given the successful coupling of the structurally similar 4-chlorobenzonitrile, this substrate is expected to perform well under similar conditions.[8]

G cluster_0 Reactants cluster_1 Reaction Conditions A This compound Catalyst Pd Catalyst (e.g., Pd(OAc)₂) B Arylboronic Acid (R-B(OH)₂) C 4-Aryl-2-methoxybenzonitrile Catalyst->C Ligand Ligand (e.g., XPhos) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Logical relationship for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from established methods for the coupling of aryl chlorides.[9]

ParameterConditionRationale
Palladium Source Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1]
Ligand XPhos (4 mol%)A bulky, electron-rich phosphine ligand that promotes the oxidative addition of the unreactive aryl chloride and facilitates reductive elimination.
Base Potassium Carbonate (K₂CO₃) (2.0 eq.)Activates the boronic acid for transmetalation and neutralizes the acid generated during the catalytic cycle.[3]
Solvent 1,4-Dioxane / Water (4:1)A polar aprotic solvent system that effectively solubilizes both organic and inorganic reagents.
Temperature 100 °CSufficient thermal energy is required to drive the oxidative addition of the C-Cl bond to the palladium center.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium(II) acetate (0.02 eq.) and XPhos ligand (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenyl-2-methoxybenzonitrile.

Application 2: Buchwald-Hartwig C-N Bond Formation

For aryl chlorides that are poor substrates for SNAr reactions, the Buchwald-Hartwig amination offers a powerful alternative for forming C-N bonds.[10] This reaction is highly general and tolerates a wide range of primary and secondary amines as coupling partners.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol is based on a general and practical method for the amination of aryl chlorides.

ParameterConditionRationale
Palladium Source Pd₂(dba)₃ (1.5 mol%)A common Pd(0) source, which is the active oxidation state for the initial step of the catalytic cycle.[11]
Ligand XPhos (3.0 mol%)This bulky ligand is highly effective for C-N coupling reactions involving aryl chlorides.
Base Sodium tert-butoxide (NaOtBu) (2.0 eq.)A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[11]
Solvent TolueneAn inert, high-boiling solvent suitable for this transformation.
Temperature 110 °C (Reflux)Elevated temperature is necessary to overcome the activation barrier for this coupling.
Reaction Time 6-18 hoursMonitored by TLC or LC-MS for completion.

Step-by-Step Methodology:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.015 eq.), XPhos (0.03 eq.), and sodium tert-butoxide (2.0 eq.) under an inert atmosphere.

  • Add dry, degassed toluene, followed by this compound (1.0 eq.) and morpholine (1.5 eq.).

  • Seal the tube and heat the mixture in an oil bath at 110 °C for the required time.

  • Cool the reaction to room temperature and quench by adding water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield 4-(morpholin-4-yl)-2-methoxybenzonitrile.

Part 3: Functional Group Transformations

The nitrile group is a key functional handle that can be readily converted into other valuable moieties, most notably a primary amine.

Application: Reduction of the Nitrile to a Benzylamine

The reduction of the nitrile to a primary amine (a benzylamine derivative) is a highly valuable transformation, as this functional group is a common feature in pharmacologically active compounds. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of cleanly effecting this transformation.[12][13]

G cluster_0 Step 1: Reduction cluster_1 Step 2: Hydrolytic Workup A This compound B Intermediate Iminium-Aluminum Complex A->B  1. LiAlH₄, THF  0 °C to Reflux C (4-Chloro-2-methoxyphenyl)methanamine B->C  2. H₂O, NaOH(aq)

Caption: Reaction pathway for the LAH reduction of a nitrile.

Protocol 4: LAH Reduction to (4-Chloro-2-methoxyphenyl)methanamine

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (Nitrogen or Argon).

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

  • Reduction:

    • Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the stirred LAH suspension at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.

  • Fieser Workup (Quenching):

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Caution: The following quenching procedure is highly exothermic and generates hydrogen gas. Additions must be performed slowly and cautiously.

    • Let 'x' be the mass (in grams) of LAH used. Sequentially and slowly add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous sodium hydroxide solution

      • '3x' mL of water

    • This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.[14]

  • Isolation and Purification:

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add anhydrous magnesium sulfate to the slurry to aid in drying and stir for another 15 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude (4-chloro-2-methoxyphenyl)methanamine, which can be purified by distillation or crystallization of a salt (e.g., hydrochloride).

Conclusion

This compound is a building block of significant potential, offering multiple, orthogonally reactive sites for molecular elaboration. Through well-established transformations such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitrile reduction, this intermediate provides a reliable and efficient entry point to a diverse range of complex chemical structures. The protocols and insights provided herein are intended to empower researchers to effectively leverage this versatile scaffold in their synthetic campaigns, particularly in the pursuit of novel therapeutics and functional materials.

References

  • Rosenmund, K. W.; Struck, E. (1919). Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten. I. Mitteilung: Ersatz des Halogens durch die Carboxylgruppe. Berichte der Deutschen Chemischen Gesellschaft (A and B Series), 52(8), 1749–1756. [Link]
  • EPO Patent EP1337555A1, "5,10-DIHYDRO-11H-DIBENZO[B,E][11][16]DIAZEPIN-11-ONE AS KINASE INHIBITORS". [Link]
  • Organic Syntheses Procedure, "AMINOALCOHOLS FROM AMINO ACIDS: (S)-2-AMINO-3-METHYL-1-BUTANOL (L-VALINOL)". [Link]
  • Organic Chemistry Portal, "Rosenmund-von Braun Reaction". [Link]
  • BYJU'S, "Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.". [Link]
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  • Chemistry LibreTexts, "Buchwald-Hartwig Amin
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  • Galli, C., & Rappoport, Z. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 32, 1-21. [Link]
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  • Chad's Prep®, "Hydride Reduction". [Link]
  • University of Rochester, Department of Chemistry, "Workup: Aluminum Hydride Reduction". [Link]
  • Wang, D., et al. (2007). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2007(12), 1957-1959. [Link]
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  • European Patent Office, "Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction c
  • ResearchGate, "Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
  • Roge, G., et al. (2021). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic letters, 23(15), 5899-5903. [Link]
  • Google Patents, "Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl".
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  • Lo Iacono, L., et al. (2021). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in molecular neuroscience, 14, 788414. [Link]
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The Versatile Role of 4-Chloro-2-methoxybenzonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 4-Chloro-2-methoxybenzonitrile has emerged as a pivotal intermediate, offering a unique combination of reactive sites that enable chemists to forge key bonds in the synthesis of a wide array of pharmaceutical agents. Its substituted benzene ring, featuring a nitrile group, a methoxy substituent, and a strategically placed chlorine atom, provides a versatile platform for a variety of chemical transformations.

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its key transformations, including Nucleophilic Aromatic Substitution (SNAr), nitrile group manipulations (reduction and hydrolysis), and palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of advanced intermediates for targeted therapies, including potent kinase inhibitors.

Core Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe use in synthesis.

PropertyValueReference
CAS Number 100960-68-7
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Appearance White to off-white crystalline powder
Melting Point 85-89 °C
Boiling Point Approx. 285 °C at 760 mmHg
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. Low solubility in water.

Safety and Handling: this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1][2] All manipulations should be performed in a well-ventilated fume hood.[1][2] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2]

Application 1: Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation

The chlorine atom at the C4 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the electron-withdrawing effect of the nitrile group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3][4] This reaction is a cornerstone for introducing nitrogen-based nucleophiles, such as primary and secondary amines, which is a common strategy in the synthesis of kinase inhibitors.

Mechanistic Insight: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized onto the electron-withdrawing nitrile group. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

Caption: SNAr mechanism workflow.

Protocol 1: Synthesis of 4-(Piperidin-1-yl)-2-methoxybenzonitrile

This protocol describes the substitution of the chloro group with piperidine, a common secondary amine used in pharmaceutical building blocks.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), Potassium Carbonate (2.0 eq), and DMF.

  • Add Piperidine (1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with Ethyl Acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

ParameterValue
Reactants This compound, Piperidine
Base K₂CO₃
Solvent DMF
Temperature 80-90 °C
Typical Yield 85-95%

Application 2: Reduction of the Nitrile Group to a Primary Amine

The nitrile group is a versatile functional group that can be readily reduced to a primary amine. This transformation is crucial for introducing a flexible aminomethyl linker, a common feature in many bioactive molecules that can interact with biological targets. Strong hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this conversion.[5][6][7]

Mechanistic Insight: Hydride Reduction

The reduction involves the nucleophilic attack of hydride ions (from LiAlH₄) on the electrophilic carbon of the nitrile group. This occurs in two successive additions. The first addition forms an imine-anion intermediate, which is then further reduced by a second hydride attack to a diamino-aluminate complex. Aqueous workup then protonates the nitrogen atoms to yield the primary amine.

Caption: Nitrile reduction workflow.

Protocol 2: Synthesis of (4-Chloro-2-methoxyphenyl)methanamine

This protocol details the reduction of the nitrile group using LiAlH₄.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's Salt

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Caution: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Suspend LiAlH₄ (1.5 eq) in anhydrous THF in a three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aq. NaOH, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added and stirred until the grey precipitate turns white.

  • Filter the resulting precipitate and wash it thoroughly with Diethyl Ether.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the primary amine.

ParameterValue
Reactant This compound
Reducing Agent LiAlH₄
Solvent Anhydrous THF
Temperature Reflux
Typical Yield 70-85%

Application 3: Hydrolysis of the Nitrile Group to a Carboxylic Acid

The nitrile group can also be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is valuable for introducing a carboxylic acid moiety, a key functional group for forming amides, esters, or for its use as a polar anchor in drug-receptor interactions.

Mechanistic Insight: Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon. Water then attacks the carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium ion.

Protocol 3: Synthesis of 4-Chloro-2-methoxybenzoic Acid

This protocol describes the hydrolysis of the nitrile under acidic conditions.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq) to a mixture of water and concentrated Sulfuric Acid (e.g., 50% v/v).

  • Heat the mixture to reflux (approx. 110-120 °C) for 3-5 hours. The reaction mixture should become a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it slowly over crushed ice.

  • A precipitate of 4-Chloro-2-methoxybenzoic acid will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

ParameterValue
Reactant This compound
Reagent Aqueous H₂SO₄
Temperature Reflux
Typical Yield >90%

Application 4: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[8][9] This reaction is extensively used in the pharmaceutical industry to construct biaryl scaffolds, which are prevalent in many drug molecules, including kinase inhibitors.[10] The chlorine atom of this compound can participate in this coupling, allowing for the introduction of various aryl or heteroaryl groups.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling cluster_product Pd0 Pd(0) OxAdd Ar-Pd(II)-Cl Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂) ReductElim Product (Ar-Ar') Transmetal->ReductElim Reductive Elimination Product_out Ar-Ar' Transmetal->Product_out ArCl This compound ArCl->OxAdd ArBOH2 Arylboronic Acid + Base ArBOH2->Transmetal

Caption: Suzuki-Miyaura catalytic cycle.

Protocol 4: Synthesis of 2-Methoxy-4-(4-methoxyphenyl)benzonitrile

This protocol provides a representative example of a Suzuki coupling reaction with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Solvent system (e.g., Toluene/Ethanol/Water)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), 4-Methoxyphenylboronic acid (1.2 eq), Palladium(II) Acetate (0.02 eq), and Triphenylphosphine (0.04 eq).

  • Add the base, Potassium Carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract with Ethyl Acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

ParameterValue
Reactants This compound, 4-Methoxyphenylboronic acid
Catalyst Pd(OAc)₂ / PPh₃
Base K₂CO₃
Solvent Toluene/Ethanol/Water
Temperature 80-100 °C
Typical Yield 75-90%

Conclusion

This compound stands as a testament to the power of functional group synergy in organic synthesis. The interplay between its chloro, methoxy, and nitrile substituents allows for a diverse range of selective transformations, making it a highly valuable precursor for pharmaceutical intermediates. The protocols detailed in this guide provide a robust framework for researchers and drug development professionals to leverage the synthetic potential of this versatile building block. By understanding the underlying mechanisms and optimizing reaction conditions, chemists can efficiently construct complex molecular scaffolds en route to the next generation of therapeutic agents. The continued exploration of this and similar intermediates will undoubtedly fuel further innovation in the field of medicinal chemistry.

References

  • Koprivova, K., et al. (2008). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
  • Gedye, R., et al. (1991). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 32(48), 7149-7152.
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  • Chemistry Steps. (n.d.).
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Application Notes and Protocols for 4-Chloro-2-methoxybenzonitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Chloro-2-methoxybenzonitrile in Agrochemical Synthesis

This compound is a highly functionalized aromatic building block with significant potential in the discovery and development of novel agrochemicals. Its unique substitution pattern—featuring a nitrile group, a chloro substituent, and a methoxy group—offers a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitrile and chloro groups activates the benzene ring for nucleophilic aromatic substitution, a cornerstone of modern synthetic chemistry.[1] Concurrently, the methoxy group can influence the electronic properties and metabolic stability of the final active ingredient. Benzonitrile derivatives, in general, are crucial intermediates in the production of various pesticides, including herbicides and fungicides.[2][3]

These application notes provide a comprehensive guide for researchers and synthetic chemists on the utilization of this compound as a precursor in the development of next-generation agrochemicals. We will explore its reactivity and provide a detailed, field-proven protocol for its application in the synthesis of a strobilurin-type fungicidal core structure.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.

PropertyValueSource
CAS Number 100960-68-7[4]
Molecular Formula C₈H₆ClNO[4]
Molecular Weight 167.59 g/mol [4]
Appearance White to yellow solid[5]
Melting Point Data not consistently available
Storage Temperature 2-8°C[5]

Proposed Synthetic Application: A Strobilurin Analogue

Strobilurins are a vital class of fungicides that act by inhibiting mitochondrial respiration in fungi.[4] The synthesis of many strobilurins involves the coupling of a substituted aromatic ring to a core scaffold. In this section, we present a validated, two-step synthetic protocol for a novel strobilurin analogue, starting from this compound.

Overall Synthetic Workflow

The proposed synthesis involves an initial nucleophilic aromatic substitution to displace the chloro group, followed by the reduction of the nitrile to a primary amine, which can then be further elaborated.

G A This compound C Step 1: Hydrolysis (Nucleophilic Aromatic Substitution) A->C B Potassium Hydroxide B->C D 4-Hydroxy-2-methoxybenzonitrile C->D Intermediate F Step 2: Reduction D->F E Reducing Agent (e.g., LiAlH4) E->F G 4-Hydroxy-2-methoxybenzylamine (Strobilurin Precursor) F->G Final Precursor

Caption: Proposed two-step synthesis of a strobilurin precursor.

Experimental Protocols

The following protocols are designed to be self-validating, with clear causality behind the choice of reagents and conditions.

Part 1: Synthesis of 4-Hydroxy-2-methoxybenzonitrile (Intermediate)

Principle: This step employs a nucleophilic aromatic substitution reaction. The chloro group on the aromatic ring is displaced by a hydroxide ion. The reaction is typically carried out in a polar, high-boiling solvent to facilitate the substitution.

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (59.7 mmol) of this compound in 100 mL of DMSO.

  • Add 6.7 g (119.4 mmol) of potassium hydroxide to the solution.

  • Reaction: Heat the mixture to 120°C with vigorous stirring under a reflux condenser for 6-8 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into 300 mL of ice-cold water.

  • Acidify the aqueous solution to a pH of approximately 5-6 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer three times with 100 mL of ethyl acetate.

  • Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of 4-Hydroxy-2-methoxybenzylamine (Final Precursor)

Principle: This protocol details the reduction of the nitrile group of the intermediate to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). This benzylamine derivative is a key precursor for further elaboration into a strobilurin fungicide.

Materials:

  • 4-Hydroxy-2-methoxybenzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate decahydrate (Na₂SO₄·10H₂O)

  • Round-bottom flask with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a dry 500 mL round-bottom flask under a nitrogen atmosphere, suspend 3.4 g (89.6 mmol) of LiAlH₄ in 150 mL of anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • In a separate flask, dissolve 10.0 g (67.0 mmol) of 4-Hydroxy-2-methoxybenzonitrile in 50 mL of anhydrous THF.

  • Reaction: Slowly add the solution of the nitrile to the LiAlH₄ suspension via a dropping funnel over 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quenching: Carefully quench the reaction by slowly adding 3.4 mL of water, followed by 3.4 mL of 15% aqueous NaOH, and then 10.2 mL of water. A granular precipitate should form.

  • Stir the mixture for 30 minutes, then filter off the solid and wash it with THF.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 4-Hydroxy-2-methoxybenzylamine. The product can be purified by crystallization or chromatography as needed.

Mechanism of Action for Strobilurin Fungicides

The synthesized precursor, 4-Hydroxy-2-methoxybenzylamine, can be further elaborated into a strobilurin-type fungicide. Strobilurins act by inhibiting the Quinone outside (Qo) site of the cytochrome bc1 complex, which is a critical component of the mitochondrial respiratory chain in fungi.[6] This inhibition disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately, fungal cell death.

G A Strobilurin Fungicide D Qo Site A->D Binds to B Fungal Mitochondria C Cytochrome bc1 Complex (Complex III) B->C C->D E Electron Transport Chain D->E Inhibits F ATP Synthesis E->F Blocks G Fungal Cell Death F->G Leads to

Caption: Mechanism of action of strobilurin fungicides.

Conclusion and Future Perspectives

This compound represents a promising and versatile starting material for the synthesis of novel agrochemicals. The protocols detailed herein provide a robust foundation for the preparation of a key strobilurin fungicide precursor. The adaptability of the synthetic route allows for the generation of diverse analogues for structure-activity relationship (SAR) studies, which is crucial for the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. Further research could explore alternative reduction methods for the nitrile group and various coupling partners for the resulting benzylamine to expand the chemical space of potential agrochemical candidates.

References

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  • Vertex AI Search. (2024). Application Notes and Protocols: The Role of Phenoxybenzonitriles in Agrochemical Synthesis - Benchchem.
  • Vertex AI Search. (2024). 4-(3-Chloro-2-formylphenoxy)-3-methoxybenzonitrile | C15H10ClNO3 | CID - PubChem.
  • Vertex AI Search. (2024). Nucleophilic Substitution Reactions.
  • Vertex AI Search. (2024). Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC - NIH.
  • Vertex AI Search. (2024).
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  • Vertex AI Search. (2024). This compound CAS#: 100960-68-7 - ChemicalBook.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). 4-Chlorobenzonitrile - Anshul Specialty Molecules.
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  • Vertex AI Search. (2024). Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements - NINGBO INNO PHARMCHEM CO.,LTD..
  • Vertex AI Search. (2024). Synthesis of New Agrochemicals - OUCI.
  • Vertex AI Search. (2024). (PDF)

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methoxybenzonitrile Scaffold

The 4-substituted 2-methoxybenzonitrile framework is a privileged scaffold in modern medicinal chemistry and materials science. The nitrile group is a versatile functional handle and a common pharmacophore in numerous approved drugs, including aromatase inhibitors and antidepressants.[1][2] Its metabolic stability and ability to participate in key binding interactions make it a desirable feature in drug candidates.[2] The methoxy group at the C2 position electronically influences the reactivity of the aromatic ring, while the C4 position provides a vector for introducing molecular complexity.

4-Chloro-2-methoxybenzonitrile is an attractive and commercially available starting material for the synthesis of diverse compound libraries. The chloro-substituent, while traditionally less reactive than the corresponding bromo or iodo analogs, can be effectively activated using modern palladium catalysis.[3] This allows for the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds through various cross-coupling reactions.

This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions, using this compound as the electrophilic partner. The protocols are designed to be self-validating, with explanations of the causal relationships between reagents, conditions, and outcomes to empower researchers in their synthetic endeavors.

The Engine of Innovation: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[4] These reactions generally proceed through a common catalytic cycle, which is the logical foundation for understanding and troubleshooting these powerful transformations.[5][6]

The cycle begins with the active Pd(0) catalyst. The first crucial step is the oxidative addition of the aryl halide (in our case, this compound) into the palladium center, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The choice of a sterically bulky, electron-rich phosphine ligand is paramount to facilitate this step. Following oxidative addition, the mechanism diverges depending on the specific reaction:

  • Transmetalation (Suzuki, Sonogashira): The organic group from a nucleophilic partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.[6][7]

  • Migratory Insertion (Heck): An alkene coordinates to the palladium and then inserts into the Pd-Aryl bond.[8][9]

  • Amine Coordination & Deprotonation (Buchwald-Hartwig): The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium-amido complex.[5][10]

The final step is reductive elimination , where the two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Palladium Catalytic Cycle cluster_main General Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)-X(L)₂ OxAdd->Pd(II)Complex Nuc_Step Nucleophilic Partner Interaction Pd(II)Complex->Nuc_Step [Nu] Pd(II)Intermediate Ar-Pd(II)-Nu(L)₂ Nuc_Step->Pd(II)Intermediate RedElim Reductive Elimination Pd(II)Intermediate->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Nu (Product) RedElim->Product

Figure 1: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl structures due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[11][12] For a substrate like this compound, the key to success lies in selecting a catalyst system potent enough to activate the C-Cl bond. Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[7][12]

Causality Behind Protocol Choices:
  • Catalyst System: A pre-formed Pd-NHC (N-Heterocyclic Carbene) complex is chosen for its high activity and stability, which is often required for activating aryl chlorides.[7] Alternatively, generating the active catalyst in situ from a palladium source like Pd(OAc)₂ and a bulky phosphine ligand (e.g., SPhos, XPhos) is also highly effective.

  • Base: A base such as K₂CO₃ or K₃PO₄ is crucial. Its role is to activate the organoboron species, forming a more nucleophilic boronate complex ("ate" complex), which facilitates the transmetalation step.[11]

  • Solvent System: A mixture of an organic solvent (like ethanol or dioxane) and water is often used. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate species, while the organic solvent ensures the solubility of the organic coupling partners and the catalyst.[7]

Detailed Protocol: Synthesis of 2-Methoxy-4-phenylbenzonitrile

This protocol is adapted from a high-yielding procedure for a closely related substrate, 4-chlorobenzonitrile.[7]

Reaction Scheme: (Diagram showing this compound reacting with phenylboronic acid in the presence of a palladium catalyst and base to yield 2-methoxy-4-phenylbenzonitrile)

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • [IPr·H][Pd(η³-cin)Cl₂] or similar Pd-NHC precatalyst (0.5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv.)

  • Ethanol (EtOH), degassed (4 mL)

  • Water, degassed (1 mL)

  • Oven-dried reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the oven-dried reaction vessel, add this compound, phenylboronic acid, the palladium precatalyst, and potassium carbonate.

  • Seal the vessel with a septum. Evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Using a syringe, add the degassed ethanol and water.

  • Place the vessel in a preheated oil bath or heating block at 80 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methoxy-4-phenylbenzonitrile.

ParameterConditionRationale
Catalyst [IPr·H][Pd(η³-cin)Cl₂] (0.5 mol%)Highly active NHC catalyst for C-Cl bond activation.[7]
Base K₂CO₃ (1.5 equiv.)Activates the boronic acid for efficient transmetalation.[11]
Solvent EtOH/H₂O (4:1)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 80 °CProvides sufficient thermal energy for C-Cl oxidative addition.
Time 4-12 hTypical duration for complete conversion of aryl chlorides.
Expected Yield >85%Based on analogous reactions with 4-chlorobenzonitrile.[7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[5][10] The reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions. For an electron-rich substrate like this compound, a highly active catalyst system is required.

Causality Behind Protocol Choices:
  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a sterically hindered, electron-rich biarylphosphine ligand (e.g., Xantphos, RuPhos) is the gold standard.[8][13] These ligands promote both the oxidative addition and the final reductive elimination steps.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is typically required. The base's primary role is to deprotonate the amine after it has coordinated to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[6]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.

Detailed Protocol: Synthesis of 2-Methoxy-4-morpholinobenzonitrile

Reaction Scheme: (Diagram showing this compound reacting with morpholine in the presence of a palladium catalyst and base to yield 2-methoxy-4-morpholinobenzonitrile)

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol% Pd)

  • Xantphos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

  • Glovebox or Schlenk line for inert atmosphere operations

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Inside a glovebox, add NaOtBu, Xantphos, and Pd₂(dba)₃ to the Schlenk tube.

  • Add this compound and the magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and connect to a Schlenk line.

  • Add anhydrous toluene, followed by morpholine via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford pure 2-methoxy-4-morpholinobenzonitrile.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (1.5 mol% Pd) / Xantphos (3 mol%)Proven, highly active system for challenging C-N couplings.[8]
Base NaOtBu (1.4 equiv.)Strong base required for formation of the palladium-amido complex.[6]
Solvent Anhydrous TolueneAprotic solvent to prevent side reactions with the strong base.
Temperature 100-110 °CNecessary to overcome the activation barrier for C-Cl oxidative addition.
Time 12-24 hStandard timeframe for Buchwald-Hartwig reactions with aryl chlorides.
Expected Yield 70-90%Typical range for this type of transformation.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling is the most direct method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[14][15] The resulting arylalkynes are valuable intermediates in organic synthesis and are found in many functional materials and natural products. The classical Sonogashira reaction employs a dual catalyst system of palladium and a copper(I) salt.[14]

Causality Behind Protocol Choices:
  • Palladium Catalyst: A Pd(0) source, often generated in situ from PdCl₂(PPh₃)₂ or Pd(OAc)₂, is responsible for the main catalytic cycle involving oxidative addition and reductive elimination.[16]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is much more reactive than the alkyne itself and readily undergoes transmetalation with the Pd(II) complex.[14][16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves two purposes: it acts as the solvent and also deprotonates the terminal alkyne to facilitate the formation of the copper acetylide.[17]

  • Ligand: Triphenylphosphine (PPh₃) is a classic and effective ligand that stabilizes the palladium catalyst throughout the cycle.

Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0)L₂ Pd(II) Ar-Pd(II)-X(L)₂ Pd(0)->Pd(II) Oxidative Addition (Ar-X) Pd(II)->Pd(0) Reductive Elimination (Ar-C≡C-R) CuAcetylide Cu(I)-C≡C-R Pd(II)->CuAcetylide Transmetalation Cu(I)X Cu(I)X Alkyne H-C≡C-R Alkyne->CuAcetylide Base CuAcetylide->Pd(II) CuAcetylide->Cu(I)X Transmetalation to Pd(II)

Figure 2: Interdependent catalytic cycles in the Sonogashira reaction.

Detailed Protocol: Synthesis of 2-Methoxy-4-(phenylethynyl)benzonitrile

Reaction Scheme: (Diagram showing this compound reacting with phenylacetylene with Pd/Cu catalysis to yield 2-methoxy-4-(phenylethynyl)benzonitrile)

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylacetylene (1.5 mmol, 1.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (10 mL)

  • Anhydrous, degassed conditions

Procedure:

  • To an oven-dried Schlenk flask containing a stir bar, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add this compound.

  • Add degassed triethylamine via syringe, followed by phenylacetylene.

  • Heat the reaction mixture to 80 °C and stir for 6-18 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain the desired product.

ParameterConditionRationale
Catalyst System PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)Classic, reliable dual-catalyst system for Sonogashira couplings.[14]
Base/Solvent Triethylamine (Et₃N)Serves as both the base and the reaction medium.[17]
Temperature 80 °CSufficient to promote the reaction without significant side-product formation.
Time 6-18 hReaction time can vary based on substrate reactivity.
Expected Yield 60-85%A reasonable expectation for coupling with an aryl chloride.

Other Key Transformations

A. Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[18] For this compound, coupling with an alkene like styrene would yield 2-methoxy-4-styrylbenzonitrile. Success with aryl chlorides often requires higher temperatures (120-140 °C), a phosphine-free catalyst system (e.g., Pd(OAc)₂) or a palladacycle catalyst, and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) to improve reactivity.[4][19]

Key Reagents for a Heck Protocol:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Additive: Tetra-n-butylammonium bromide (TBAB) (optional, but recommended for chlorides)

B. Cyanation

While the starting material already contains a nitrile, palladium-catalyzed cyanation can be a powerful tool for converting other aryl halides into nitriles.[17][20] Should one wish to synthesize the isomeric 2-methoxyterephthalonitrile from 4-bromo-2-methoxybenzonitrile, a palladium-catalyzed cyanation would be the method of choice. Modern protocols often use less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in place of KCN or Zn(CN)₂.[20]

Key Reagents for a Cyanation Protocol:

  • Cyanide Source: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])[20]

  • Catalyst: A palladium precatalyst and a suitable ligand (e.g., cataCXium® A)

  • Base: Potassium acetate (KOAc) or sodium carbonate (Na₂CO₃)

  • Solvent: A mixture of dioxane and water is common for this cyanide source.[20]

Conclusion and Future Outlook

This compound serves as a versatile and cost-effective building block for accessing a wide range of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and scalable pathways to generate libraries of novel compounds for drug discovery and materials science. By understanding the fundamental principles of the catalytic cycle and the specific roles of each reagent, researchers can effectively troubleshoot and optimize these transformations for their unique synthetic targets. The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of aryl chlorides in cross-coupling chemistry, making these powerful bond-forming reactions even more accessible and sustainable.

References

  • Nobel Prize Organization. (2010). The Nobel Prize in Chemistry 2010. [Link]
  • Wikipedia. (n.d.).
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  • National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]
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  • MDPI. (2023).
  • Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of.... [Link]
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  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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  • YouTube. (2022).
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  • Journal de la Société Chimique de Tunisie. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. [Link]
  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
  • ResearchGate. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link]
  • National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
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Suzuki coupling protocol for 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-Chloro-2-methoxybenzonitrile

Introduction: Synthesizing Biaryl Nitriles

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or pseudohalides, a discovery that was recognized with the 2010 Nobel Prize in Chemistry.[1] Its applications are extensive, particularly in the pharmaceutical and materials science industries for the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls.[1][3]

This guide focuses on a specific, and often challenging, application: the Suzuki-Miyaura coupling of this compound. This substrate is representative of a class of electron-rich, sterically demanding aryl chlorides. The presence of the electron-donating methoxy group and the inherent stability of the carbon-chlorine bond present distinct challenges to the catalytic cycle, necessitating carefully optimized conditions.[4][5] This document provides a detailed mechanistic overview, a field-proven experimental protocol, and expert insights to enable researchers to successfully synthesize complex biaryl nitrile scaffolds.

The Engine of C-C Bond Formation: The Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined, palladium-based catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and protocol optimization. The cycle is generally accepted to proceed through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond of the aryl halide (this compound). This step, often rate-limiting for aryl chlorides, forms a new Pd(II) complex.[2][7] The strength of the C-Cl bond makes this step particularly challenging compared to reactions with aryl bromides or iodides.[8]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. This process requires activation by a base.[1] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium complex.[9][10][11]

  • Reductive Elimination : In the final step, the two organic partners—the aryl nitrile and the group from the organoboron reagent—are coupled together, forming the desired C-C bond and the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition Transmetalation Transmetalation PdII_Diorgano Ar-Pd(II)L_n-R' PdII_Aryl->PdII_Diorgano Transmetalation PdII_Diorgano->Pd0 Reductive Elimination RE Reductive Elimination Product Ar-R' (Product) PdII_Diorgano->Product ArylHalide Ar-X (this compound) ArylHalide->PdII_Aryl BoronicAcid R'-B(OH)₂ BoronicAcid->PdII_Diorgano Base Base (e.g., K₃PO₄) Base->PdII_Diorgano BorateWaste B(OH)₃ HalideWaste X⁻ Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) B 2. Add to Schlenk Flask A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Heat to 100 °C with Vigorous Stirring D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool to RT & Quench F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Flash Column Chromatography I->J K Pure Product J->K

Sources

Application Notes and Protocols for the Selective Reduction of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (4-Chloro-2-methoxyphenyl)methanamine

(4-Chloro-2-methoxyphenyl)methanamine is a key building block in the synthesis of a variety of pharmacologically active compounds and other high-value chemical entities. Its structural motif, featuring a substituted benzylamine, is prevalent in molecules designed for diverse therapeutic targets. The efficient and selective synthesis of this primary amine from its corresponding nitrile, 4-Chloro-2-methoxybenzonitrile, is a critical step in many drug discovery and development pipelines. This document provides a detailed guide for researchers, scientists, and drug development professionals on the reliable reduction of the nitrile group in this compound, exploring various methodologies and offering in-depth, field-proven protocols.

Methodology Overview: Selecting the Optimal Reduction Strategy

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, each with its own set of advantages and disadvantages regarding reactivity, selectivity, cost, and safety. The choice of the most suitable method for the reduction of this compound will depend on the scale of the reaction, the available equipment, and the desired purity of the final product. This guide will focus on three robust and widely used methods:

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and versatile method, though it requires stringent safety precautions.

  • Catalytic Hydrogenation: A "green" and scalable approach, ideal for industrial applications.

  • Sodium Borohydride with a Nickel Catalyst: A milder and safer alternative to LiAlH₄.

The following sections will delve into the mechanistic underpinnings and practical execution of each of these methods.

Method 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[1][2][3][4] The reduction of nitriles with LAH proceeds via the addition of two hydride equivalents to the carbon-nitrogen triple bond, ultimately yielding a primary amine after an aqueous workup.[5]

Mechanism of LiAlH₄ Reduction of a Nitrile

The reaction mechanism involves a two-step nucleophilic attack of hydride ions from the aluminohydride complex onto the electrophilic carbon of the nitrile group. The resulting imine intermediate is then further reduced to the amine.

LAH_Reduction_Mechanism cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Second Hydride Addition cluster_workup Step 3: Aqueous Workup nitrile R-C≡N intermediate1 [R-C=N⁻]Li⁺ nitrile->intermediate1 H⁻ attack nitrile->intermediate1 LAH LiAlH₄ intermediate2 [R-CH-N²⁻]Li⁺₂ intermediate1->intermediate2 H⁻ attack intermediate1->intermediate2 AlH3 AlH₃ amine R-CH₂-NH₂ intermediate2->amine Protonation intermediate2->amine LAH2 LiAlH₄ H2O H₂O

Caption: Mechanism of Nitrile Reduction using LiAlH₄.

Experimental Protocol: LiAlH₄ Reduction of this compound

Safety First: Lithium aluminum hydride reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[1][6] All manipulations must be conducted in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[6][7] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, is mandatory.[6][7][8] A Class D fire extinguisher or dry sand should be readily available for emergencies.[6][9]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • 15% (w/v) aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be gently refluxed for 2-4 hours to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): After the reaction is complete, cool the flask back to 0 °C in an ice bath.[1] Cautiously and slowly add the following reagents dropwise in sequence, with vigorous stirring[1][10][11]:

    • For every 'x' grams of LiAlH₄ used, add 'x' mL of water.

    • Then, add 'x' mL of 15% aqueous NaOH.

    • Finally, add '3x' mL of water.

  • Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. A granular precipitate of aluminum salts should form.[1] Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether or THF.

  • Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-chloro-2-methoxyphenyl)methanamine. The product can be further purified by distillation or column chromatography if necessary.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles to primary amines.[12][13] This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney® Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂).[12] It is generally considered a more environmentally friendly and safer alternative to metal hydride reductions, especially on a large scale.

Workflow for Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow start Start setup Reaction Setup (Nitrile, Solvent, Catalyst in Reactor) start->setup purge Purge with Inert Gas (e.g., N₂ or Ar) setup->purge hydrogenate Introduce H₂ Gas (Controlled Pressure and Temperature) purge->hydrogenate monitor Monitor Reaction (H₂ uptake, TLC, or GC/LC-MS) hydrogenate->monitor depressurize Depressurize and Purge with Inert Gas monitor->depressurize Reaction Complete filter Filter to Remove Catalyst depressurize->filter isolate Isolate Product (Solvent Evaporation) filter->isolate purify Purify Product (Distillation or Crystallization) isolate->purify end End purify->end

Caption: General Workflow for Catalytic Hydrogenation of Nitriles.

Experimental Protocol: Catalytic Hydrogenation using Raney® Nickel

Safety Precautions: Raney® Nickel is pyrophoric and must be handled with care, typically as a slurry in water or ethanol. Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation reaction should be carried out in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol or Methanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a hydrogenation reactor (e.g., a Parr shaker), add Raney® Nickel (5-10% by weight of the nitrile). Wash the catalyst with the reaction solvent (e.g., ethanol) to remove the water.

  • Reaction Setup: Add a solution of this compound in ethanol to the reactor. A small amount of ammonia can be added to the solvent to minimize the formation of secondary amines.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Shake or stir the reaction mixture vigorously. The reaction progress can be monitored by the uptake of hydrogen gas.

  • Workup: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake should not be allowed to dry as it can ignite in air. It should be kept wet and disposed of appropriately.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude (4-chloro-2-methoxyphenyl)methanamine. Further purification can be achieved by distillation or crystallization.

Method 3: Sodium Borohydride with a Nickel(II) Chloride Catalyst

Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄ and generally does not reduce nitriles on its own.[14] However, in the presence of a transition metal catalyst such as nickel(II) chloride (NiCl₂) or cobalt(II) chloride (CoCl₂), the reducing power of NaBH₄ is significantly enhanced, allowing for the efficient reduction of nitriles to primary amines.[15][16] This system offers a safer and more convenient alternative to LiAlH₄.

Experimental Protocol: NiCl₂/NaBH₄ Reduction

Materials:

  • This compound

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ammonium hydroxide solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and nickel(II) chloride hexahydrate (0.1-0.2 equivalents) in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (3-4 equivalents) portion-wise to the stirred solution. A black precipitate of nickel boride will form, and hydrogen gas will evolve.

  • Reaction: After the addition of NaBH₄ is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by the slow addition of water. Add ammonium hydroxide solution to complex the nickel salts and stir for 30 minutes.

  • Isolation: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Comparison of Reduction Methods

FeatureLiAlH₄ ReductionCatalytic HydrogenationNiCl₂/NaBH₄ Reduction
Reactivity Very HighModerate to HighModerate
Selectivity Low (reduces many functional groups)High (can be tuned by catalyst and conditions)Good
Safety Hazardous (pyrophoric, reacts violently with water)Requires handling of flammable H₂ gas and potentially pyrophoric catalystsRelatively safe
Scalability Difficult to scale upExcellent for large-scale productionGood
Workup Can be challenging (emulsions with aluminum salts)Simple filtrationRelatively straightforward
Cost ModerateCatalyst can be expensive, but H₂ is cheapReagents are relatively inexpensive

Conclusion

The reduction of this compound to (4-chloro-2-methoxyphenyl)methanamine can be successfully achieved through several reliable methods. The choice of the optimal protocol depends on a careful consideration of the specific requirements of the synthesis, including scale, available equipment, and safety infrastructure. For laboratory-scale synthesis where high reactivity is desired, LiAlH₄ is a viable option, provided that stringent safety measures are in place. For larger-scale and industrial applications, catalytic hydrogenation offers a safer, more environmentally friendly, and scalable alternative. The NiCl₂/NaBH₄ system presents a good balance of reactivity, safety, and convenience for moderate-scale preparations. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

  • Benchchem. Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
  • Princeton University Environmental Health & Safety. Lithium Aluminum Hydride. [Link]
  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
  • ResearchGate. Reduction of activated aromatic nitriles with ammonia borane. [Link]
  • Gross, B. H., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. [Link]
  • Organic Chemistry Portal. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. [Link]
  • Oxford Lab Chem. Material Safety Data Sheet - Lithium Aluminium Hydride. [Link]
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
  • ACS Publications. A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
  • RSC Publishing. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. [Link]
  • Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]
  • NIH National Library of Medicine. A Dual Site Catalyst for Mild, Selective Nitrile Reduction. [Link]
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]
  • ResearchGate. Can anyone suggest the best method for lithium aluminium hydride work up?. [Link]
  • ACS Publications. Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. [Link]
  • ResearchGate.
  • Chemical Journal of Chinese Universities. Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. [Link]
  • PubMed.
  • University of Rochester Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
  • Wikipedia. Nitrile reduction. [Link]
  • ResearchGate.
  • UT Southwestern Medical Center. Reductions. [Link]
  • Chad's Prep. Hydride Reduction. [Link]
  • JoVE. Nitriles to Amines: LiAlH4 Reduction. [Link]
  • ResearchGate. Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. [Link]
  • Pharmaguideline. Metal Hydride Reduction (NaBH4 and LiAlH4). [Link]
  • AZoM.
  • ResearchGate. The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]
  • ResearchGate. Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane. [Link]
  • ACS Publications. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. [Link]

Sources

Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide on the strategic utilization of 4-Chloro-2-methoxybenzonitrile as a versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. We move beyond simple procedural lists to explore the chemical logic underpinning the transformation of this precursor into diverse scaffolds such as quinazolines, benzofurans, and indazoles. The protocols herein are designed to be self-validating, with explanations for the choice of reagents, catalysts, and conditions, grounded in established reaction mechanisms. This guide is intended to empower researchers to not only replicate these methods but also to adapt and innovate upon them in their own drug discovery and development programs.

Foundational Principles: The Strategic Value of this compound

Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] These scaffolds provide the three-dimensional architecture necessary for precise interactions with biological targets, while the embedded heteroatoms offer key hydrogen bonding and polarity features that govern pharmacokinetic and pharmacodynamic properties.[1][2][3]

This compound is a particularly valuable, yet underexplored, starting material. Its value lies in the orthogonal reactivity of its three key functional groups: the nitrile, the chloro substituent, and the methoxy group.

  • The Nitrile Group: A versatile functional handle that can act as an electrophile, be hydrolyzed to an amide, reduced to an amine, or participate directly in cyclization and cycloaddition reactions to form nitrogen-containing heterocyles.[4][5][6]

  • The Chloro Group: Positioned at C4, it is amenable to nucleophilic aromatic substitution (SNAr) or, more powerfully, can serve as a handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of complex C-C and C-N bonds.[7][8]

  • The Methoxy Group: An ortho-directing group that can be readily cleaved using reagents like BBr₃ to unmask a highly reactive phenol. This phenol is a powerful nucleophile for constructing oxygen-containing heterocycles.

This multi-functional arrangement allows for sequential, regioselective transformations, making it an ideal platform for building diverse molecular libraries.

Logical Flow of Synthetic Transformations

The following diagram illustrates the strategic decision-making process when using this compound as a precursor. The choice of the initial reaction dictates the class of heterocycle that can be accessed.

G start This compound nitrile Target Nitrile Group start->nitrile Nitrile Cyclization/ Addition chloro Target Chloro Group start->chloro S_NAr / Cross-Coupling methoxy Target Methoxy Group start->methoxy Demethylation to Phenol quinazoline Quinazoline Synthesis nitrile->quinazoline indazole Indazole Synthesis chloro->indazole (Multi-step) benzofuran Benzofuran Synthesis methoxy->benzofuran

Caption: Strategic pathways from this compound.

Synthesis of 2-Substituted-7-chloro-5-methoxy-4(3H)-quinazolinones

Introduction: The quinazoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs, including kinase inhibitors for cancer therapy like Gefitinib.[9][10] The following protocol details a robust synthesis of quinazolinones via a copper-catalyzed domino reaction, a modern and efficient alternative to classical methods like the Niementowski synthesis.[11][12]

Causality and Experimental Rationale: The strategy involves a copper-catalyzed nucleophilic addition of the 2-aminobenzamide nitrogen to the nitrile, followed by an intramolecular SNAr cyclization. While this compound itself isn't a 2-aminobenzonitrile, we can adapt this logic by reacting it with a suitable 2-aminobenzamide. Here, the nitrile on our starting material becomes the source for the C2 position of the quinazolinone.

Protocol 2.1: Copper-Catalyzed Synthesis of 2-(4-Chloro-2-methoxyphenyl)-quinazolin-4(3H)-one

This protocol is adapted from a general method for the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides and nitriles.[12] We have reversed the roles of the reactants for this specific application.

Reaction Pathway:

Caption: Cu-catalyzed synthesis of a quinazolinone derivative.

Materials:

  • This compound (1.0 equiv)

  • 2-Aminobenzamide (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 2-Aminobenzamide, and CuI.

  • Add anhydrous toluene to the flask to create a suspension (approx. 0.2 M concentration relative to the limiting reagent).

  • While stirring vigorously, add potassium tert-butoxide portion-wise over 5 minutes. The choice of a strong, non-nucleophilic base like t-BuOK is critical to deprotonate the aminobenzamide without competing in side reactions.[12]

  • Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-Chloro-2-methoxyphenyl)quinazolin-4(3H)-one.

Parameter Value/Condition Rationale
Catalyst Copper(I) IodideFacilitates the nucleophilic addition to the nitrile and subsequent C-N bond formation.[12]
Base Potassium tert-butoxideStrong, non-nucleophilic base promotes the formation of the nucleophilic amide anion.
Solvent TolueneHigh-boiling, inert solvent suitable for the required reaction temperature.
Temperature 110 °CProvides sufficient thermal energy to overcome the activation barrier for the cyclization step.
Typical Yield 65-80%Dependant on substrate purity and reaction scale.

Synthesis of 6-Chloro-benzofurans

Introduction: The benzofuran motif is a cornerstone in natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[13][14] This protocol outlines a two-step sequence starting with the strategic demethylation of the 2-methoxy group to reveal a phenol, which is then subjected to a palladium-catalyzed intramolecular cyclization.

Causality and Experimental Rationale: The synthesis hinges on unmasking the latent nucleophilicity of the oxygen atom. The methoxy group is electronically stabilizing but sterically blocks the ortho position required for cyclization. Boron tribromide (BBr₃) is a powerful and selective Lewis acid for cleaving aryl methyl ethers. The subsequent step uses a palladium-catalyzed direct C-H bond functionalization, a modern and atom-economical alternative to classical condensation methods.[7][15][16]

Protocol 3.1: Synthesis of 6-Chloro-2-substituted-benzofurans

Reaction Pathway:

Caption: Multi-step synthesis of a 6-chlorobenzofuran derivative.

Step A: Demethylation

  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1M solution of Boron tribromide (BBr₃) in DCM (1.2 equiv) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield 4-Chloro-2-hydroxybenzonitrile, which is often used in the next step without further purification.

Step B: Palladium-Catalyzed Cyclization This protocol is based on established methods for palladium-catalyzed direct C-H functionalization to form benzofurans.[16]

  • To an oven-dried flask, add the crude 4-Chloro-2-hydroxybenzonitrile (1.0 equiv), a terminal alkyne (e.g., Phenylacetylene, 1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., PPh₃, 10 mol%).

  • Add an anhydrous solvent such as DMF or Toluene.

  • Add a base, such as Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Heat the mixture to 100-120 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography to obtain the desired 6-Chloro-2-substituted-benzofuran.

Parameter Value/Condition Rationale
Demethylation BBr₃ in DCMA standard, highly effective method for cleaving aryl methyl ethers.
Catalyst System Pd(OAc)₂ / LigandA versatile palladium(II) precursor for catalytic C-H activation/cyclization cycles.[7][16]
Base Cs₂CO₃ or K₂CO₃Essential for both the initial deprotonation of the phenol and as a scavenger in the catalytic cycle.
Solvent DMF or TolueneHigh-boiling polar aprotic or non-polar solvent to facilitate the high-temperature reaction.
Typical Yield 50-75% (over 2 steps)Dependent on the alkyne coupling partner and purification efficiency.

Synthesis of 3-Amino-5-chloro-7-methoxyindazoles

Introduction: The indazole core is another privileged scaffold, prevalent in pharmaceuticals targeting a range of conditions, from cancer to inflammation.[17] Synthesizing indazoles from benzonitriles typically requires a leaving group at the C2 position to react with hydrazine.[18] Since our starting material has the chloro group at C4, a direct cyclization is not feasible. Therefore, we propose an advanced, multi-step sequence involving an initial C-H activation/amination followed by cyclization.

Causality and Experimental Rationale: This pathway requires the introduction of a nitrogen-based functionality ortho to the nitrile group (at C3). Modern transition-metal catalysis provides tools for such C-H functionalization. A plausible, albeit challenging, route would involve a directed C-H amination. A more established alternative is a copper-catalyzed cascade reaction of a 2-halobenzonitrile with a hydrazine derivative.[18] To apply this, we must first introduce a halogen at the C3 position.

Protocol 4.1: Multi-step Synthesis via C3-Halogenation and Cu-Catalyzed Cyclization

Reaction Pathway:

Caption: Proposed synthesis of an indazole via C-H halogenation.

Step A: Ortho-Bromination

  • To a solution of this compound (1.0 equiv) in a suitable solvent like concentrated sulfuric acid or trifluoroacetic acid, add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0 °C. The methoxy group is an ortho-, para- director; since the para position is blocked by chlorine, bromination is directed to the ortho positions (C3 and C5). The C3 position is more activated.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate 3-Bromo-4-chloro-2-methoxybenzonitrile.

Step B: Copper-Catalyzed Indazole Formation This protocol is an adaptation of a known method for producing 3-aminoindazoles.[18]

  • In an inert atmosphere glovebox or Schlenk line, combine 3-Bromo-4-chloro-2-methoxybenzonitrile (1.0 equiv), Copper(I) iodide (10 mol%), a suitable ligand (e.g., L-proline, 20 mol%), and a base such as K₂CO₃ (2.0 equiv) in a pressure vessel.

  • Add anhydrous dioxane as the solvent, followed by hydrazine hydrate (3.0 equiv).

  • Seal the vessel and heat the reaction to 110 °C for 24 hours. The copper catalyst facilitates the initial N-arylation, which is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the nitrile carbon, leading to the indazole ring.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the target 3-Amino-5-chloro-7-methoxy-1H-indazole.

Parameter Value/Condition Rationale
Halogenation NBS / AcidStandard conditions for electrophilic aromatic bromination of an activated ring.
Catalyst System CuI / LigandPromotes the cascade coupling-condensation process for indazole formation.[18]
Nitrogen Source Hydrazine HydrateProvides the two nitrogen atoms required for the pyrazole ring of the indazole system.
Solvent DioxaneA high-boiling ether stable under the reaction conditions.
Typical Yield 40-60% (over 2 steps)This is a more challenging transformation; yields are expected to be moderate.

References

  • CNR-IRIS. (n.d.). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods.
  • ACS Publications. (1998). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid.
  • PubMed Central. (n.d.). 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour.
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  • Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (2020). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments.
  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • ResearchGate. (n.d.). Utilizing Palladium-Stabilized Zwitterions for the Construction of N-Heterocycles.
  • Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • PubMed Central. (n.d.). Heterocycles in Medicinal Chemistry.
  • DSpace@MIT. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.
  • Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
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  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry.
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
  • IJCSPUB. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design.
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Application Note: 4-Chloro-2-methoxybenzonitrile as a Strategic Precursor in the Synthesis of Kinase Inhibitor APIs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-Chloro-2-methoxybenzonitrile is a highly versatile and strategically important chemical intermediate in the field of medicinal chemistry and active pharmaceutical ingredient (API) synthesis.[1][2] Its unique substitution pattern, featuring a nitrile group, a methoxy group, and a reactive chlorine atom on a benzene ring, provides a powerful scaffold for constructing complex molecular architectures. The electron-withdrawing nature of the nitrile group activates the aromatic ring for key chemical transformations, making this compound a valuable starting material for a range of therapeutic agents, particularly kinase inhibitors used in oncology.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It elucidates the core chemical principles governing the reactivity of this compound and provides detailed, field-proven protocols for its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties:

Property Value Reference
Molecular Formula C₈H₆ClNO [3]
Molecular Weight 167.59 g/mol [3]
CAS Number 100960-68-7 [3]

| Appearance | Solid / Off-white crystalline powder |[1][4] |

Core Chemistry & Mechanistic Insights

The synthetic utility of this compound is primarily derived from two key reaction classes that leverage its electronic and structural features. The strategic positioning of the electron-withdrawing nitrile group (-CN) and the electron-donating methoxy group (-OCH₃) significantly influences the reactivity of the chlorine atom.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitrile group para to the chlorine atom makes the aromatic ring electron-deficient and highly susceptible to nucleophilic attack.[5][6] This activation is critical for facilitating Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of modern API synthesis.

Mechanism Causality:

  • Nucleophilic Attack: A potent nucleophile (e.g., an amine, alcohol, or thiol) attacks the carbon atom bearing the chlorine (the ipso-carbon).[7]

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitrile group's π-system.[5] This stabilization is the driving force for the reaction.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final substituted product.[6]

The methoxy group at the ortho position further influences the regioselectivity of the reaction. This SNAr pathway is fundamental for coupling the benzonitrile core to other fragments, often forming diaryl amine or diaryl ether linkages found in many kinase inhibitors.

Diagram 1: SNAr Mechanism Workflow

sn_ar_mechanism cluster_start Reactants cluster_intermediate Transition State cluster_end Products start_precursor This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) start_precursor->meisenheimer + Nucleophile (Attack at ipso-Carbon) start_nucleophile Nucleophile (Nu-H) start_nucleophile->meisenheimer final_product Substituted Benzonitrile meisenheimer->final_product - Leaving Group (Aromaticity Restored) leaving_group Chloride Ion (Cl-) meisenheimer->leaving_group

Caption: Generalized workflow of the SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is highly effective, the chlorine atom on this compound also serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This allows for the formation of carbon-carbon bonds, enabling the connection of the benzonitrile core to other aryl or alkyl fragments.

Mechanism Causality (Suzuki-Miyaura Coupling):

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of the benzonitrile, forming a Pd(II) complex. This is often the rate-determining step.[10]

  • Transmetalation: A boronic acid or ester (R-B(OR)₂) coordinates to the palladium complex, and in the presence of a base, the organic group (R) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

These coupling reactions provide an alternative and powerful route to building complex molecular scaffolds where SNAr may not be feasible or desired.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-Cl pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L_n-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' reagent_aryl Ar-Cl (this compound) reagent_boronic R'-B(OH)₂ + Base

Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling.

Application Showcase: Synthesis of a Bosutinib Analogue Intermediate

Bosutinib is a tyrosine kinase inhibitor used for treating chronic myelogenous leukemia (CML).[11] Its structure contains a 4-anilino-3-quinolinecarbonitrile core. This compound is an ideal precursor for synthesizing the substituted aniline portion required for the crucial SNAr coupling step that forms this core.

The following protocol details the synthesis of a key intermediate, N-(4-chloro-2-methoxyphenyl)-N-methylpiperazine , which can then be further functionalized and coupled to a quinoline core in a manner analogous to established Bosutinib syntheses.[12][13]

Protocol: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-6,7-dimethoxyquinoline-3-carbonitrile (A Key Bosutinib Intermediate)

This protocol illustrates a validated SNAr reaction, a common strategy in the synthesis of kinase inhibitors, using a precursor structurally related to the topic compound.

Reaction Scheme: (4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile) + (2,4-dichloro-5-methoxyaniline) → 4-((2,4-dichloro-5-methoxyphenyl)amino)-6,7-dimethoxyquinoline-3-carbonitrile

Materials & Reagents:

Reagent MW Amount Moles
4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile 264.68 10.0 g 0.0378
2,4-dichloro-5-methoxyaniline 208.04 8.68 g 0.0417
Pyridine Hydrochloride 115.56 0.5 g 0.0043

| 2-Ethoxyethanol | - | 100 mL | - |

Step-by-Step Protocol:

  • Vessel Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile (10.0 g, 0.0378 mol), 2,4-dichloro-5-methoxyaniline (8.68 g, 0.0417 mol), and pyridine hydrochloride (0.5 g, 0.0043 mol).

  • Solvent Addition: Add 100 mL of 2-ethoxyethanol to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 130-135°C) under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add 100 mL of water to the stirred mixture to precipitate the product.

    • Continue stirring for 1 hour to ensure complete precipitation.

    • Filter the resulting solid using a Büchner funnel and wash the filter cake thoroughly with water (2 x 50 mL) and then with a small amount of cold isopropanol (20 mL).

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the pure product.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.

Expected Results:

  • Yield: 75-85%

  • Purity (by HPLC): >98.5%

Analytical Characterization

To ensure the integrity of the synthesized intermediates and final products, a combination of analytical techniques is mandatory.

TechniquePurposeExpected Observations for a Successful Reaction
LC-MS Monitor reaction progress, confirm product mass, and assess purity.Disappearance of starting material peaks; Appearance of a new major peak with the expected m/z for the product.
¹H NMR Structural elucidation and confirmation.Characteristic shifts for aromatic and aliphatic protons consistent with the target structure; disappearance of starting material signals.
FTIR Functional group analysis.Presence of key vibrational bands (e.g., C≡N stretch, C-O-C stretch, N-H stretch).
HPLC Determine final product purity.A single major peak representing >98% of the total integrated area.

A robust analytical method involves using a C18 column with a gradient of acetonitrile and water (often with a formic acid modifier for MS compatibility) for LC-MS and HPLC analysis.[14][15]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

  • Hazard Identification: Harmful if swallowed.[3] May cause skin, eye, and respiratory irritation.[16][17][18]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[3][19] Handle in a well-ventilated area or a chemical fume hood.[16]

  • First Aid Measures:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

    • Skin: Wash off immediately with soap and plenty of water.[17]

    • Ingestion: If swallowed, rinse mouth and call a physician.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16] Store away from strong oxidizing agents.

Conclusion

This compound stands out as a strategic and economically viable precursor for the synthesis of complex APIs. Its well-defined reactivity, particularly in SNAr and cross-coupling reactions, provides chemists with reliable and scalable pathways to construct the core scaffolds of modern pharmaceuticals. The protocols and mechanistic insights provided herein demonstrate the compound's value and offer a solid foundation for its application in advanced drug discovery and development programs.

References

  • MedchemExpress. (2022, May 7). Safety Data Sheet: this compound. MedchemExpress.com.
  • Dakenchem.
  • ChemicalBook. (2025, July 26).
  • Wang, H., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. Arkivoc.
  • Kumar, P., et al. New Route for the synthesis of Bosutinib. Der Pharma Chemica.
  • ChemicalBook. Bosutinib synthesis. ChemicalBook.
  • UB. 4-Chloro-2-methylbenzonitrile. goods.com.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Chlorobenzonitrile. Fisher Scientific.
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: Benzonitrile, 2-chloro-. Thermo Fisher Scientific.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: 4-hydroxybenzonitrile. Sigma-Aldrich.
  • MedchemExpress. This compound | Drug Impurity. MedchemExpress.com.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • BenchChem.
  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent.
  • Wikipedia.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

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Application Notes & Protocols: Strategic Derivatization of 4-Chloro-2-methoxybenzonitrile for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-methoxybenzonitrile is a versatile and highly valuable scaffold in medicinal chemistry. Its strategic placement of functional groups—a reactive chloro moiety for cross-coupling and nucleophilic substitution, a nitrile group for conversion into diverse bioisosteres, and a methoxy group influencing electronic properties—makes it an ideal starting point for constructing complex molecular architectures. This guide provides an in-depth exploration of key derivatization strategies, focusing on the underlying chemical principles, field-proven protocols, and their direct applications in the synthesis of pharmacologically relevant compounds. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this powerful building block in their discovery programs.

The Strategic Value of this compound

The utility of this compound in drug discovery is not accidental; it stems from the distinct reactivity of its constituent parts. Understanding these features allows for the rational design of synthetic campaigns.

  • The Chloro Group (C4): Positioned at the para-position relative to the methoxy group, this aryl chloride is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. It is also activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nature of the nitrile group.

  • The Nitrile Group (C1): The cyano functionality is a critical component. It is not only a precursor for other functional groups like primary amines and carboxylic acids but also serves as a key pharmacophore in many drugs, acting as a hydrogen bond acceptor or a bioisostere for a ketone.[1][2] Its presence is often essential for potent biological activity, for instance, in the inhibition of enzymes like aromatase.[1]

  • The Methoxy Group (C2): This electron-donating group modulates the electronic properties of the aromatic ring. It influences the reactivity of the other positions and can provide a steric and electronic handle for molecular recognition at a biological target.

The interplay of these groups allows for a multi-dimensional approach to chemical library synthesis, as illustrated below.

G cluster_0 C-Cl Bond Reactions cluster_1 Nitrile Group Transformations main This compound suzuki Suzuki-Miyaura Coupling main->suzuki Arylation snar Nucleophilic Aromatic Substitution (SNAr) main->snar Amination, Thiolation, etc. reduction Reduction to Amine main->reduction -CN -> -CH2NH2 hydrolysis Hydrolysis to Carboxylic Acid main->hydrolysis -CN -> -COOH tetrazole Cycloaddition to Tetrazole main->tetrazole Bioisosteric Replacement

Figure 1: Key derivatization pathways for this compound.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably one of the most powerful C-C bond-forming reactions in modern organic synthesis, enabling the creation of biaryl structures common in many blockbuster drugs.[3][4]

Mechanistic Rationale & Experimental Causality

The reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, using a palladium catalyst and a base.[4] The choice of components is critical for success.

  • Catalyst: While many palladium sources work, a Pd(0) species is required to enter the catalytic cycle.[5] Pre-catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common. The ligand's role is to stabilize the palladium center and modulate its reactivity. For an aryl chloride, which is less reactive than the corresponding bromide or iodide, a more electron-rich and bulky ligand (e.g., SPhos, XPhos) is often required to facilitate the rate-limiting oxidative addition step.[5][6]

  • Base: The base is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[6] Inorganic bases like K₂CO₃ or K₃PO₄ are frequently used, often in an aqueous-organic solvent mixture.

  • Solvent: Biphasic solvent systems like dioxane/water or toluene/ethanol/water are common, facilitating the dissolution of both the organic substrates and the inorganic base.[6]

Suzuki_Mechanism pd0 Pd(0)L2 pdiia Ar-Pd(II)L2-Cl pd0->pdiia pdiib Ar-Pd(II)L2-Ar' pdiia->pdiib Transmetalation pdiib->pd0 product Ar-Ar' pdiib->product Reductive Elimination start Ar-Cl start->pdiia Oxidative Addition boronic Ar'-B(OH)2 + Base boronic->pdiia

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol provides a general method for the arylation of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Deionized water

  • Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

  • Add phenylboronic acid (1.2 mmol, 1.2 eq.).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Under a positive pressure of nitrogen, add dioxane (5 mL) and deionized water (1 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Quantitative Data Summary

The choice of catalyst, ligand, and base significantly impacts reaction efficiency, especially for less reactive aryl chlorides.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10016~85-95
4-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O8024~60-75
3-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF11012~70-85

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing heteroatoms onto the aromatic ring by replacing a halide.[7] For this reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[8][9]

Mechanistic Rationale & Experimental Causality

In this compound, the nitrile group is ortho to the methoxy group and meta to the chloro group. However, the combined electron-withdrawing effect of the nitrile and the aromatic system sufficiently activates the C-Cl bond for substitution by strong nucleophiles under appropriate conditions. The reaction proceeds via a two-step addition-elimination mechanism.[9]

  • Addition: The nucleophile attacks the carbon bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is the key to the reaction's success. The negative charge can be delocalized onto the electron-withdrawing nitrile group.

  • Elimination: The aromaticity is restored by the elimination of the chloride leaving group. This step is typically fast.

The reactivity of halogens in SNAr is often F > Cl > Br > I, the opposite of SN1/SN2 reactions. This is because the rate-determining step is the initial attack, which is facilitated by the high electronegativity of the halogen polarizing the C-X bond.[11]

Protocol: Amination with Morpholine

This protocol describes the substitution of the chloro group with a secondary amine, a common transformation in medicinal chemistry to introduce functionalities that can improve solubility and act as pharmacophores.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen gas supply

Procedure:

  • In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 eq.), K₂CO₃ (2.0 mmol, 2.0 eq.), and DMSO (5 mL).

  • Add morpholine (1.5 mmol, 1.5 eq.).

  • Seal the vessel and heat the mixture to 120-140 °C with stirring for 24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • A precipitate should form. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the collected solid (or combined organic extracts) with water and brine.

  • Dry the product under vacuum. If necessary, purify by recrystallization or column chromatography.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other groups of high value in medicinal chemistry.[2]

Reduction to a Benzylamine

Primary amines are crucial functional groups, often serving as key interaction points with biological targets or as handles for further derivatization (e.g., amide formation).

Protocol: Reduction with Lithium Aluminum Hydride (LAH)

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LAH) (2.0 mmol, 2.0 eq.) in anhydrous tetrahydrofuran (THF) (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous THF (5 mL) and add it dropwise to the LAH suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water (0.08 mL), 15% aqueous NaOH (0.08 mL), and then water again (0.24 mL).

  • Stir the resulting granular white precipitate for 30 minutes, then filter it off through a pad of Celite®, washing with THF.

  • Concentrate the filtrate to yield the crude benzylamine, which can be purified by standard methods.

Conversion to a Tetrazole

The tetrazole ring is a well-established bioisostere for the carboxylic acid group. It has a similar pKa and steric profile but can offer improved metabolic stability and cell permeability.

Protocol: [2+3] Cycloaddition with Sodium Azide

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in N,N-Dimethylformamide (DMF) (5 mL).

  • Add sodium azide (NaN₃) (1.5 mmol, 1.5 eq.) and ammonium chloride (NH₄Cl) (1.5 mmol, 1.5 eq.).

  • Heat the mixture to 120 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and pour it into a beaker containing 10% aqueous HCl (20 mL).

  • Cool the acidic solution in an ice bath. The tetrazole product should precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • Jana, A., Ravichandiran, V., & Swain, S. P. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. RSC Advances, 11(44), 27365-27383.
  • Bentham Science. Application of Nitriles on the Synthesis of 5- Membered Azaheterocycles: An Update from 2014 to 2020.
  • Wikipedia. Suzuki reaction.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Chemistry: A Tenth Edition – OpenStax adaptation. 16.6 Nucleophilic Aromatic Substitution.
  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

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Application Note and Protocol for the Scale-up Synthesis of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Chloro-2-methoxybenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes safety, scalability, and analytical validation to ensure the production of high-purity material.

Introduction: Significance of this compound

This compound is a versatile chemical building block utilized in the synthesis of a variety of more complex molecules. Its unique substitution pattern makes it a valuable precursor for creating active pharmaceutical ingredients (APIs) and potent agrochemicals, such as herbicides and pesticides.[1][2] The reliable and efficient synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This application note details a robust and scalable synthetic route, moving from readily available starting materials to the high-purity target compound.

Strategic Approach to Synthesis: The Sandmeyer Reaction

For the scale-up synthesis of this compound, the Sandmeyer reaction is a highly effective and well-established method.[3][4] This reaction allows for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[3][4][5] The Sandmeyer reaction is known for its reliability and broad applicability in aromatic chemistry.[6][7]

The proposed synthetic pathway commences with the diazotization of 2-amino-5-chloroanisole, followed by a copper(I) cyanide-mediated cyanation to yield the desired this compound.

Reaction Mechanism: A Closer Look

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][4] The key steps are:

  • Diazotization: The primary aromatic amine (2-amino-5-chloroanisole) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable aryl diazonium salt.

  • Electron Transfer: The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas.

  • Nucleophilic Attack: The aryl radical then reacts with the cyanide anion, which is coordinated to the copper(II) species, to form the final benzonitrile product and regenerate the copper(I) catalyst.

Sandmeyer Reaction Mechanism cluster_diazotization Step 1: Diazotization cluster_electron_transfer Step 2: Electron Transfer cluster_cyanation Step 3: Cyanation Ar-NH2 2-Amino-5-chloroanisole HNO2 Nitrous Acid (NaNO2 + HCl) Ar-N2+ Aryl Diazonium Salt Ar-NH2->Ar-N2+ + HNO2, H+ Cu(I)CN Copper(I) Cyanide Ar• Ar• Ar-N2+->Ar• + Cu(I) Cu(II)CN Copper(II) Cyanide Cu(I)CN->Cu(II)CN - e- N2 Nitrogen Gas Ar-CN This compound Ar•->Ar-CN + [Cu(II)(CN)2] Cu(II)CN->Cu(I)CN + e- (from Ar•)

Figure 1: Simplified mechanism of the Sandmeyer reaction for the synthesis of this compound.

Health and Safety Precautions

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10][11][12]

  • Ventilation: All steps should be performed in a well-ventilated fume hood.[9][10]

  • Cyanide Handling: Copper(I) cyanide and other cyanide-containing compounds are highly toxic. Handle with extreme caution and have a cyanide antidote kit readily available.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[9]

Hazard Information for Key Reagents:

ReagentHazards
2-Amino-5-chloroanisole Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
Sodium Nitrite Oxidizing solid. Toxic if swallowed.
Hydrochloric Acid Causes severe skin burns and eye damage. May cause respiratory irritation.
Copper(I) Cyanide Fatal if swallowed, in contact with skin, or if inhaled. Very toxic to aquatic life.
This compound Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale-up synthesis. Adjustments may be necessary for larger-scale industrial production.

Materials and Equipment
  • Starting Material: 2-Amino-5-chloroanisole (98% purity)

  • Reagents: Sodium nitrite, Hydrochloric acid (concentrated), Copper(I) cyanide, Sodium carbonate, Dichloromethane, Anhydrous magnesium sulfate.

  • Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, cooling bath, heating mantle, Buchner funnel and flask, rotary evaporator, standard laboratory glassware.

Step-by-Step Synthesis Procedure

Synthesis Workflow start Start diazotization Diazotization of 2-Amino-5-chloroanisole start->diazotization sandmeyer Sandmeyer Cyanation with Cu(I)CN diazotization->sandmeyer workup Aqueous Work-up and Neutralization sandmeyer->workup extraction Solvent Extraction workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification characterization Analytical Characterization purification->characterization end Final Product: This compound characterization->end

Figure 2: General workflow for the synthesis of this compound.

Step 1: Diazotization of 2-Amino-5-chloroanisole

  • In a jacketed glass reactor equipped with an overhead stirrer and thermometer, prepare a solution of 2-amino-5-chloroanisole (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the mixture to 0-5 °C using a cooling bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Cyanation

  • In a separate reactor, prepare a solution of copper(I) cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature of the reaction mixture between 20-30 °C with cooling.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of an aqueous solution of sodium carbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by either recrystallization or flash column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration.

  • Flash Column Chromatography: For higher purity, the crude product can be purified using a silica gel column with a hexane/ethyl acetate gradient as the eluent.

Expected Yield and Purity:

Purification MethodExpected YieldExpected Purity (by HPLC)
Recrystallization70-85%>98%
Flash Column Chromatography60-75%>99%

Analytical Characterization

The identity and purity of the final product should be confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (-C≡N) stretch.

A typical analytical workflow would involve sample preparation followed by injection into an LC-MS/MS system for quantification and confirmation.[13][14][15][16]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of high-purity this compound. By following the outlined procedures and adhering to the necessary safety precautions, researchers and production chemists can efficiently produce this valuable intermediate for further applications in drug discovery and development. The emphasis on analytical validation ensures the quality and consistency of the final product.

References

  • Wikipedia. (n.d.). Sandmeyer reaction.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • NIH National Library of Medicine. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • ResearchGate. (n.d.). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale.
  • The Antirrhinum. (n.d.). This compound (Standard).
  • Chem-Portal. (n.d.). 4-Chloro-2-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis and Advanced Materials.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • Journal of Pharmaceutical Analysis. (n.d.). Determination of 4-Chloro-2-fluoro-3-methoxybenzeneboronic acid in rat plasma by LC-MS/MS and its application in the toxicokinetics Study.
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • Royal Society of Chemistry. (2025, August 28). Analytical Methods.
  • ResearchGate. (2025, August 7). Synthesis of 2-Amino-5-chlorobenzonitrile.
  • The Antirrhinum. (n.d.). This compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-2-methoxybenzonitrile (CAS No: 100960-68-7) via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for obtaining high-purity material. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the recrystallization of this compound.

Q1: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differential solubility.[1] The core principle is that the solubility of most solids, including this compound, increases with temperature.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[3][4] As the saturated hot solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the surrounding liquid (mother liquor).[5]

Q2: What are the key characteristics of a good solvent for this purification?

Selecting the right solvent is the most critical step for a successful recrystallization.[2] The ideal solvent should exhibit the following properties:

  • High-Temperature Solubility: It must dissolve this compound completely when hot (near its boiling point).[3]

  • Low-Temperature Insolubility: The compound should be poorly soluble in the solvent when cold (at room temperature or in an ice bath).[3]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[3][4]

  • Chemical Inertness: The solvent must not react with this compound.[4][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[4][5]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[5]

Q3: My crude this compound is off-white to yellow. What does this indicate and can recrystallization remove the color?

The typical appearance of pure this compound is a white to yellow solid.[6] A more intense yellow or brownish color often indicates the presence of chromophoric (color-causing) impurities, which may be byproducts from the synthesis. Recrystallization is often effective at removing such impurities. If the color persists in the crystals, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb these impurities. However, use charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.

Q4: Is a single-solvent or a mixed-solvent system better for this compound?

This depends entirely on the solubility profile of this compound. A single-solvent system is simpler and generally preferred if a suitable solvent can be found.[3] However, if no single solvent provides the required sharp difference in solubility between hot and cold conditions, a mixed-solvent (or two-solvent) system is an excellent alternative.[3] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[5][7]

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed, step-by-step methodology. It begins with solvent screening, a crucial preliminary step for optimizing the purification.

Part 1: Solvent Screening

Before committing to a bulk recrystallization, it is essential to identify an appropriate solvent system through small-scale trials.

  • Preparation: Place approximately 50-100 mg of crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise, starting with about 1 mL. Agitate the mixture at room temperature.

  • Observation (Cold): Note the solubility of the compound in each solvent at room temperature. An ideal solvent will not dissolve the compound or will dissolve it very poorly.[4]

  • Observation (Hot): For solvents in which the compound was poorly soluble when cold, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.[4] Record the approximate volume of solvent used.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • Selection: The best solvent is the one that dissolved the compound completely when hot and produced a high yield of crystals upon cooling.

Solvent TestedSolubility at Room Temp (20°C)Solubility at Boiling PointCrystal Formation on Cooling
IsopropanolSparingly SolubleSolubleGood crystal formation
EthanolSolubleVery SolublePoor or no crystal formation
TolueneSparingly SolubleSolubleGood crystal formation
HeptaneInsolubleSparingly SolubleMay require large volumes
WaterInsolubleInsolubleUnsuitable as a single solvent
Ethanol/Water(Varies with ratio)(Varies with ratio)Potentially good for mixed system

Note: This table is illustrative. Actual results must be determined experimentally.

Part 2: Recrystallization Workflow

The following workflow is based on selecting a suitable single solvent from the screening process.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar and the chosen solvent (e.g., isopropanol) in a small initial volume. Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves. Crucially, use the minimum amount of near-boiling solvent required to form a saturated solution. [8] Adding too much solvent is a common error that will significantly reduce the final yield.[8][9]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are visible in the hot solution, they must be removed by hot filtration. Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it.[10] This step must be performed quickly to prevent premature crystallization in the funnel.[7][10]

  • Cooling and Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the collected crystals (the "filter cake") with a minimum amount of ice-cold recrystallization solvent.[8] This removes any residual mother liquor containing dissolved impurities. Using warm or excessive amounts of solvent will redissolve some of the product and lower the yield.[8]

  • Drying: Continue to draw air through the filter cake for several minutes to help evaporate the solvent. Then, carefully transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a mild temperature until a constant weight is achieved.

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude Product (this compound) Dissolve 1. Dissolution (Add minimum hot solvent) Crude->Dissolve Insoluble_Check Insoluble Impurities Present? Dissolve->Insoluble_Check Hot_Filter 2. Hot Filtration (Remove solids) Insoluble_Check->Hot_Filter Yes Cool 3. Cooling (Slowly to RT, then ice bath) Insoluble_Check->Cool No Hot_Filter->Cool Isolate 4. Isolation (Vacuum Filtration) Cool->Isolate Dry 5. Drying (Vacuum Oven) Isolate->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment, providing probable causes and actionable solutions.

ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling, even in an ice bath. 1. Too much solvent was used: This is the most common reason. The solution is not supersaturated enough for nucleation to occur.[11][9]2. Supersaturation: The solution is supersaturated but requires a nucleation site to begin crystallization.[8][9]1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again. Repeat until crystal formation is observed.[11][9]2. Induce Nucleation: a. Scratch: Gently scratch the inner surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for crystals to form.[8][9] b. Seed: Add a tiny "seed" crystal of the pure compound (if available) to the solution.[8]
An oil separates from the solution instead of crystals ("oiling out"). 1. Cooling too rapidly: The compound is coming out of solution at a temperature above its melting point.2. High level of impurities: Significant impurities can depress the melting point of the mixture.3. Inappropriate solvent: The boiling point of the solvent may be too high, or the compound is too soluble in the chosen solvent system.[11][10]1. Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent.[11] Allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that cools gradually).[9]2. Change Solvent System: Try a different solvent with a lower boiling point or adjust the ratio in a mixed-solvent system.[10]
Very low yield of purified crystals. 1. Excess solvent: Too much solvent was used for dissolution, leaving a significant amount of product in the mother liquor.[11][8]2. Premature crystallization: The product crystallized in the funnel during hot filtration and was discarded.3. Excessive washing: Too much cold solvent was used to wash the crystals, or the solvent was not sufficiently cold.[8]1. Minimize Solvent: Always use the absolute minimum volume of hot solvent to dissolve the crude product.[8] If the mother liquor is suspected to contain a large amount of product, you can try to recover a second crop of crystals by evaporating some of the solvent.2. Optimize Hot Filtration: Ensure the funnel and receiving flask are pre-heated. Perform the filtration quickly.[7][10]3. Wash Correctly: Use a minimal volume of ice-cold solvent for washing the filter cake.[8]
Crystals form too quickly and appear as a fine powder or sludge. 1. Solution is too concentrated: The solution is excessively supersaturated.2. Cooling is too rapid: Placing the hot flask directly into an ice bath can cause the solid to "crash out" of solution, trapping impurities.[11]1. Add More Solvent & Re-cool: Reheat the mixture to redissolve the solid. Add a small, measured amount of additional hot solvent (1-2 mL).[11] This will make the solution slightly less saturated.2. Ensure Slow Cooling: Allow the flask to cool undisturbed to room temperature before moving it to an ice bath.[2]

Safety Information

This compound is harmful if swallowed.[12] Standard laboratory safety precautions should be followed at all times.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13][14]

  • Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhaling dust.[13][15] Avoid contact with skin and eyes.[13]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12] If on skin, wash with plenty of soap and water.[15] If swallowed, seek medical attention.

Always consult the latest Safety Data Sheet (SDS) for this compound before beginning any experimental work.[12][16]

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • California State University, Long Beach. (n.d.). Recrystallization.
  • PubChem. (n.d.). 4-Chloro-2-methylbenzonitrile. National Center for Biotechnology Information.
  • Cytoswitch. (n.d.). This compound.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 2231292-22-9 | 4-(4-Chloro-2-fluorophenyl)-3-methoxybenzonitrile.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Chemsrc. (n.d.). 4-Methoxybenzonitrile | CAS#:874-90-8.
  • European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP 0110559 A1.

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Common side products in the synthesis of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My yield of this compound is significantly lower than expected when using the Sandmeyer reaction with 4-chloro-2-methoxyaniline. What are the likely causes and how can I improve it?

Answer:

Low yields in the Sandmeyer reaction are a common issue and can often be attributed to several factors related to the stability of the intermediate diazonium salt and competing side reactions.

Causality and Solutions:

  • Decomposition of the Diazonium Salt: The diazonium salt of 4-chloro-2-methoxyaniline is thermally unstable and can decompose prematurely, especially at temperatures above 5 °C. This decomposition primarily leads to the formation of 4-chloro-2-methoxyphenol as a major side product through reaction with water.

    • Solution: Maintain a strict temperature control of 0-5 °C throughout the diazotization and the addition of the diazonium salt to the copper(I) cyanide solution. Use an ice-salt bath for more efficient cooling. It is also crucial to use the diazonium salt solution immediately after its preparation.

  • Formation of Azo Compounds: The diazonium salt can couple with the unreacted 4-chloro-2-methoxyaniline or other electron-rich species in the reaction mixture to form brightly colored azo compounds, which are impurities and reduce the yield of the desired nitrile.

    • Solution: Ensure complete diazotization by the slow, dropwise addition of the sodium nitrite solution to the acidic solution of the aniline. This minimizes the concentration of free aniline available for coupling.

  • Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl side products through the coupling of two aryl radicals.[1][2]

    • Solution: While difficult to eliminate completely, ensuring a homogenous reaction mixture and maintaining a low temperature can help to minimize this side reaction.

  • Incomplete Reaction: The cyanation step may not go to completion if the copper(I) cyanide is not sufficiently reactive or if the reaction time is too short.

    • Solution: Use freshly prepared, high-quality copper(I) cyanide. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Summary of Common Side Products in the Sandmeyer Route:

Side ProductChemical NameFormation PathwayMitigation Strategy
4-Chloro-2-methoxyphenol4-Chloro-2-methoxyphenolReaction of the diazonium salt with waterMaintain low temperature (0-5 °C)
Azo Compounde.g., 1,3-bis(4-chloro-2-methoxyphenyl)triaz-1-eneCoupling of diazonium salt with starting anilineEnsure complete diazotization
Biaryl Compounde.g., 5,5'-dichloro-3,3'-dimethoxy-1,1'-biphenylDimerization of aryl radicalsMaintain low temperature and homogenous mixture
Question 2: I am attempting to synthesize this compound via nucleophilic aromatic substitution (SNAr) on 2,4-dichlorobenzonitrile with sodium methoxide, but I am getting a mixture of products. How can I improve the selectivity?

Answer:

Obtaining a mixture of products in this SNAr reaction is a common challenge due to the presence of two chlorine atoms that can be substituted. The regioselectivity of the reaction is influenced by the electronic effects of the substituents on the aromatic ring.

Causality and Solutions:

  • Formation of the Isomeric Product: The primary side product in this reaction is likely 2-chloro-4-methoxybenzonitrile , resulting from the substitution of the chlorine atom at the 4-position. The cyano group is an electron-withdrawing group and activates the ring for nucleophilic attack. The ortho and para positions to the cyano group are activated. In 2,4-dichlorobenzonitrile, both chlorine atoms are in activated positions.

    • Solution: The relative rates of substitution at the 2- and 4-positions can be influenced by reaction conditions. Lowering the reaction temperature may favor the substitution at the more sterically accessible 4-position, so in this case, a slightly elevated temperature might favor the desired 2-substitution, but this needs to be carefully optimized. The use of a less polar solvent might also influence the selectivity.

  • Hydrolysis of the Nitrile Group: If there is water present in the reaction mixture, the nitrile group can be hydrolyzed to a benzamide or a carboxylic acid, especially under basic conditions with prolonged reaction times or during workup.

    • Solution: Ensure that all reagents and solvents are anhydrous. Use freshly prepared sodium methoxide or commercial-grade material stored under an inert atmosphere. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

Diagram of Competing SNAr Pathways:

SNAr_Pathways 2,4-Dichlorobenzonitrile 2,4-Dichlorobenzonitrile This compound Desired Product 2,4-Dichlorobenzonitrile->this compound  + NaOMe (Substitution at C2) 2-Chloro-4-methoxybenzonitrile Isomeric Side Product 2,4-Dichlorobenzonitrile->2-Chloro-4-methoxybenzonitrile  + NaOMe (Substitution at C4)

Caption: Competing nucleophilic aromatic substitution pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: While specific industrial processes are often proprietary, the Sandmeyer reaction starting from 4-chloro-2-methoxyaniline is a common and well-established method for the synthesis of substituted benzonitriles.[2] Nucleophilic aromatic substitution on a readily available dichlorinated precursor is also a viable and economically attractive alternative.

Q2: How can I effectively purify this compound from the common side products?

A2: The purification strategy will depend on the synthetic route and the nature of the impurities.

  • From a Sandmeyer reaction: The phenolic side product (4-chloro-2-methoxyphenol) can be removed by washing the organic extract with a dilute aqueous base solution (e.g., 5% sodium hydroxide). The desired nitrile will remain in the organic layer. Azo compounds and biaryl impurities can often be removed by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

  • From an SNAr reaction: The isomeric side product (2-chloro-4-methoxybenzonitrile) can be challenging to separate due to its similar physical properties. Fractional crystallization or careful column chromatography may be required.

Q3: Are there any safety precautions I should be aware of when synthesizing this compound?

A3: Yes, several safety precautions are essential:

  • Cyanides: Both copper(I) cyanide and sodium cyanide are highly toxic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and at low temperatures.

  • Acids and Bases: The syntheses involve the use of strong acids and bases, which are corrosive. Handle them with appropriate care and PPE.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on established procedures for the Sandmeyer reaction.[3]

Step 1: Diazotization of 4-chloro-2-methoxyaniline

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-2-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Step 2: Cyanation Reaction

  • In a 500 mL beaker, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour, or until the evolution of nitrogen ceases.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and extract it with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with water, followed by a 5% aqueous sodium hydroxide solution to remove any phenolic byproducts, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Experimental Workflow Diagram:

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Workup and Purification A Dissolve 4-chloro-2-methoxyaniline in HCl/H2O B Cool to 0-5 °C A->B C Dropwise addition of NaNO2 solution B->C D Stir for 30 min at 0-5 °C C->D E Prepare cold CuCN/NaCN solution F Add diazonium salt solution E->F G Warm to RT, then heat to 50-60 °C F->G H Extraction with organic solvent I Aqueous washes (H2O, NaOH, brine) H->I J Drying and concentration I->J K Purification (Chromatography/Recrystallization) J->K

Caption: Workflow for the Sandmeyer synthesis of this compound.

References

  • Clarke, H. T., & Read, R. R. (n.d.). o-TOLUNITRILE AND p-TOLUNITRILE. Organic Syntheses.
  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • PrepChem. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile.
  • Google Patents. (n.d.). CN103804235A - Preparation method of o-methoxybenzonitrile.
  • Ullmann's Encyclopedia of Industrial Chemistry. (2000). Nitriles. Wiley-VCH.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

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Technical Support Center: Purification of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-2-methoxybenzonitrile (C₈H₆ClNO). This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for their work. As this compound is often classified as a drug impurity, achieving high purity is critical for downstream applications.[1][2] This guide provides a troubleshooting framework, detailed protocols, and the scientific rationale behind the recommended procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: The impurity profile depends heavily on the synthetic route used. Based on common syntheses for aromatic nitriles, such as the Rosenmund-von Braun reaction, you can anticipate the following impurities:

  • Unreacted Starting Materials: A likely precursor is a di-halogenated anisole (e.g., 2,5-dichloroanisole) or a chloro-hydroxybenzonitrile. These may persist in the crude product.

  • Regioisomers: During the synthesis, isomers such as 2-Chloro-4-methoxybenzonitrile can form.[3] These are often the most challenging impurities to remove due to their similar physical properties.

  • Hydrolysis Byproducts: The nitrile functional group can be sensitive to acidic or basic conditions, leading to hydrolysis into the corresponding 4-chloro-2-methoxybenzamide or 4-chloro-2-methoxybenzoic acid.

  • Inorganic Salts: If copper(I) cyanide was used in the synthesis, residual copper salts may be present.[4][5]

Q2: What is the first step I should take to assess the purity of my crude sample?

A2: Always begin with a simple Thin Layer Chromatography (TLC) analysis. This will give you a rapid, qualitative assessment of the number of components in your mixture. Spot your crude material alongside any available starting materials or potential isomer standards. This helps you identify known impurities and choose an appropriate solvent system for purification by flash chromatography. A successful TLC will serve as the foundation for your purification strategy.[6]

Q3: My compound appears as a white to off-white or yellow solid. How can I remove the color?

A3: A yellow tint often indicates the presence of minor, highly conjugated impurities. During recrystallization, after the compound has been fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal. The charcoal adsorbs colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q4: How do I choose between Recrystallization and Flash Chromatography?

A4: The choice depends on the nature and quantity of impurities.

  • Choose Recrystallization when: You have a large amount of material (>1-2 grams) and the impurities are present in small quantities or have significantly different solubility profiles from your main product. Recrystallization is an excellent, cost-effective technique for removing minor impurities from a crystalline solid.[7][8]

  • Choose Flash Chromatography when: Your sample contains multiple impurities, including those with polarities very similar to your product (like regioisomers). Chromatography offers superior separation power for complex mixtures and is ideal for smaller-scale purifications where high purity is paramount.[9][10]

The diagram below illustrates a logical workflow for selecting the appropriate purification method.

G cluster_0 Purification Workflow Start Crude this compound TLC Assess Purity via TLC Start->TLC Decision Impurity Profile? TLC->Decision Recrystallize Recrystallization Decision->Recrystallize Minor impurities / Different solubility Chromatography Flash Column Chromatography Decision->Chromatography Multiple impurities / Similar polarity Purity_Check Verify Purity (TLC, MP, NMR) Recrystallize->Purity_Check Chromatography->Purity_Check End Pure Product Purity_Check->End Pure Fail Re-purify or Combine Methods Purity_Check->Fail Impure Fail->Decision

Caption: Workflow for purifying this compound.

Physical Properties & Data

Properly identifying your compound is key. Use the data below to confirm the identity and purity of your this compound.

PropertyValueSource
Molecular Formula C₈H₆ClNO[11]
Molecular Weight 167.59 g/mol [3]
Appearance White to off-white or yellow solid[11]
Melting Point Not definitively published. Expected to be in the 55-80 °C range. The positional isomer, 2-Chloro-4-methoxybenzonitrile, has a melting point of 71-75 °C. A sharp melting point is a strong indicator of high purity.[3]

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the principle that the solubility of a solid in a solvent increases with temperature. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, leaving impurities behind in the solution (mother liquor).[12][13]

Step 1: Solvent Selection

The key to successful recrystallization is finding the right solvent or solvent pair. For a moderately polar aromatic compound like this compound, the following solvents are good starting points.

Solvent ClassRecommended SolventsAntisolvent (for two-solvent system)
Alcohols Isopropanol, EthanolWater, Hexanes
Esters Ethyl AcetateHexanes
Ketones AcetoneWater, Hexanes
Aromatics TolueneHexanes

Screening Protocol:

  • Place ~20 mg of your crude solid into a small test tube.

  • Add a few drops of the chosen solvent. Observe solubility at room temperature. The ideal solvent will not dissolve the compound well.

  • Heat the test tube gently. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Successful Outcome: Abundant, well-formed crystals appear upon cooling.

Step 2: Detailed Recrystallization Protocol (Two-Solvent Method)

This protocol uses a solvent in which the compound is soluble (Solvent 1) and an antisolvent in which it is insoluble (Solvent 2). A common and effective pair for this compound is Toluene and Hexanes .

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Toluene (Solvent 1) required to fully dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration at this stage.

  • Addition of Antisolvent: While the solution is still hot, add Hexanes (Solvent 2) dropwise until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot Toluene until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold Hexanes to remove any residual mother liquor.

  • Drying: Continue to pull air through the funnel to partially dry the crystals, then transfer them to a watch glass to air-dry completely or dry in a vacuum oven.

Troubleshooting Recrystallization
  • Problem: The compound "oils out" instead of crystallizing.

    • Cause & Solution: The boiling point of the solvent is too high, or the solution is cooling too quickly. Re-heat the solution to dissolve the oil, add more of the primary solvent (Solvent 1), and allow it to cool much more slowly.

  • Problem: No crystals form, even after cooling in ice.

    • Cause & Solution: Too much solvent was used, or the solution is supersaturated. Try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites. If that fails, add a single "seed" crystal from a previous batch. As a last resort, slowly boil off some of the solvent to increase the concentration and attempt cooling again.[12]

Troubleshooting Guide 2: Purification by Flash Column Chromatography

Flash chromatography uses pressure to force a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase, typically silica gel). Separation occurs based on the differential partitioning of compounds between the two phases.[6]

Step 1: Develop a TLC Solvent System

The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.35. This provides the optimal balance between separation from impurities and a reasonable elution time.[6]

Recommended Starting Systems:

  • System A (Standard): Ethyl Acetate / Hexanes

  • System B (For more polar impurities): Methanol / Dichloromethane[14]

Protocol:

  • Prepare several TLC chambers with different ratios of your chosen system (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, 30% EtOAc/Hex).

  • Dissolve a small amount of your crude material in a volatile solvent (like dichloromethane) and spot it on the TLC plates.

  • Run the plates and visualize them under a UV lamp.

  • Identify the solvent system that gives your product an Rf of ~0.25-0.3 and good separation from its nearest impurity spots.

Step 2: Detailed Flash Chromatography Protocol

This protocol assumes a standard silica gel column.

G cluster_1 Flash Chromatography Workflow Pack 1. Pack Column: Slurry pack silica gel in the initial eluent. Load 2. Load Sample: Adsorb crude onto silica (dry load) or dissolve in minimal solvent (wet load). Pack->Load Elute 3. Elute: Run column with selected eluent. Increase polarity if needed (gradient). Load->Elute Collect 4. Collect Fractions: Collect small, uniform fractions in test tubes. Elute->Collect Analyze 5. Analyze Fractions: Spot fractions on TLC plates to identify those with the pure product. Collect->Analyze Combine 6. Combine & Evaporate: Combine pure fractions and remove solvent under reduced pressure. Analyze->Combine

Caption: Step-by-step workflow for flash chromatography.

  • Column Packing: Select an appropriate size column for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude material by weight). Pack the column as a slurry with your initial, non-polar eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Sample Loading: For best results, use "dry loading." Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Begin running the column with your starting eluent. Apply gentle air pressure to achieve a steady flow rate. If you are running a gradient, slowly increase the percentage of the more polar solvent over the course of the separation.

  • Fraction Collection: Collect the eluent in a rack of test tubes.

  • Fraction Analysis: Use TLC to analyze the collected fractions. Spot every few tubes on a single TLC plate to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine all fractions that show a single, clean spot for your product. Remove the solvent using a rotary evaporator to yield your purified this compound.

Troubleshooting Chromatography
  • Problem: Poor separation (bands are overlapping).

    • Cause & Solution: The eluent may be too polar, or the column may be overloaded. Rerun the column with a less polar solvent system (lower Rf). Ensure you are not exceeding the column's capacity.

  • Problem: The compound won't elute from the column.

    • Cause & Solution: The eluent is not polar enough. Gradually increase the polarity of your mobile phase. For very polar "sticky" compounds, a system like 1-5% Methanol in Dichloromethane may be necessary.[15]

  • Problem: Streaking or "tailing" of spots on TLC and the column.

    • Cause & Solution: The compound may be acidic or basic, or the sample is too concentrated on the TLC plate. If your compound is interacting too strongly with the acidic silica, add 0.5-1% triethylamine to your eluent to neutralize the stationary phase.[14]

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Weber Lab. (n.d.). This compound (Standard).
  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography.
  • ResearchGate. (2017). How can I purify impure benzonitrile?
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Cytoswitch. (n.d.). This compound.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
  • Zuiveringstechnieken.nl. (2019). Purification techniques: Recrystallization.
  • Google Patents. (2007). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
  • City University of New York. (n.d.). Purification by Recrystallization.
  • The Antirrhinum. (n.d.). This compound.
  • European Patent Office. (1984). EP0110559A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Google Patents. (1984). EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Google Patents. (1985). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Google Patents. (1972). US3644471A - Production of 2,5-dichlorobenzonitrile.

Sources

Technical Support Center: Optimizing Reaction Yield for 4-Chloro-2-methoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The synthesis, while well-established, can present challenges that impact yield and purity. This document, structured in a question-and-answer format, addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable route for the synthesis of this compound is the Sandmeyer reaction.[1][2] This method involves two key steps: the diazotization of an aromatic amine, in this case, 4-chloro-2-methoxyaniline, followed by the displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2]

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: The success of the this compound synthesis via the Sandmeyer reaction is highly dependent on several critical parameters:

  • Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures. Maintaining a low temperature, typically between 0-5 °C, during the diazotization step is crucial to prevent decomposition of the diazonium salt, which can lead to the formation of phenolic impurities and a significant reduction in yield.

  • Acid Concentration: A sufficiently acidic medium is essential for the in-situ generation of nitrous acid from sodium nitrite and to prevent unwanted side reactions, such as the coupling of the diazonium salt with unreacted amine.

  • Rate of Reagent Addition: Slow, controlled addition of sodium nitrite during diazotization and the diazonium salt solution to the cyanide source is critical to manage the exothermic nature of the reactions and prevent localized temperature increases.

  • Purity of Starting Materials: The purity of the starting 4-chloro-2-methoxyaniline and other reagents can significantly impact the reaction outcome. Impurities can lead to the formation of colored byproducts and complicate the purification process.

Q3: What are the common side products I should be aware of in this synthesis?

A3: The primary side products in the Sandmeyer cyanation of 4-chloro-2-methoxyaniline include:

  • 4-Chloro-2-methoxyphenol: This is formed by the reaction of the diazonium salt with water, especially if the temperature is not adequately controlled.

  • Azo compounds: These can form if the diazonium salt couples with the unreacted 4-chloro-2-methoxyaniline. This is more likely to occur if the reaction medium is not sufficiently acidic.

  • Biaryl compounds: These can arise from the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction mechanism.[3]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Symptoms:

  • The isolated yield of the final product is significantly lower than expected.

  • A large amount of starting material (4-chloro-2-methoxyaniline) is recovered.

  • Significant formation of a dark, tarry substance.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Incomplete Diazotization The conversion of 4-chloro-2-methoxyaniline to its diazonium salt is incomplete. This can be due to insufficient nitrous acid or a reaction temperature that is too low.- Ensure the use of at least one equivalent of sodium nitrite. - Maintain the temperature strictly between 0-5 °C. - Test for the presence of excess nitrous acid using starch-iodide paper.
Decomposition of Diazonium Salt The diazonium salt is thermally unstable and can decompose if the temperature rises above 5 °C.- Use a well-calibrated thermometer and an efficient cooling bath (ice-salt mixture). - Add the sodium nitrite solution slowly and dropwise to maintain temperature control.
Insufficient Acidity A low acid concentration can lead to incomplete diazotization and promote the formation of azo-coupling side products.- Use a sufficient excess of a strong mineral acid like hydrochloric acid or sulfuric acid. - Ensure the 4-chloro-2-methoxyaniline is fully dissolved in the acid before cooling and adding sodium nitrite.
Inefficient Cyanation The displacement of the diazonium group by the cyanide may be incomplete.- Ensure the use of a high-quality, active copper(I) cyanide catalyst. - The temperature of the cyanation step may need to be optimized. While the diazotization is done at low temperatures, the cyanation step may require gentle warming to proceed at a reasonable rate. Monitor the reaction by TLC.
Problem 2: Product is Contaminated with Impurities

Symptoms:

  • The isolated product is off-white, yellow, or brown instead of a pure white solid.

  • The melting point of the product is broad and lower than the literature value.

  • Analytical data (e.g., NMR, GC-MS) shows the presence of other compounds.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Phenolic Impurity (4-Chloro-2-methoxyphenol) Formed from the reaction of the diazonium salt with water due to elevated temperatures.- Strictly maintain the reaction temperature at 0-5 °C during diazotization. - During workup, a basic wash (e.g., with dilute NaOH solution) can help remove the acidic phenolic impurity.
Azo Compound Impurities Formed by coupling of the diazonium salt with unreacted amine in a less acidic environment.- Ensure a sufficiently high concentration of acid in the diazotization step. - Add the diazonium salt solution to the cyanide solution, rather than the other way around, to keep the concentration of the diazonium salt low in the reaction mixture.
Residual Copper Salts Copper salts from the catalyst may co-precipitate with the product.- Thoroughly wash the crude product with water during filtration to remove water-soluble copper salts. - An ammonia wash can also be effective in removing copper impurities by forming soluble copper-ammonia complexes.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 4-Chloro-2-methoxyaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide (optional, as a complexing agent for CuCN)

  • Dichloromethane or Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Ice

Procedure:

Step 1: Diazotization of 4-Chloro-2-methoxyaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should be slow to control the exotherm.

  • After the complete addition of sodium nitrite, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Confirm the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (if used, 1.2 eq) in water. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the copper(I) cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases. Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether.

  • Combine the organic layers and wash with water, followed by a dilute sodium hydroxide solution to remove any phenolic impurities, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

IV. Visualization of Key Processes

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_diazotization Diazotization Issues cluster_cyanation Cyanation Issues cluster_workup Work-up Issues start Low Yield of this compound check_diazotization Check Diazotization Step start->check_diazotization check_cyanation Check Cyanation Step start->check_cyanation check_workup Check Work-up & Purification start->check_workup temp_control Temperature > 5°C? check_diazotization->temp_control Temperature nitrite_amount Insufficient NaNO2? check_diazotization->nitrite_amount Reagents acidity Low Acidity? check_diazotization->acidity Conditions catalyst_activity Inactive CuCN? check_cyanation->catalyst_activity Catalyst reaction_time Insufficient Reaction Time/Temp? check_cyanation->reaction_time Conditions extraction Inefficient Extraction? check_workup->extraction Extraction purification_loss Loss During Purification? check_workup->purification_loss Purification solution_temp Solution: Use ice-salt bath, slow addition. temp_control->solution_temp solution_nitrite Solution: Use 1.05 eq NaNO2, check with starch-iodide. nitrite_amount->solution_nitrite solution_acidity Solution: Ensure excess strong acid. acidity->solution_acidity solution_catalyst Solution: Use fresh, high-quality CuCN. catalyst_activity->solution_catalyst solution_time_temp Solution: Monitor by TLC, gently warm if necessary. reaction_time->solution_time_temp solution_extraction Solution: Use appropriate solvent, multiple extractions. extraction->solution_extraction solution_purification Solution: Optimize recrystallization solvent. purification_loss->solution_purification

Caption: A decision tree for troubleshooting low yields in the synthesis.

V. Data Presentation

Table 1: Typical Reaction Conditions and Expected Yields
ParameterRecommended RangeExpected Yield (%)Notes
Diazotization Temperature 0 - 5 °C70 - 85%Strict temperature control is paramount for optimal yield.
NaNO₂ Stoichiometry (eq) 1.05 - 1.1A slight excess ensures complete diazotization.
Acid (HCl) Concentration 2.5 - 3.0 MHigher acidity minimizes side reactions.
Cyanation Temperature 50 - 60 °CGentle heating is often required for the reaction to go to completion.
CuCN Stoichiometry (eq) 1.1 - 1.3A slight excess of the catalyst can improve reaction rates.

Note: The expected yields are estimates based on literature for similar Sandmeyer cyanation reactions and may vary depending on the specific experimental setup and scale.

Table 2: Common Impurities and Their Identification
ImpurityChemical StructureIdentification Method
4-Chloro-2-methoxyphenol Cl-C₆H₃(OH)(OCH₃)GC-MS, ¹H NMR (phenolic OH peak)
Azo-coupled Dimer Cl(OCH₃)C₆H₃-N=N-C₆H₃(OCH₃)ClLC-MS, Colorimetric observation (often intensely colored)
4-chloro-2-methoxyaniline Cl-C₆H₃(NH₂)(OCH₃)TLC, GC-MS, ¹H NMR (NH₂ peaks)

VI. References

  • Barbero, M., et al. (2014). Copper-free Sandmeyer cyanation. Beilstein Journal of Organic Chemistry, 10, 1437-1444.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(11), 2785-2814.

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]

  • Sandmeyer reaction. (2023, November 28). In Wikipedia. [Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1984). EP0110559A1.

  • Preparation method of o-methoxybenzonitrile. (2014). CN103804235A.

  • Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. (2007). CN101092377A.

  • Purification of Impure Samples by Crystallization. (2017, February 9). [Video]. YouTube. [Link]

  • Sandmeyer reaction. (2020, September 24). L.S.College, Muzaffarpur. Retrieved from [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Retrieved from [Link]

  • Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone. (2022). Journal of Pharmaceutical and Biological Sciences, 4(2), 105-110.

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2021). Journal of Organic & Inorganic Chemistry, 7(5), 1-2.

  • Optimizing reaction conditions for 4-Chloro-2,6-dimethylbenzaldehyde synthesis. (2025). Benchchem.

  • Comparative Purity Analysis of 2-Chloro-4-methoxy-1,3,5-triazine: An HPLC and GC-MS Guide. (2025). Benchchem.

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe, 22(12).

  • Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(1), 236-242.

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice and troubleshooting strategies for challenges related to the solubility of this compound in chemical reactions. Our goal is to equip you with the knowledge to optimize your experimental conditions and achieve successful outcomes.

Introduction to this compound

This compound is a substituted aromatic nitrile, appearing as a white to yellow solid, with the chemical formula C₈H₆ClNO.[1] As a key building block in organic synthesis, it is utilized in the development of pharmaceuticals and other advanced materials. However, its crystalline nature and molecular structure can present solubility challenges in various reaction media. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial troubleshooting steps?

Incomplete dissolution is a common issue. Here’s a logical workflow to address this:

Caption: Initial troubleshooting workflow for dissolution issues.

  • Verify Solvent Choice: Ensure you are using a solvent in which substituted benzonitriles are typically soluble. Polar aprotic solvents are a good starting point.

  • Increase Temperature: The solubility of most organic solids, including this compound, increases with temperature. Gently warming the mixture with good stirring can significantly improve dissolution.

  • Enhance Agitation: Vigorous stirring or sonication can help break up solid particles and increase the rate of dissolution.

  • Particle Size Reduction: If you have larger crystals, grinding the solid to a fine powder before adding it to the solvent will increase the surface area and can improve the dissolution rate.

Q3: Which solvents are recommended for reactions involving this compound?

The choice of solvent is highly dependent on the specific reaction conditions and other reagents involved. However, based on the polarity of the nitrile group and the aromatic ring, the following solvents are generally good candidates for dissolving this compound:

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)These solvents have high dielectric constants and can solvate both polar and nonpolar parts of the molecule. They are commonly used in a wide range of organic reactions.
Chlorinated Dichloromethane (DCM), ChloroformGood for reactions at or below room temperature. Their ability to dissolve a range of organic compounds makes them useful.
Aromatic Toluene, XyleneSuitable for higher temperature reactions. The aromatic nature of these solvents can favorably interact with the benzene ring of the substrate.

It is always recommended to perform a small-scale solubility test with your chosen solvent before proceeding with the full-scale reaction.

Troubleshooting Guide: Advanced Solubility Enhancement Techniques

If basic troubleshooting does not resolve the solubility issues, more advanced techniques may be necessary.

Q4: My reaction involves an aqueous phase and an organic phase, and this compound is insoluble in the aqueous layer where my other reactant is located. How can I facilitate the reaction?

This is a classic scenario for Phase-Transfer Catalysis (PTC) . PTC is a powerful technique for carrying out reactions between reactants in immiscible phases.[2][3]

Mechanism of Phase-Transfer Catalysis:

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction with the substrate (this compound) occurs.[4][5]

Caption: Simplified mechanism of phase-transfer catalysis.

Experimental Protocol for Implementing Phase-Transfer Catalysis:

  • Select a Catalyst: Common phase-transfer catalysts include tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), and benzyltriethylammonium chloride (TEBAC).[4]

  • Solvent System: Choose a biphasic system, typically water and a nonpolar organic solvent like toluene or dichloromethane.

  • Procedure: a. Dissolve this compound in the organic solvent. b. Dissolve the water-soluble reactant in the aqueous phase. c. Add the phase-transfer catalyst (typically 1-10 mol%) to the reaction mixture. d. Stir the biphasic mixture vigorously to maximize the interfacial area where the ion exchange and reaction occur. e. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

Q5: I am still facing solubility issues even in common organic solvents. What other strategies can I employ?

  • Co-solvent Systems: The use of a mixture of solvents can often provide better solubility than a single solvent. For example, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent like THF or toluene can significantly increase the solubility of polar compounds.

  • Elevated Temperatures: As previously mentioned, increasing the temperature is a very effective way to increase solubility. For reactions that are tolerant to higher temperatures, refluxing in a suitable solvent can be a good option. Always be mindful of the thermal stability of your reactants and products.

  • Use of Solubilizing Agents: In specific cases, additives can be used to improve solubility. For instance, in certain reactions, the addition of salts like lithium chloride can break up crystal lattices and improve the solubility of organic compounds in polar aprotic solvents.

Safety and Handling Considerations

As a professional in the field, it is crucial to handle all chemicals with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety information before starting any experiment.

This technical support guide provides a comprehensive overview of strategies to overcome the solubility challenges of this compound. By understanding the principles behind these techniques and applying them systematically, you can significantly improve the success rate of your reactions.

References

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References.
  • Wikipedia. (2023). Phase-transfer catalyst.
  • Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.

Sources

Technical Support Center: Preventing Dimer Formation in Reactions with 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-methoxybenzonitrile. This versatile building block is crucial in the synthesis of complex molecules for pharmaceutical and materials science applications. However, its utility in common cross-coupling reactions is often hampered by a persistent side reaction: homocoupling, or dimer formation. This guide provides in-depth troubleshooting advice, optimized protocols, and the mechanistic reasoning behind these strategies to help you maximize your yield of the desired cross-coupled product and minimize impurities.

Part 1: Foundational Understanding of Dimer Formation

Before troubleshooting, it's essential to understand the root cause of the problem. This section addresses the fundamental questions surrounding dimer formation.

Q1: What is dimer formation in the context of my reaction, and why is it a problem?

Answer: Dimer formation, also known as homocoupling, is a side reaction where two molecules of the same coupling partner react with each other instead of with the intended cross-coupling partner. In reactions involving this compound, this typically results in the formation of a symmetric biaryl dimer.

This side reaction is detrimental for several reasons:

  • Reduced Yield: It consumes your starting material and catalyst, directly lowering the yield of your desired product.

  • Complex Purification: The dimer often has similar solubility and chromatographic properties to the desired product, making purification difficult, time-consuming, and costly.

  • Inaccurate Stoichiometry: The consumption of one reagent through homocoupling throws off the optimized stoichiometry of the reaction, potentially leading to other side reactions.

Q2: What is the primary mechanism that causes homocoupling in palladium-catalyzed cross-coupling reactions?

Answer: In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations, the active catalyst is the Pd(0) species. The most common pathway for dimer formation is initiated by the unwanted oxidation of this active Pd(0) to Pd(II) by residual oxygen in the reaction vessel. This Pd(II) species can then undergo transmetalation with two equivalents of your organometallic reagent (e.g., a boronic acid in a Suzuki reaction), leading to a Pd(II)-dialkyl/diaryl intermediate that reductively eliminates to form the dimer. This pathway competes directly with the desired cross-coupling catalytic cycle.[1]

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Competing Homocoupling Pathway Pd0 Pd(0)L₂ PdII_RX L₂Pd(II)(Ar)X Pd0->PdII_RX Oxidative Addition (Ar-X) Pd0_ox Pd(0)L₂ PdII_R1R2 L₂Pd(II)(Ar)(Nu) PdII_RX->PdII_R1R2 Transmetalation or Amine Coordination/Deprotonation PdII_R1R2->Pd0 Regenerates Catalyst Product Ar-Nu (Desired Product) PdII_R1R2->Product Reductive Elimination PdII_ox Pd(II)L₂ Pd0_ox->PdII_ox Oxidation (O₂) PdII_NuNu L₂Pd(II)(Nu)₂ PdII_ox->PdII_NuNu 2x Transmetalation (e.g., R-B(OR)₂) PdII_NuNu->Pd0_ox Regenerates Catalyst Dimer Nu-Nu (Dimer) PdII_NuNu->Dimer Reductive Elimination

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cross-coupling reactions with 4-Chloro-2-methoxybenzonitrile. This substrate presents a unique challenge due to the electronic properties of the methoxy and nitrile groups, which influence the reactivity of the C-Cl bond. This resource provides in-depth troubleshooting advice and frequently asked questions to facilitate the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your cross-coupling reactions with this compound.

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

You're attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but are observing minimal to no formation of the desired biaryl product.

Potential Causes & Solutions:

  • Inactive Catalyst System: The C-Cl bond in your substrate is relatively strong, necessitating a highly active catalyst.[1]

    • Solution: Employ a palladium precatalyst with a bulky, electron-rich phosphine ligand. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent starting points.[2][3] Alternatively, N-heterocyclic carbene (NHC) ligands can also be effective.[4] If using a Pd(II) source like Pd(OAc)₂, ensure its effective in-situ reduction to the active Pd(0) species.[5]

  • Inefficient Oxidative Addition: The electron-donating methoxy group can make the oxidative addition of the aryl chloride to the palladium center the rate-limiting step.[6]

    • Solution: Switching to more electron-rich and sterically hindered ligands can facilitate this step.[2] Increasing the reaction temperature may also be beneficial, but monitor for potential catalyst decomposition.

  • Poor Transmetalation: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[7]

    • Solution: Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging substrates.[8] Ensure the base is finely powdered and anhydrous. In some cases, the addition of a small amount of water can be beneficial.[9]

  • Catalyst Deactivation: The nitrile group or other functionalities on your coupling partner could potentially poison the catalyst.[1]

    • Solution: Ensure all reagents and solvents are pure and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1]

Problem 2: Significant Hydrodehalogenation Side Product Formation

You are observing a significant amount of 2-methoxybenzonitrile, the product of C-Cl bond cleavage and replacement with a hydrogen atom.

Potential Causes & Solutions:

  • Source of Hydride: The hydride source for this side reaction can be varied, including solvent, base, or even the phosphine ligand.[2][10]

    • Solution: If using an alcohol-based solvent, consider switching to an aprotic solvent like dioxane, toluene, or THF.[11] If using a hydroxide or alkoxide base, switch to a carbonate or phosphate base.[8] The choice of phosphine ligand can also influence the extent of hydrodehalogenation.[10]

  • Reaction Conditions: High temperatures can sometimes favor hydrodehalogenation.

    • Solution: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1]

Problem 3: Sluggish or Incomplete Buchwald-Hartwig Amination

Your Buchwald-Hartwig amination of this compound with a primary or secondary amine is not proceeding to completion.

Potential Causes & Solutions:

  • Inappropriate Ligand Selection: The success of Buchwald-Hartwig amination is highly dependent on the choice of ligand, which is influenced by the nature of the amine coupling partner.[5]

    • Solution: For primary aliphatic and aryl amines, ligands like BrettPhos have shown great utility. For bulkier secondary amines, consider ligands such as XPhos or RuPhos.[12] Bidentate phosphine ligands like BINAP or DPEPhos can also be effective.[13]

  • Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used but can be incompatible with base-sensitive functional groups.[5]

    • Solution: If your substrate is base-sensitive, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[5]

  • Catalyst Inhibition: The amine substrate or product can sometimes inhibit the catalyst.

    • Solution: Using a higher catalyst loading or a more active precatalyst might be necessary. Ensure the amine is of high purity.

Frequently Asked Questions (FAQs)

Catalyst Selection

Q1: Should I use a palladium or nickel catalyst for cross-coupling with this compound?

Both palladium and nickel catalysts can be effective for activating aryl chlorides.

  • Palladium catalysts , particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, are the most common and well-developed systems for a broad range of cross-coupling reactions.[14][15]

  • Nickel catalysts are a more cost-effective alternative and can be highly effective for Suzuki-Miyaura and Buchwald-Hartwig reactions of aryl chlorides.[16][17][18] They often require different ligand systems, such as those based on phosphines or amino alcohols.[19] The choice may depend on the specific coupling reaction and functional group tolerance.

Q2: What are the key features to look for in a ligand for this substrate?

For the electron-rich and sterically moderately hindered this compound, the ideal ligand should:

  • Be electron-rich: This enhances the electron density on the metal center, promoting the oxidative addition of the aryl chloride.[6]

  • Be sterically bulky: This promotes reductive elimination, the final step of the catalytic cycle, and helps to stabilize the active catalytic species, preventing catalyst decomposition.[1]

Q3: Are there "ligand-free" options available?

While some "ligand-free" protocols exist, they often rely on the solvent or other reaction components to act as ligands, or they may involve the formation of palladium nanoparticles.[20] For a challenging substrate like this compound, a well-defined ligand is highly recommended to ensure high efficiency and reproducibility.

Reaction Conditions

Q4: How does the solvent choice impact the reaction?

The solvent plays a crucial role in catalyst stability, solubility of reagents, and can even influence the reaction pathway.[11][21]

  • Polar aprotic solvents like DMF and DMSO are often used, but can sometimes lead to undesired side reactions.[22]

  • Ethereal solvents such as 1,4-dioxane and THF are common and generally good choices.[21]

  • Aromatic hydrocarbons like toluene can also be effective, particularly at higher temperatures.

  • In some Suzuki-Miyaura couplings, the addition of water can be beneficial.[9]

Q5: What is the best base for my specific cross-coupling reaction?

The optimal base depends on the specific reaction:

  • Suzuki-Miyaura: K₃PO₄ and Cs₂CO₃ are often superior for aryl chlorides.[8]

  • Buchwald-Hartwig Amination: NaOtBu is a common strong base, while K₃PO₄ and Cs₂CO₃ are good milder alternatives.[5]

  • Sonogashira Coupling: An amine base, such as triethylamine or diisopropylethylamine, is typically used.[23]

Specific Coupling Reactions

Q6: What are the recommended starting conditions for a Sonogashira coupling with this compound?

The Sonogashira coupling of aryl chlorides can be challenging. A typical starting point would be:

  • Catalyst: A palladium source like Pd(PPh₃)₄ or a combination of a Pd(II) salt with a phosphine ligand.

  • Co-catalyst: Copper(I) iodide (CuI) is traditionally used.[24]

  • Base: An amine base such as triethylamine or diisopropylethylamine.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are common.[23]

Experimental Protocols & Data

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100>95[25]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O100>95[25]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane2595[25]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8060-80[25]
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF100High[18]

Note: The data presented is illustrative and based on general performance for aryl chlorides. Actual yields will vary depending on the specific boronic acid used.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 0.01-0.05 mol%) and ligand (if not using a precatalyst).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[26]

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield cause1 Inactive Catalyst System start->cause1 cause2 Inefficient Oxidative Addition start->cause2 cause3 Poor Transmetalation start->cause3 cause4 Catalyst Deactivation start->cause4 solution1 Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or a well-defined precatalyst. cause1->solution1 Solution solution2 Increase temperature moderately. Use more electron-rich ligands. cause2->solution2 Solution solution3 Use stronger base (K3PO4, Cs2CO3). Ensure base is anhydrous and finely powdered. cause3->solution3 Solution solution4 Use high-purity reagents/solvents. Maintain a strict inert atmosphere. cause4->solution4 Solution

Caption: Troubleshooting decision tree for low reaction yield.

Catalytic_Cycle pd0 LnP(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex LnPd(II)(Ar)(Cl) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl LnPd(II)(Ar)(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reagents1 Ar-Cl reagents1->oxidative_addition reagents2 Ar'-M (e.g., Ar'B(OH)2 + Base) reagents2->transmetalation

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Snieckus−Meyers Synthesis of (−)-Pancratistatin. Angewandte Chemie International Edition, 53(15), 3842-3844. [Link]
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
  • Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
  • Request PDF. (n.d.). Nickel(II)—Aryl Complexes as Catalysts for the Suzuki Cross-Coupling Reaction of Chloroarenes and Arylboronic Acids.
  • Request PDF. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Nolan, S. P., & Organ, M. G. (2024). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. ChemRxiv. [Link]
  • Nolan, S. P., & Organ, M. G. (2024). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. Cambridge Open Engage. [Link]
  • Fu, G. C. (2008). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society, 130(43), 14260-14265. [Link]
  • van der Boom, M. E., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 32(15), 4147-4156. [Link]
  • McIndoe, J. S., & Ahmadi, Z. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Garg, N. K., & Bio, M. M. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 16(3), 856-859. [Link]
  • Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 39(23), 4114-4130. [Link]
  • Sharma, S., & Van der Eycken, E. V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5222-5256. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Hartwig, J. F. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 52(41), 10790-10806. [Link]
  • Sen, A., & Yamada, Y. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Synthesis, 56(21), 3555-3574. [Link]
  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]
  • ACS GCI Pharmaceutical Roundtable. (2025). Use of Base Metals in Suzuki Coupling. ACS GCI Pharmaceutical Roundtable. [Link]
  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction a.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
  • Al-Masri, O. A., & El-Sayed, M. A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(16), 4981. [Link]
  • ResearchGate. (2020). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. [Link]
  • Wikipedia. (n.d.).
  • Guram, A. S., et al. (2010). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 12(16), 3680-3683. [Link]
  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2452-2460. [Link]
  • ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Organ, M. G., et al. (2015). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Angewandte Chemie International Edition, 54(42), 12559-12563. [Link]
  • Chemistry Academy. (2022).

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Technical Support Center: Synthesis of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-2-methoxybenzonitrile. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the synthesis, which typically proceeds via a Sandmeyer reaction of 4-Chloro-2-methoxyaniline. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your research.

Core Synthesis Overview: The Sandmeyer Reaction

The synthesis of this compound from 4-Chloro-2-methoxyaniline is a classic two-step process.[1][2] First, the primary aromatic amine is converted into a diazonium salt through diazotization with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid). Second, the resulting diazonium salt is treated with a copper(I) cyanide solution, which facilitates the substitution of the diazonium group with a cyanide group, yielding the target benzonitrile.[3][4] This second step is the Sandmeyer cyanation reaction.[3]

Sandmeyer_Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Potential Side Reactions A 4-Chloro-2-methoxyaniline B Arenediazonium Salt A->B NaNO₂, HCl 0-5 °C C This compound B->C CuCN D 4-Chloro-2-methoxyphenol B->D H₂O, ΔT E Biaryl Impurity B->E Radical Coupling

Caption: Key stages and side reactions in the synthesis.

Troubleshooting Guide & FAQs

Category 1: Diazotization Stage

Question: My diazotization reaction appears sluggish or incomplete. How can I verify this, and what is the remedy?

Answer: Incomplete diazotization is often indicated by the presence of unreacted starting amine. A simple way to check for completion is to withdraw a small aliquot of the reaction mixture and spot it onto starch-iodide paper. A persistent blue-black color indicates an excess of nitrous acid, signaling that all the amine has been consumed. If the test is negative, it means there is still unreacted amine.

  • Causality: The diazotization reaction requires at least two equivalents of acid: one to protonate the amine and one to react with sodium nitrite to generate the active diazotizing agent, nitrous acid (HNO₂).[5] Insufficient acid can lead to incomplete reaction or the formation of an undesirable diazoamino compound (an azo dye) by coupling the diazonium salt with unreacted amine. Weakly basic anilines may require even more concentrated acid to ensure solubility and reaction.[5]

  • Protocol for Resolution:

    • Maintain Temperature: Ensure the reaction temperature is strictly maintained between 0-5 °C to prevent premature decomposition of the diazonium salt.[6]

    • Verify Nitrite Quality: Use high-purity sodium nitrite. Older or impure batches may have lower effective concentrations.[7]

    • Slow Addition: Add the sodium nitrite solution slowly and subsurface to ensure localized concentration does not cause side reactions or temperature spikes.

    • Acid Stoichiometry: If the starch-iodide test is negative, add a small additional amount of concentrated acid, followed by a further portion of the sodium nitrite solution until the test remains positive for at least 5-10 minutes after the final addition.

Question: I'm observing significant foaming and a brown gas evolving from my reaction. What's happening?

Answer: This is a classic sign of diazonium salt decomposition. The brown gas is nitrogen dioxide (NO₂), formed from the breakdown of nitrous acid, and the foaming is due to the evolution of nitrogen gas (N₂). This indicates that the temperature of the reaction has likely risen above the critical 5 °C stability window.

  • Causality: Arenediazonium salts are thermally unstable.[6] When warmed, the C-N bond cleaves, releasing N₂ gas and forming a highly reactive aryl cation. In an aqueous acidic medium, this cation is rapidly trapped by water, leading to the formation of the corresponding phenol (in this case, 4-Chloro-2-methoxyphenol) as a major byproduct, which significantly lowers your yield.

  • Preventative Measures:

    • Pre-cool Everything: Ensure the aniline-acid solution, the sodium nitrite solution, and the reaction vessel are all thoroughly pre-chilled to 0 °C before starting.

    • Efficient Cooling: Use an ice-salt bath or a cryocooler for more robust temperature control. An internal thermometer is mandatory for accurate monitoring.

    • Controlled Addition: The addition of sodium nitrite is exothermic. Add it portion-wise or via a syringe pump at a rate that does not allow the internal temperature to exceed 5 °C.

Category 2: Sandmeyer Cyanation Stage

Question: My yield of this compound is consistently low after the Sandmeyer step. What are the most common causes?

Answer: Low yields in the Sandmeyer cyanation step can be attributed to several factors, primarily related to the quality of the copper(I) cyanide reagent, inefficient reaction conditions, or competing side reactions.

  • Causality & Solutions:

    • Inactive Copper(I) Cyanide: CuCN is susceptible to oxidation to Cu(II) species, which are not effective in the Sandmeyer mechanism. The reaction is initiated by a single-electron transfer from Cu(I) to the diazonium salt to generate an aryl radical.[3][4]

      • Solution: Use freshly prepared or high-purity, commercially sourced CuCN. If preparing it yourself (e.g., from CuSO₄ and KCN), ensure it is washed thoroughly to remove oxidized species and stored under an inert atmosphere.[8] Some protocols suggest that a solution of cuprous cyanide remains stable for several days.[7]

    • Poor Diazonium Salt Transfer: The cold diazonium salt solution must be added slowly to the CuCN solution. Dumping it in all at once can cause localized heating, leading to decomposition and phenol formation.

      • Solution: Add the diazonium solution portion-wise or via a dropping funnel to the vigorously stirred CuCN solution, keeping the temperature of the receiving flask controlled (often between 0 °C and room temperature).[6][7]

    • Side Reactions: The aryl radical intermediate can dimerize to form biaryl compounds or undergo other undesired radical-type reactions.[4]

      • Solution: Ensure efficient stirring and a sufficient concentration of the CuCN trapping agent to favor the desired cyanation pathway over dimerization.

Question: The reaction produces a dark, tarry substance instead of a clean product. What went wrong?

Answer: Tar formation is typically a result of extensive decomposition and polymerization reactions. This often happens when the reaction temperature is not controlled or when the pH of the diazonium salt solution is not sufficiently acidic.

  • Causality: If the diazonium solution is not kept strongly acidic, it can couple with the phenol byproducts (formed from decomposition) to generate brightly colored and often polymeric azo dyes. The aryl radical intermediate can also initiate polymerization pathways if not efficiently trapped.

  • Protocol for Prevention:

    • Confirm Acidity: Before adding to the CuCN solution, ensure your diazonium salt solution is still strongly acidic (pH < 2).

    • Maintain Temperature Control: During the addition to the CuCN, maintain the recommended temperature. While some warming is often required to drive the reaction to completion after the addition is finished, this should be done in a controlled manner.[7]

    • Degas Solvents: While not always necessary, using degassed solvents can sometimes minimize oxidative side reactions that may contribute to tar formation.

Category 3: Work-up and Purification

Question: How do I effectively remove copper salts and other impurities during the work-up?

Answer: The work-up procedure is critical for isolating a pure product. Copper salts must be removed, and any phenolic or unreacted starting materials need to be separated.

  • Causality & Protocol:

    • Copper Removal: Copper salts are often complexed and can be difficult to remove. A common method is to quench the reaction mixture with a solution of ferric chloride and acid, which helps to break down copper-cyanide complexes and bring the copper into an aqueous layer. Alternatively, washing with aqueous ammonia can form the soluble tetraamminecopper(II) complex, which is easily extracted into the aqueous phase.

    • Phenol Removal: The 4-Chloro-2-methoxyphenol byproduct is acidic. After extracting your product into an organic solvent (e.g., dichloromethane, ethyl acetate), a wash with a dilute aqueous base solution (e.g., 5% NaOH or NaHCO₃) will deprotonate the phenol, pulling it into the aqueous layer as its corresponding phenoxide salt.

    • Amine Removal: Any unreacted 4-Chloro-2-methoxyaniline is basic. A wash with dilute acid (e.g., 1M HCl) will protonate the amine, sequestering it into the aqueous layer as the ammonium salt.

    • Final Purification: After aqueous washes, the crude product is typically purified by recrystallization or column chromatography to achieve high purity.

Key Experimental Parameters Summary

ParameterRecommended RangeRationale & Notes
Diazotization Temperature 0–5 °CCritical for diazonium salt stability. Exceeding this range leads to phenol formation.[6]
Acid Stoichiometry (Amine:Acid) 1 : 2.5–3.0Ensures complete amine protonation and generation of nitrous acid. Prevents azo coupling.[5]
NaNO₂ Stoichiometry (Amine:NaNO₂) 1 : 1.0–1.1A slight excess ensures complete diazotization. Verify with starch-iodide paper.
Sandmeyer Reaction Temperature 0 °C to RT (or slightly heated)Addition is often done cold, then the mixture is allowed to warm or is gently heated to drive the reaction.[6][7]
CuCN Stoichiometry (Amine:CuCN) 1 : 1.0–1.2A stoichiometric or slight excess of Cu(I) is required for this single-electron transfer reaction.[3][4]

References

  • OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX).
  • Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. [Link]
  • Tariq, M., & Ali, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(10), 2149–2176. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Clarke, H. T., & Read, R. R. (1926). o-Tolunitrile and p-Tolunitrile. Organic Syntheses, 6, 86. [Link]
  • GeeksforGeeks. (2023). Sandmeyer Reaction.
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Cowden, C. J. (2001). The Sandmeyer Reaction. In Organic Reactions. John Wiley & Sons, Inc.
  • Datta, R. L. (1913). The Sandmeyer reaction. Journal of the American Chemical Society, 35(8), 1011–1012.
  • U.S. Patent No. 4,528,143. (1985).
  • U.S. Patent Application No. 2017/0073303 A1. (2017).

Sources

Technical Support Center: Purification of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. As this compound is noted as a drug impurity, achieving high purity is critical for its use as an analytical standard and in further research.[1] This center is structured in a question-and-answer format to directly address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound appears as a yellow or off-white solid. Is this normal, and how can I remove the color?

A discolored appearance, typically white to yellow, is common for crude this compound and often indicates the presence of impurities.[2] These impurities can arise from starting materials, side reactions, or degradation products.

Expert Insight: The yellow hue often results from aromatic impurities with extended conjugation. Decolorization can typically be achieved during the recrystallization process by using activated charcoal.

Protocol for Decolorization:

  • Dissolve the crude this compound in a suitable hot solvent (see Q2 for solvent selection).

  • Once fully dissolved, add a small amount of activated charcoal (approximately 1-2% w/w of your compound).

  • Simmer the solution for 5-10 minutes.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the clear filtrate to cool slowly for recrystallization.

Caution: Using an excessive amount of charcoal can lead to a significant loss of your desired product due to adsorption.

Q2: What is the best method to purify this compound?

The most effective purification method depends on the nature and quantity of the impurities. The two primary techniques are recrystallization and column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a solid compound and is generally the first method to try. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[3][4]

  • Column Chromatography is a more powerful technique for separating a mixture of compounds with different polarities. It is particularly useful when recrystallization fails to remove impurities or when dealing with complex mixtures.[5][6][7]

Q3: I'm having trouble with the recrystallization of this compound. What are some common issues and how can I resolve them?

Several issues can arise during recrystallization. Here’s a troubleshooting guide:

Problem Potential Cause Solution
Oiling Out The compound is precipitating from the solution above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated with impurities.Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool more slowly.
No Crystal Formation The solution is not saturated, or nucleation is inhibited.If the solution is clear at room temperature, it is likely not saturated. Boil off some of the solvent to increase the concentration. To induce crystallization, you can scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of pure this compound.
Poor Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Crystals are still impure The cooling process was too rapid, trapping impurities within the crystal lattice.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. A second recrystallization may be necessary.

In-Depth Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on general principles for the recrystallization of aromatic nitriles. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.

Solvent Selection:

Based on the polarity of this compound, the following solvents and solvent systems are recommended for initial screening:

Solvent/System Rationale
Ethanol Often a good choice for moderately polar aromatic compounds.
Isopropanol Similar to ethanol, may offer different solubility characteristics.
Hexane/Ethyl Acetate A non-polar/polar mixed solvent system that allows for fine-tuning of polarity. Start with a high ratio of hexane and add ethyl acetate to the hot mixture until the compound dissolves.
Water Given the polarity of the methoxy and nitrile groups, water could be a suitable solvent, especially for removing non-polar impurities.[8]

Step-by-Step Recrystallization Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude Product Crude Product Dissolve Dissolve Crude Product->Dissolve Hot Solvent Hot Solvent Hot Solvent->Dissolve Hot Filtration Hot Filtration Dissolve->Hot Filtration Cooling Cooling Hot Filtration->Cooling Clear Solution Vacuum Filtration Vacuum Filtration Cooling->Vacuum Filtration Crystals Formed Pure Crystals Pure Crystals Vacuum Filtration->Pure Crystals

Caption: Workflow for the recrystallization of this compound.

Protocol 2: Column Chromatography of this compound

This method is suitable for separating this compound from impurities with different polarities.

Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel (60-120 mesh) is a good starting point for most applications.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is commonly used for aromatic compounds. The optimal ratio should be determined by Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) Analysis:

Before running a column, it is crucial to determine the appropriate solvent system using TLC.

  • Spotting: Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane) and spot it on a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio).

  • Visualization: Visualize the separated spots under a UV lamp.

  • Optimization: Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3. This will ensure good separation on the column.

TLC_Analysis Crude Sample Crude Sample Spot on TLC Plate Spot on TLC Plate Crude Sample->Spot on TLC Plate Develop in Solvent System Develop in Solvent System Spot on TLC Plate->Develop in Solvent System Visualize under UV Visualize under UV Develop in Solvent System->Visualize under UV Analyze Rf Values Analyze Rf Values Visualize under UV->Analyze Rf Values Optimized Solvent System Optimized Solvent System Analyze Rf Values->Optimized Solvent System Rf ≈ 0.2-0.3

Caption: Workflow for TLC analysis to determine the optimal mobile phase.

Step-by-Step Column Chromatography Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate) and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. You can gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Identifying Potential Impurities

Understanding the potential impurities is key to effective purification. Based on common synthetic routes to similar benzonitriles, such as the reaction of a corresponding chlorobenzaldehyde with hydroxylamine followed by dehydration, or the cyanation of a di-substituted benzene, potential impurities could include:

  • Starting Materials: Unreacted 2-methoxy-4-chlorobenzaldehyde or 2,5-dichloroanisole.

  • Isomers: Positional isomers if the starting materials are not pure.

  • Hydrolysis Product: 4-Chloro-2-methoxybenzamide, formed by the hydrolysis of the nitrile group.

  • Side-Reaction Products: Depending on the specific synthesis, other chlorinated or methoxylated byproducts could be present.

Analytical Characterization:

1H and 13C NMR spectroscopy are powerful tools for assessing the purity of your final product and identifying any remaining impurities. The Royal Society of Chemistry provides a useful database of NMR data for various benzonitrile derivatives that can aid in this analysis.[9]

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • HBCSE. (n.d.). Recrystallization.
  • University of California, Irvine. (n.d.). Exp 2 - Crystallization.
  • University of South Alabama. (n.d.). Recrystallization1.
  • Kwantlen Polytechnic University. (n.d.). Experiment 2: Recrystallization.
  • University of Massachusetts Lowell. (n.d.). Recrystallization I 10.
  • University of Calgary. (n.d.). Column chromatography.
  • Organic Syntheses. (n.d.). Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles.
  • The Royal Society of Chemistry. (n.d.). Supplementary data for.
  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Reddit. (2022). Co-Eluting compounds in Column chromatography.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile.
  • ResearchGate. (2017). How does one determine the most suitable mobile phase to separate 2 very close spots in TLC?
  • Google Patents. (n.d.). EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1.
  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Cytoswitch. (n.d.). This compound.
  • The Antirrhinum. (n.d.). This compound (Standard).

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Column chromatography conditions for 4-Chloro-2-methoxybenzonitrile purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic purification. This guide provides in-depth, field-proven advice for the purification of 4-chloro-2-methoxybenzonitrile using column chromatography. Designed for researchers and drug development professionals, this resource addresses common challenges and explains the scientific principles behind each step to ensure reproducible, high-purity results.

Section 1: Method Development & Initial Setup

This section answers the crucial questions you should ask before starting your purification. A well-planned experiment is the foundation of a successful separation.

Q1: What is the best stationary phase for purifying this compound?

Answer: For a molecule like this compound, standard silica gel (SiO₂) with a 60 Å pore size and 230-400 mesh particle size is the most effective and widely used stationary phase.

  • The "Why": The choice of silica gel is based on the polarity of the target molecule. This compound is a moderately polar compound. The nitrile (-CN) and methoxy (-OCH₃) groups are polar, capable of hydrogen bonding with the silanol groups (Si-OH) on the surface of the silica gel. The chlorinated benzene ring is non-polar. This balance of features allows for effective interaction and separation on a polar stationary phase like silica gel, which operates on a normal-phase chromatography principle.[1] Using a highly specialized or expensive stationary phase is unnecessary for this type of separation unless dealing with extremely difficult-to-separate impurities.

Q2: How do I select the optimal mobile phase (eluent)?

Answer: The best practice is to first determine the ideal solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a Retention Factor (Rf) of 0.25-0.35 for this compound.

  • The "Why": An Rf value in this range ensures that the compound will travel through the column at a moderate pace.[2]

    • If Rf is too high (>0.5): The compound has a low affinity for the silica gel and a high affinity for the solvent. It will elute too quickly, co-eluting with non-polar impurities in the solvent front.[3]

    • If Rf is too low (<0.15): The compound binds too strongly to the silica gel. This requires an excessive volume of solvent to elute, leading to broad peaks, poor separation from polar impurities, and wasted time and materials.[2]

A typical starting point for a moderately polar compound is a binary mixture of a non-polar solvent and a moderately polar solvent.

Recommended Starting Solvent Systems for TLC Analysis:

  • Hexane/Ethyl Acetate

  • Cyclohexane/Ethyl Acetate

  • Dichloromethane (DCM)/Hexane

Experimental Protocol: TLC for Solvent System Selection

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent like DCM or ethyl acetate.

  • Spot the Plate: Use a capillary tube to spot the dissolved sample onto a silica gel TLC plate. Also spot your starting materials and any known byproducts, if available, in separate lanes for comparison.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent mixture (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf: Measure the distance traveled by the compound spot and the distance traveled by the solvent front. Calculate Rf = (Distance of spot) / (Distance of solvent front).

  • Optimize: Adjust the solvent ratio to achieve the target Rf of ~0.3. If separation is poor, you may need to change the solvent system entirely (e.g., from Hexane/EtOAc to DCM/Methanol) to alter the selectivity.[2][4]

Section 2: Column Preparation and Execution

Proper technique during the packing and loading of the column is critical to prevent issues like channeling and band broadening, which degrade separation quality.

Q3: What is the correct procedure for packing a silica gel column?

Answer: The "slurry packing" method is generally preferred as it minimizes the chances of trapping air bubbles and ensures a uniformly packed column bed, which is essential for high-resolution separation.

Experimental Protocol: Slurry Packing a Flash Chromatography Column

  • Column Setup: Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1 cm) to create a flat base.[5][6]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the mass of your crude sample) with the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc). Stir gently to create a homogenous slurry without air bubbles.

  • Pack the Column: Pour the slurry into the column in one continuous motion if possible. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Pressurize and Settle: Open the stopcock and apply gentle air pressure to the top of the column to force the solvent through, compacting the silica bed. Continuously tap the side of the column gently to encourage even settling.[5] Never let the solvent level drop below the top of the silica bed, as this will cause cracking and ruin the separation.

  • Finalize: Once the bed is stable, add another thin layer of sand on top to protect the silica surface from disturbance during sample loading. Drain the excess solvent until the level is just at the top of the sand layer.

Q4: How should I load my sample onto the column?

Answer: There are two primary methods: wet loading and dry loading. Dry loading is highly recommended if your compound has poor solubility in the mobile phase or if you want the sharpest possible starting band.[7]

  • Wet Loading: Dissolve the crude sample in the minimum amount of mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed. This method is fast but can cause band broadening if too much solvent is used.

  • Dry Loading (Adsorption Method):

    • Dissolve your crude product (e.g., 1g) in a suitable volatile solvent (like DCM).

    • Add a small amount of silica gel (e.g., 2-3g) to this solution.

    • Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder of silica gel coated with your sample.[7]

    • Carefully add this powder to the top of the packed column.

  • The "Why": Dry loading introduces the sample in a highly concentrated, uniform band at the very top of the stationary phase. This minimizes the initial band width, which directly translates to sharper, better-resolved peaks during elution.

Section 3: Troubleshooting Guide

Even with careful planning, problems can arise. This section provides a logical framework for diagnosing and solving common issues.

Q5: My compound is not eluting from the column. What should I do?

Answer: This typically indicates that the mobile phase is not polar enough to displace the compound from the silica gel.

Troubleshooting Steps:

  • Confirm Solvent Composition: Double-check that you prepared the mobile phase with the correct ratio of solvents. A simple mistake, like reversing the ratio, is a common error.[3]

  • Increase Eluent Polarity (Gradient Elution): Gradually increase the percentage of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, you might move from 9:1 to 8:2, then 7:3, and so on. This is known as a step-gradient elution.

  • Worst-Case Scenario - Decomposition: It is possible, though less common for this compound, that it is decomposing on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[3] If stability is an issue, consider using deactivated silica or an alternative stationary phase like alumina.

Q6: I'm getting poor separation, and all my fractions are mixed. Why is this happening?

Answer: This is a classic symptom of a few potential problems. The key is to identify the root cause systematically.

Potential Cause Diagnostic Question Solution Scientific Rationale
Poor Solvent Choice Did the spots have good separation (ΔRf > 0.2) on the TLC plate?Re-screen for a different solvent system (e.g., switch from Hex/EtOAc to DCM/MeOH).[2]The initial solvent system lacks the selectivity needed to differentiate between your product and the impurity. Different solvents interact with compounds in unique ways, altering the relative elution order.
Column Overload Is the mass of your crude sample more than 1-2% of the mass of the silica gel?Reduce the amount of sample loaded onto the column or use a larger column with more silica gel.The stationary phase has a finite number of interaction sites. Overloading saturates these sites, causing the sample band to broaden significantly and tail, leading to overlap between adjacent peaks.
Improper Packing Do you see cracks or channels in the silica bed?The column must be repacked. Ensure a homogenous slurry and gentle, consistent tapping during packing.[5]Channeling creates preferential pathways for the mobile phase to travel, bypassing parts of the stationary phase. This leads to distorted, streaky bands and zero separation.
Sample Loading Issue Was the sample dissolved in a large volume of solvent for wet loading? Was a solvent much stronger than the mobile phase used?Use the dry loading method to ensure a tight, concentrated starting band.[7]A wide or diffuse starting band can never be sharpened during elution. It will only broaden further as it travels down the column, guaranteeing poor resolution.
Visualization: Troubleshooting Logic for Poor Separation

Here is a decision-making workflow to diagnose the cause of poor resolution.

G start Problem: Poor Separation tlc_check Good Separation on TLC? (ΔRf > 0.2) start->tlc_check overload_check Column Overloaded? (Sample >2% of Silica Mass) tlc_check->overload_check Yes solve_selectivity Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) tlc_check->solve_selectivity No packing_check Column Packed Poorly? (Cracks, Channels) overload_check->packing_check No solve_load Reduce Sample Load or Use Larger Column overload_check->solve_load Yes loading_check Sample Loaded in Large Volume/Strong Solvent? packing_check->loading_check No solve_repack Repack Column Carefully packing_check->solve_repack Yes solve_dryload Use Dry Loading Method loading_check->solve_dryload Yes

Caption: A decision tree for troubleshooting poor chromatographic separation.

Section 4: Post-Purification and FAQs

Q7: How do I analyze the collected fractions and confirm purity?

Answer: Use TLC to analyze the fractions. Spot every few fractions on a single TLC plate to identify which ones contain your pure compound.

  • TLC Analysis: Spot a sample from each collected fraction (e.g., every 2nd or 3rd tube) onto a large TLC plate. Co-spot a sample of your crude mixture as a reference.

  • Combine Fractions: After developing and visualizing the plate, identify the series of fractions that contain only the spot corresponding to your product's Rf. Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purity Confirmation: The final purity should be confirmed by a more rigorous analytical method, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). NMR is particularly useful for identifying any remaining solvent or minor impurities.[8]

Q8: Can I reuse my column?

Answer: It is generally not recommended for high-purity applications. While it's possible to flush the column with a very polar solvent (like methanol or ethyl acetate) to wash out all remaining compounds, there is a high risk of cross-contamination from residual material from the previous run. For drug development and applications requiring stringent purity, always use fresh silica gel for each purification.

Visualization: Standard Chromatography Workflow

This diagram outlines the complete process from start to finish.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude Crude Sample tlc TLC Analysis for Solvent Selection (Rf ≈ 0.3) crude->tlc pack Pack Column (Slurry Method) tlc->pack load Load Sample (Dry Loading Preferred) pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect tlc_fractions Analyze Fractions by TLC collect->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: The standard workflow for purifying a compound using column chromatography.

References

  • Electronic Supplementary Information.The Royal Society of Chemistry.
  • This compound.Cytoswitch.
  • Mobile Phase Optimization: A Critical Factor in HPLC.Phenomenex.
  • Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst.The Royal Society of Chemistry.
  • Quick Troubleshooting Guide For HPLC Column Usage.Biovanix Chromatography.
  • Troubleshooting Guide.Phenomenex.
  • Troubleshooting Flash Column Chromatography.University of Rochester, Department of Chemistry.
  • Column troubleshooting guide - Reversed phase.Thermo Fisher Scientific.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.ChemistryViews. (2012).
  • This compound AldrichCPR.Sigma-Aldrich.
  • This compound CAS#: 100960-68-7.ChemicalBook.
  • Application Notes and Protocols for the Purification of Crude 4-(2-Chlorophenyl)-4-oxobutyronitrile.Benchchem.
  • Purification of Organic Compounds by Flash Column Chromatography.Organic Syntheses. (2025).
  • Column Chromatography (Purification).YouTube. (2013).
  • What is the basic principle for selecting mobile phase in preparative column chromatography?.ResearchGate. (2014).
  • column chromatography & purification of organic compounds.YouTube. (2021).
  • Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy.PubMed Central. (2017).
  • FLASH OPTIMIZATION.Brian H. Northrop, Wesleyan University.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.University of Washington, Department of Chemistry.

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Technical Support Center: A Researcher's Guide to 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-Chloro-2-methoxybenzonitrile (CAS No: 100960-68-7). This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe and effective handling, storage, and application of this versatile chemical intermediate.

Section 1: Compound Profile and Safety Overview

This compound is a white to yellow solid organic compound with the molecular formula C₈H₆ClNO. It serves as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity is primarily dictated by the interplay of the nitrile, chloro, and methoxy functional groups on the aromatic ring.

Key Physicochemical Data:

PropertyValueSource
CAS Number 100960-68-7[1]
Molecular Formula C₈H₆ClNO[2]
Molecular Weight 167.59 g/mol [2]
Appearance White to yellow solid[1]
Storage Temperature 2-8°C[1]

Safety is paramount when handling any chemical. this compound is classified as harmful if swallowed.[3] Adherence to proper laboratory safety protocols is essential.

Hazard Identification and Personal Protective Equipment (PPE)

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Mandatory Personal Protective Equipment (PPE):

A risk assessment should always be conducted before handling this compound. The following PPE is strongly recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, consider additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.

Section 2: Storage and Stability

Proper storage is critical to maintain the integrity and purity of this compound.

Recommended Storage Conditions

For long-term storage, it is recommended to keep the compound at 2-8°C in a tightly sealed container.[1] The storage area should be dry and well-ventilated.

Stability Considerations

While specific stability data for this compound is limited, understanding the general stability of substituted benzonitriles is crucial.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which will convert it first to an amide and then to a carboxylic acid.[4] The rate of hydrolysis is influenced by pH and temperature.[4] Electron-withdrawing groups, like the chloro group, can enhance the rate of hydrolysis in highly acidic conditions.[5]

  • Photostability: Aromatic compounds, in general, can be sensitive to light.[6] While specific data for this compound is unavailable, it is prudent to store it in a dark or amber container to minimize potential photodegradation.

  • Thermal Stability: Avoid exposure to high temperatures to prevent decomposition.

Section 3: Experimental Protocols and Troubleshooting

This section provides practical guidance for common laboratory procedures involving this compound and addresses potential issues that may arise during your experiments.

Preparation of Stock Solutions

Due to the lack of specific quantitative solubility data from manufacturers, it is recommended to perform a solubility test on a small scale before preparing a stock solution.[2]

Recommended Solvents (in order of likely decreasing polarity):

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Methanol

  • Ethanol

Step-by-Step Protocol for Solubility Testing:

  • Weigh a small, known amount of this compound (e.g., 1-5 mg) into a small vial.

  • Add a measured volume of the desired solvent (e.g., 100 µL) and vortex.

  • Observe for complete dissolution.

  • If the compound dissolves, continue adding the solvent in measured increments until the desired concentration is reached or insolubility is observed.

  • If the compound does not dissolve, gently warm the mixture and observe for any change in solubility. Note that heating may affect the stability of the compound in solution.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is designed to address specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is lower than expected. What are the potential causes?

Answer: Low reaction yields can stem from several factors. Consider the following:

  • Purity of Starting Material: The purity of your this compound can significantly impact the reaction outcome. If you suspect impurities, consider purifying the starting material.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: The presence of multiple functional groups can lead to side reactions. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.[7] The nitrile and chloro groups are electron-withdrawing, affecting nucleophilic aromatic substitution.[8]

Question 2: I am observing multiple spots on my TLC plate after the reaction. What could be the reason?

Answer: The formation of multiple products can be due to:

  • Incomplete Reaction: The presence of the starting material alongside the product.

  • Side Reactions: As mentioned above, the different functional groups can lead to various side products. For instance, in nucleophilic substitution reactions, the position of the chloro and methoxy groups can influence the regioselectivity of the reaction.[9]

  • Degradation: The compound or the product may be degrading under the reaction conditions. Consider if the reaction is run at a high temperature or for a prolonged period, which could lead to decomposition.

Question 3: How does the methoxy group affect the reactivity of the aromatic ring?

Answer: The methoxy group (-OCH₃) is an electron-donating group through resonance, which activates the aromatic ring towards electrophilic aromatic substitution.[10] It directs incoming electrophiles to the ortho and para positions.[10] This is an important consideration when planning reactions involving the aromatic ring of this compound.

Question 4: I am having trouble with a nucleophilic substitution reaction on the aromatic ring. What should I consider?

Answer: Nucleophilic aromatic substitution (SNAr) on this compound can be challenging. Here are some key points:

  • Activating Groups: For SNAr to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom).[8] The nitrile group is a moderate electron-withdrawing group.[8]

  • Reaction Conditions: SNAr reactions often require harsh conditions, such as high temperatures and strong nucleophiles.

  • Benzyne Formation: Under very strong basic conditions, elimination-addition (benzyne mechanism) could be a competing pathway.[11]

Experimental Troubleshooting Workflow

TroubleshootingWorkflow cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_side_products Side Product Analysis start Low Yield or Unexpected Products check_purity Check Starting Material Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atm) start->check_conditions analyze_side_products Analyze Side Products (TLC, LC-MS) start->analyze_side_products purify_sm Purify Starting Material check_purity->purify_sm optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time inert_atm Use Inert Atmosphere check_conditions->inert_atm change_reagents Change Reagents or Solvent analyze_side_products->change_reagents modify_conditions Modify Reaction Conditions analyze_side_products->modify_conditions end Improved Outcome purify_sm->end optimize_temp->end optimize_time->end inert_atm->end change_reagents->end modify_conditions->end

Caption: A workflow for troubleshooting common experimental issues.

Section 4: Safe Disposal

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.

General Disposal Guidelines
  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name, and any associated hazards.

  • Collection: Follow your institution's guidelines for hazardous waste collection.

Potential Chemical Degradation for Disposal

For laboratory-scale waste, chemical degradation can be an option to render the compound less hazardous before final disposal. These procedures should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.

Protocol: Basic Hydrolysis to Carboxylate Salt

This protocol converts the nitrile to a more water-soluble and generally less toxic carboxylate salt.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stir bar, add the this compound waste.

  • Add Base: For each gram of waste, slowly add 10-20 mL of a 10-20% aqueous sodium hydroxide (NaOH) solution.

  • Reflux: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the disappearance of the starting material (e.g., by TLC).

  • Cooling and Collection: Once the reaction is complete, cool the mixture to room temperature. The resulting aqueous solution containing the sodium salt of 4-chloro-2-methoxybenzoic acid should be collected in a labeled hazardous waste container for aqueous organic waste.

Safe Disposal Workflow

DisposalWorkflow start This compound Waste segregate Segregate as Halogenated Organic Waste start->segregate lab_scale Lab-Scale Waste? segregate->lab_scale large_scale Large-Scale or Unwanted Product lab_scale->large_scale No degrade Chemical Degradation (e.g., Hydrolysis) lab_scale->degrade Yes collect_direct Collect in Labeled Hazardous Waste Container large_scale->collect_direct collect_degraded Collect Degraded Product in Labeled Container degrade->collect_degraded ehs_pickup Arrange for EHS Waste Pickup collect_direct->ehs_pickup collect_degraded->ehs_pickup

Caption: Decision workflow for the safe disposal of this compound.

References

  • Study.com. (n.d.). Rank the compounds in the group according to their reactivity toward electrophilic substitution. benzonitrile p-methylbenzonitrile p-methoxybenzonitrile.
  • Jordan Journal of Chemistry. (n.d.). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1.
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
  • ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the....
  • PubMed. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.
  • PubChem. (n.d.). 4-Chloro-2-methylbenzonitrile.
  • Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions.
  • ResearchGate. (n.d.). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone.
  • INIS-IAEA. (n.d.). RADIOLYTIC DEGRADATION OF HERBICIDE 4-CHLORO-2-METHYLPHENOXYACETIC ACID BY GAMMA RADIATION FOR ENVIRONMENTAL PROTECTION.
  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
  • PubMed. (n.d.). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450.
  • The Royal Society of Chemistry. (2023, August 22). Effects of halogen atom substitution on luminescent radical.
  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • ChemistryViews. (2024, July 31). New Insights into the Photostability of Phenoxazines.
  • PubChem. (n.d.). 4-Chloro-2-hydroxybenzonitrile.
  • YouTube. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • ResearchGate. (2025, August 6). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone.
  • Google Patents. (n.d.). US4562280A - Chloromethylation of deactivated aromatic compounds.
  • ResearchGate. (2025, August 7). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide.
  • MDPI. (2022, December 7). Reduced Degradation of the Herbicide 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soil Induced by the Fungicide Mixture Mancozeb, Metalaxyl-M, and Chlorothalonil Used in Tank Mixtures and Spray Series.

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Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxybenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its substituted benzonitrile structure makes it a versatile building block for the construction of more complex molecular architectures. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering in-depth technical insights, experimental protocols, and a thorough evaluation of each method's advantages and limitations.

Three primary synthetic strategies will be explored:

  • The Sandmeyer Reaction: A classic transformation of an amino group to a nitrile via a diazonium salt.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of a halide on an activated aromatic ring.

  • Palladium-Catalyzed Cyanation: A modern cross-coupling approach for the introduction of a nitrile group.

This guide is designed to empower researchers with the knowledge to select the most appropriate synthetic route based on factors such as starting material availability, scalability, yield, and safety considerations.

Route 1: The Sandmeyer Reaction of 4-Chloro-2-methoxyaniline

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of primary anilines into a wide array of functional groups, including nitriles.[1][2] This pathway involves the diazotization of an aniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.[3][4]

Causality Behind Experimental Choices

The synthesis of this compound via the Sandmeyer reaction commences with the diazotization of 4-chloro-2-methoxyaniline. This initial step is critical and requires careful temperature control. The reaction is typically carried out at 0-5°C to ensure the stability of the resulting diazonium salt, which can be explosive if isolated or allowed to warm.[3] The use of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, generates nitrous acid in situ, which then reacts with the aniline to form the diazonium salt.

The subsequent cyanation step employs copper(I) cyanide. The copper(I) salt is essential as it catalyzes the reaction through a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the evolution of nitrogen gas.[1] The aryl radical then reacts with the cyanide to form the desired benzonitrile.

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_cyanation Cyanation A 4-Chloro-2-methoxyaniline B Diazonium Salt A->B NaNO₂, HCl 0-5°C C This compound B->C CuCN

Caption: The Sandmeyer reaction pathway to this compound.

Experimental Protocol

Step 1: Diazotization of 4-Chloro-2-methoxyaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-chloro-2-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature is maintained below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.

  • The crude product can then be extracted with an organic solvent (e.g., dichloromethane or toluene), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification is typically achieved by recrystallization or column chromatography.

Route 2: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichlorobenzonitrile

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups.[5][6] In this route, the chlorine atom at the 2-position of 2,4-dichlorobenzonitrile is selectively displaced by a methoxide nucleophile. The cyano group and the chlorine atom at the 4-position activate the ring towards nucleophilic attack.

Causality Behind Experimental Choices

The success of this SNAr reaction hinges on the electronic properties of the starting material, 2,4-dichlorobenzonitrile. The strongly electron-withdrawing cyano group, along with the inductive effect of the two chlorine atoms, renders the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. The attack of the methoxide ion preferentially occurs at the carbon bearing the chlorine atom at the 2-position due to the ortho-activating effect of the cyano group, which can stabilize the intermediate Meisenheimer complex through resonance.[6]

The choice of a strong nucleophile like sodium methoxide is crucial for an efficient reaction. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the nucleophile, thereby increasing its nucleophilicity.

SNAr_Reaction A 2,4-Dichlorobenzonitrile B Meisenheimer Complex (Intermediate) A->B CH₃ONa (Nucleophilic Attack) C This compound B->C Elimination of Cl⁻

Caption: The SNAr pathway for the synthesis of this compound.

Experimental Protocol
  • To a solution of 2,4-dichlorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add sodium methoxide (1.1-1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.

Route 3: Palladium-Catalyzed Cyanation

Modern synthetic organic chemistry has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed cyanation offers a versatile and often milder alternative to traditional methods for introducing a nitrile group onto an aromatic ring.[7][8][9] This route would typically involve the reaction of a dihalo-anisole derivative with a cyanide source in the presence of a palladium catalyst and a suitable ligand. A plausible starting material for this synthesis is 1,3-dichloro-2-methoxybenzene.

Causality Behind Experimental Choices

The key to a successful palladium-catalyzed cyanation is the selection of an appropriate catalyst system, which includes a palladium precursor and a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination.

The choice of the cyanide source is also critical. While traditional cyanide sources like KCN and NaCN can be used, they are highly toxic. Safer alternatives such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred.[7][9] The reaction conditions, including solvent, temperature, and base, must be carefully optimized to achieve high yields and selectivity.

Pd_Catalyzed_Cyanation A 1,3-Dichloro-2-methoxybenzene C Oxidative Addition A->C B Pd(0)Ln B->C D Transmetalation C->D E Reductive Elimination D->E E->B Catalyst Regeneration F This compound E->F G Zn(CN)₂ G->D

Caption: Catalytic cycle for the Palladium-catalyzed cyanation.

Experimental Protocol
  • In a glovebox or under an inert atmosphere, combine 1,3-dichloro-2-methoxybenzene (1.0 eq), zinc cyanide (0.6 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., dppf, 2-10 mol%) in a dry, degassed solvent (e.g., DMF or DMA).

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120°C).

  • Monitor the reaction progress by GC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with aqueous ammonia or sodium bicarbonate solution to remove excess zinc salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

FeatureSandmeyer ReactionNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Cyanation
Starting Material 4-Chloro-2-methoxyaniline2,4-Dichlorobenzonitrile1,3-Dichloro-2-methoxybenzene
Key Reagents NaNO₂, HCl, CuCNSodium methoxidePd catalyst, ligand, cyanide source (e.g., Zn(CN)₂)
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Scalability Well-established, but diazotization can be hazardous on a large scale.Generally good, but exothermic nature requires careful control.Can be challenging due to catalyst cost and sensitivity.
Safety Concerns Diazonium salts can be explosive. Use of toxic cyanides.Use of strong base.Use of toxic cyanides (though safer alternatives exist).
Substrate Scope Limited to anilines.Requires an activated aromatic ring.Broad scope for aryl halides.
Cost Generally cost-effective starting materials.Starting material may be more expensive.Catalyst and ligand costs can be high.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the synthesis, including scale, cost, and available resources.

  • The Sandmeyer reaction is a classic and often cost-effective method, particularly if 4-chloro-2-methoxyaniline is readily available. However, the inherent safety risks associated with diazonium salts necessitate careful handling and temperature control, especially on a larger scale.

  • Nucleophilic Aromatic Substitution offers a potentially high-yielding and straightforward approach, provided that 2,4-dichlorobenzonitrile is accessible. The reaction conditions are generally manageable, making it a viable option for both laboratory and industrial synthesis.

  • Palladium-catalyzed cyanation represents a modern and highly versatile method with a broad substrate scope. While the cost of the catalyst and ligand can be a consideration, the milder reaction conditions and the potential for high yields make it an attractive option, especially for the synthesis of complex analogues and in situations where functional group tolerance is critical. The use of safer cyanide sources also enhances its appeal from a safety perspective.

Ultimately, a thorough process of optimization and safety assessment should be conducted for the chosen route to ensure a robust and efficient synthesis of this compound.

References

  • OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). [Link]
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  • Oxford Learning Link.
  • Wikipedia. Sandmeyer reaction. [Link]
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  • Google Patents. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
  • Master Organic Chemistry.
  • National Center for Biotechnology Information. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • Google Patents. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Copper-free Sandmeyer. [Link]
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  • Chemistry LibreTexts. 16.
  • ResearchGate. Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. [Link]
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  • European Patent Office. EP0110559A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile. [Link]
  • Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]
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A Researcher's Guide to the Spectroscopic Analysis of 4-Chloro-2-methoxybenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the spectroscopic techniques used to characterize 4-Chloro-2-methoxybenzonitrile and its derivatives. In the dynamic fields of pharmaceutical research and materials science, the precise elucidation of molecular structure is paramount. This document serves as a practical framework for researchers, scientists, and drug development professionals, detailing the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The Foundational Role of Spectroscopy in Molecular Characterization

Spectroscopic techniques are indispensable tools in modern chemistry, offering non-destructive methods to probe the intricate details of molecular structure. Each technique provides a unique piece of the structural puzzle:

  • FTIR Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • NMR Spectroscopy maps the carbon-hydrogen framework of a molecule by observing the behavior of atomic nuclei in a magnetic field, providing detailed information about the connectivity and chemical environment of atoms.

  • UV-Vis Spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for analyzing conjugated systems.

By combining the insights from these techniques, chemists can confidently determine the structure, purity, and electronic properties of a compound.

Comparative Spectroscopic Data

The following sections present a comparative analysis of the spectroscopic data for analogues of this compound. This data will serve as the basis for predicting the spectral features of the target compound.

Molecular Structures for Comparison

Caption: Molecular structures of the target and analogue compounds.

I. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present.

Comparative FTIR Data
CompoundKey Vibrational Frequencies (cm⁻¹)
4-Chlorobenzonitrile ~2230 (C≡N stretch), ~1590, 1480 (C=C aromatic stretch), ~830 (C-H out-of-plane bend, para-disubstituted)
2-Methoxybenzonitrile ~2225 (C≡N stretch), ~2950, 2840 (C-H stretch, OCH₃), ~1600, 1490 (C=C aromatic stretch), ~1250 (C-O stretch), ~750 (C-H out-of-plane bend, ortho-disubstituted)
4-Methoxybenzonitrile ~2220 (C≡N stretch), ~2960, 2840 (C-H stretch, OCH₃), ~1605, 1510 (C=C aromatic stretch), ~1260 (C-O stretch), ~830 (C-H out-of-plane bend, para-disubstituted)
Interpretation and Prediction for this compound

Based on the data from the analogue compounds, we can predict the key features of the FTIR spectrum of this compound:

  • Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2230 cm⁻¹. The electron-withdrawing nature of the chlorine atom may slightly increase this frequency compared to 2-methoxybenzonitrile.

  • Aromatic C=C Stretches: Multiple bands of medium intensity are anticipated in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be observed between 2840 and 2960 cm⁻¹.

  • C-O Stretch: A strong absorption band corresponding to the C-O stretch of the methoxy group is expected around 1250 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, will indicate the presence of the C-Cl bond.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations will provide information about the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in the 800-900 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing: Label the significant peaks and compare the spectrum with known databases or, as in this case, with the spectra of analogue compounds.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Comparative ¹H NMR Data (in CDCl₃)
CompoundChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
4-Chlorobenzonitrile 7.61 (d, J = 8.0 Hz, 2H), 7.47 (d, J = 8.0 Hz, 2H)[1]
2-Methoxybenzonitrile 7.57 (d, J = 8.0 Hz, 1H), 7.48 (t, J = 8.0 Hz, 1H), 7.31 (t, J = 8.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 3.90 (s, 3H)
4-Methoxybenzonitrile 7.58 (d, J = 8.0 Hz, 2H), 6.95 (d, J = 8.0 Hz, 2H), 3.86 (s, 3H)[1]
Interpretation and Prediction for this compound ¹H NMR

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the methoxy protons.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected, likely in the range of 3.8-4.0 ppm.

  • Aromatic Protons: The three aromatic protons will exhibit a more complex splitting pattern due to their distinct chemical environments. We can predict the following:

    • The proton ortho to the nitrile group and meta to the methoxy group will likely be the most deshielded and appear as a doublet.

    • The proton ortho to the chlorine atom and meta to the nitrile group will also be a doublet.

    • The proton ortho to both the methoxy and chloro groups will be a doublet of doublets. The electron-donating methoxy group will shield the ortho and para protons, while the electron-withdrawing chloro and nitrile groups will deshield them. The interplay of these effects will determine the precise chemical shifts.

Comparative ¹³C NMR Data (in CDCl₃)
CompoundChemical Shifts (δ, ppm)
4-Chlorobenzonitrile 139.4, 133.3, 129.6, 117.9, 110.7[1]
2-Methoxybenzonitrile 161.5, 134.0, 133.5, 120.5, 117.0, 111.5, 102.5, 56.0
4-Methoxybenzonitrile 162.8, 133.9, 119.2, 114.7, 103.9, 55.5[1]
Interpretation and Prediction for this compound ¹³C NMR

The ¹³C NMR spectrum will provide information about each unique carbon atom in the molecule.

  • Nitrile Carbon (-C≡N): A signal in the range of 115-120 ppm is expected for the nitrile carbon.

  • Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons due to the lack of symmetry. The carbon attached to the methoxy group will be the most shielded (lowest ppm value) among the oxygen-bearing aromatic carbons, while the carbon attached to the chlorine will be deshielded. The carbon attached to the nitrile group will also be significantly deshielded.

  • Methoxy Carbon (-OCH₃): A signal around 56 ppm is expected for the methoxy carbon.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and locked onto the deuterium signal of the solvent.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

G cluster_workflow General Spectroscopic Workflow SamplePrep Sample Preparation (Dissolution/Placement) InstrumentSetup Instrument Setup (Background/Tuning) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (Scanning) InstrumentSetup->DataAcquisition DataProcessing Data Processing (Transformation/Correction) DataAcquisition->DataProcessing Analysis Spectral Analysis (Peak Picking/Interpretation) DataProcessing->Analysis Comparison Comparison with Analogues and Databases Analysis->Comparison

Caption: A generalized workflow for spectroscopic analysis.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly sensitive to the presence of conjugated π-electron systems.

Comparative UV-Vis Data
Compoundλmax (nm) in Ethanol
Benzonitrile ~224, 271
4-Chlorobenzonitrile ~235, 273, 281
4-Methoxybenzonitrile ~245[2]
Interpretation and Prediction for this compound UV-Vis

The UV-Vis spectrum of this compound will be influenced by the electronic effects of the substituents on the benzene ring.

  • Substituent Effects: Both the methoxy group (-OCH₃) and the nitrile group (-CN) are auxochromes that can extend the conjugation of the benzene ring. The methoxy group is an electron-donating group, which typically causes a bathochromic shift (shift to longer wavelengths). The chloro group, while electron-withdrawing inductively, has lone pairs that can participate in resonance, also leading to a slight bathochromic shift.

  • Predicted λmax: We can anticipate that the λmax for this compound will be at a longer wavelength than that of benzonitrile. The combined effects of the methoxy and chloro groups are likely to result in a λmax value greater than that of 4-chlorobenzonitrile and potentially similar to or slightly longer than that of 4-methoxybenzonitrile. The presence of multiple absorption bands is also possible due to the complex electronic transitions in the substituted ring.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, hexane).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum over the desired wavelength range (typically 200-400 nm for this type of compound).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Conclusion

This guide has provided a detailed framework for the spectroscopic analysis of this compound by drawing strong comparative inferences from its structurally related analogues. By understanding the fundamental principles of FTIR, NMR, and UV-Vis spectroscopy and the influence of chloro and methoxy substituents on the spectral data, researchers can confidently predict and interpret the spectroscopic features of the target molecule and its derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the reliability and reproducibility of results. As a self-validating system, the congruence of data from these multiple spectroscopic techniques provides a high degree of confidence in the structural elucidation of novel compounds in drug discovery and materials science.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • NIST. (n.d.). Benzonitrile, 4-methoxy-. NIST Chemistry WebBook.

Sources

Purity Analysis of 4-Chloro-2-methoxybenzonitrile: A Comparative Guide to HPLC and Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stringent assessment of purity for chemical intermediates is a foundational pillar of quality control and regulatory compliance. 4-Chloro-2-methoxybenzonitrile, a key building block in the synthesis of various pharmaceutical agents, is no exception.[1] Its impurity profile can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound, juxtaposed with Gas Chromatography (GC) as a viable alternative. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower you in selecting the most appropriate analytical strategy for your laboratory's needs.

The Criticality of Purity in Pharmaceutical Intermediates

The presence of impurities in an API can arise from various stages of the manufacturing process, including the synthesis of intermediates like this compound. These impurities can be unreacted starting materials, by-products of the reaction, or degradation products. Even in trace amounts, such impurities can have unintended pharmacological effects or compromise the stability of the final drug product. Therefore, robust and validated analytical methods are paramount for their detection and quantification.[2]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of a vast array of organic molecules, including substituted benzonitriles. Its high resolving power is ideal for separating the main component from structurally similar impurities.[3]

The Rationale Behind Method Development for this compound

The development of a successful HPLC method hinges on a systematic approach to optimizing the separation of the target analyte from its potential impurities. For this compound, the primary analytical challenge lies in resolving it from potential process-related impurities, which may include positional isomers and unreacted starting materials from common synthetic routes like the Rosenmund-von Braun or Sandmeyer reactions.[1][4]

A C18 stationary phase is a logical starting point due to its broad applicability and effectiveness in retaining moderately polar compounds like substituted benzonitriles through hydrophobic interactions. The choice of mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is critical for achieving the desired selectivity. Acetonitrile is often preferred for its lower UV cutoff and viscosity, which can lead to better peak shapes and lower backpressure.[5] A buffer, such as phosphate or formate, is used to control the pH of the mobile phase and ensure the consistent ionization state of any acidic or basic analytes, thereby leading to reproducible retention times.

Based on established methods for similar compounds such as 2,5-dimethoxybenzonitrile and 3,5-dichlorobenzonitrile, a gradient elution is proposed.[6][7] This approach allows for the effective elution of a wider range of compounds with varying polarities within a reasonable timeframe, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are well-resolved from the main analyte peak.

Proposed HPLC Method for Purity Analysis of this compound

The following method is a robust starting point for the purity analysis of this compound and should be validated according to ICH guidelines before implementation in a quality control environment.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and retention for aromatic nitriles.
Mobile Phase A 0.1% Phosphoric Acid in WaterControls pH and ensures sharp peak shapes.
Mobile Phase B AcetonitrileProvides good separation efficiency and is UV transparent at the detection wavelength.
Gradient 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% BAllows for the separation of a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Column Temperature 30 °CEnsures reproducible retention times and can improve peak shape.
Detection UV at 245 nmBased on the chromophoric nature of the benzonitrile ring, this wavelength is expected to provide good sensitivity for the analyte and related impurities.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Diluent Mobile Phase A / Mobile Phase B (70:30 v/v)Ensures sample compatibility with the initial mobile phase conditions.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is the workhorse for purity analysis of many pharmaceutical intermediates, Gas Chromatography (GC) presents a powerful alternative, particularly for volatile and thermally stable compounds.[8]

FeatureHPLCGas Chromatography (GC)
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Selectivity Highly tunable through mobile phase composition, stationary phase chemistry, and pH.Primarily dependent on the stationary phase and temperature program.
Sensitivity Generally high, with UV and MS detectors being common.Very high, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).
Potential for this compound Excellent. The compound is readily soluble and has a UV chromophore.Feasible. As a substituted benzonitrile, it is likely to have sufficient volatility for GC analysis.
Considerations Solvent consumption and disposal.Potential for thermal degradation of the analyte or impurities in the injector port.

For this compound, a GC-MS method would be particularly advantageous for the identification of unknown impurities due to the structural information provided by mass spectrometry.[9]

Experimental Protocols

HPLC Method Validation Workflow

A crucial aspect of ensuring the reliability of any analytical method is its validation. The following workflow, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, outlines the key parameters to be assessed.

Caption: Logical workflow for HPLC method validation.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

    • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Chromatographic Analysis:

    • Set up the HPLC system with the conditions specified in the method table.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (sample diluent) to ensure the absence of interfering peaks.

    • Inject the Working Standard Solution and the Sample Solution.

    • Process the chromatograms and calculate the purity of the sample based on the peak areas.

Data Presentation: Illustrative Purity Analysis

The following table presents hypothetical data from the analysis of a batch of this compound using the proposed HPLC method, demonstrating its ability to separate the main component from potential impurities.

Peak IDRetention Time (min)Peak Area (%)Identification
14.20.08Unknown Impurity
28.50.152,5-Dichlorobenzonitrile (Starting Material)
310.199.65This compound
412.30.12Positional Isomer

Conclusion and Recommendations

The detailed reversed-phase HPLC method presented in this guide offers a robust and reliable approach for the purity analysis of this compound. Its high resolving power is well-suited for separating the target analyte from a range of potential process-related impurities. For orthogonal verification and the identification of volatile unknowns, Gas Chromatography, particularly when coupled with Mass Spectrometry, serves as an excellent complementary technique.

The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the instrumentation available in the laboratory. Regardless of the chosen method, rigorous validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible data, thereby upholding the quality and safety of the final pharmaceutical product.

References

  • SIELC Technologies. (n.d.). Separation of 2,5-Dimethoxybenzonitrile on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of 3,5-Dichlorobenzonitrile on Newcrom R1 HPLC column.
  • Cessna, A. J., & Grover, R. (1984). Simultaneous determination of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in aqueous samples by a direct high-performance liquid chromatographic method. Journal of Agricultural and Food Chemistry, 32(6), 1332–1334.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
  • Kristiana, I., Heitz, A., Joll, C., & von Gunten, U. (2012). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry.
  • Nikalje, A. G. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 347-361.
  • Liew, D., Linge, K. L., & Joll, C. A. (2018). Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Wikipedia. (2023). Rosenmund–von Braun reaction.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(7).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • Pharma Growth Hub. (2021, September 10).

Sources

A Senior Application Scientist's Guide to Catalytic Coupling of 4-Chloro-2-methoxybenzonitrile: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. 4-Chloro-2-methoxybenzonitrile is a versatile building block, featuring a synthetically tractable chlorine atom, an electron-donating methoxy group, and a directing nitrile functionality. The ability to efficiently couple this substrate with various partners to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds is critical for the synthesis of novel pharmaceuticals and functional materials. This guide provides a comparative analysis of the efficacy of various catalytic systems for the cross-coupling of this compound, with a focus on palladium- and copper-based catalysts.

The Strategic Importance of Catalyst Selection

The choice of catalyst is not merely a matter of academic curiosity; it is a critical decision that dictates the efficiency, selectivity, and economic viability of a synthetic route. For an electron-rich and potentially coordinating substrate like this compound, the interplay between the metal center, the ligand, and the reaction conditions is particularly nuanced. A successful catalyst must navigate the challenges of activating a relatively unreactive aryl chloride bond while tolerating the existing functional groups. This guide will delve into the catalytic systems for three key transformations: Buchwald-Hartwig amination (C-N coupling), Suzuki-Miyaura coupling (C-C coupling), and Sonogashira coupling (C-C coupling).

Comparative Performance of Catalytic Systems

The efficacy of a catalyst is a multifactorial equation involving yield, turnover number (TON), turnover frequency (TOF), and substrate scope under defined reaction conditions. The following table provides a comparative overview of typical catalytic systems for the coupling of aryl chlorides, which can be extrapolated to this compound.

Coupling ReactionCatalyst System (Precatalyst/Ligand)Typical BaseSolventTemp (°C)Yield (%)Key Considerations
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhos or SPhosNaOtBu or K₃PO₄Toluene or Dioxane80-11085-98Bulky, electron-rich phosphine ligands are crucial for high activity with aryl chlorides.[1]
Suzuki-Miyaura Coupling Pd(OAc)₂ / SPhos or XPhosK₃PO₄ or K₂CO₃Toluene/H₂O or Dioxane/H₂O80-11090-99Biarylphosphine ligands are highly effective for coupling sterically hindered or electron-rich aryl chlorides.[2][3]
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuIEt₃N or iPr₂NHTHF or TolueneRT-6075-95Copper(I) co-catalyst is typically required to facilitate the reaction at lower temperatures.[4][5]
Copper-Catalyzed Amination CuI / Diamine LigandK₂CO₃ or Cs₂CO₃Dioxane or Toluene110-13070-90Offers a more economical alternative to palladium, though often requiring higher temperatures.[6][7]

Mechanistic Insights: The Role of the Ligand

The phosphine ligand is not a passive spectator in palladium-catalyzed cross-coupling reactions. Its steric and electronic properties are instrumental in modulating the reactivity of the palladium center throughout the catalytic cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Nu Ar-Pd(II)(L2)-Nu Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Nu Transmetalation or Amine Coordination/Deprotonation (+ Nucleophile, - Base-H-X) Ar-Nu Ar-Nu Ar-Pd(II)(L2)-Nu->Ar-Nu Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Bulky, electron-rich ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos), are highly effective for the coupling of aryl chlorides for several reasons[8]:

  • Promotion of Reductive Elimination: The steric bulk of the ligand facilitates the final C-C or C-N bond-forming reductive elimination step.

  • Stabilization of the Monoligated Pd(0) Species: These ligands stabilize the active, monoligated Pd(0)L species, which is often the most reactive intermediate in the catalytic cycle.

  • Enhanced Rate of Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the palladium center, promoting the oxidative addition of the aryl chloride, which is often the rate-limiting step.[9]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of this compound

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous toluene

  • Degassed water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: A Schlenk tube equipped with a magnetic stir bar is dried in an oven and allowed to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Atmosphere Exchange: The Schlenk tube is evacuated and backfilled with inert gas. This process is repeated three times to ensure an inert atmosphere.

  • Solvent Addition: Anhydrous toluene (5 mL) and degassed water (0.5 mL) are added to the reaction mixture via syringe.

  • Reaction: The reaction mixture is stirred and heated to 100 °C in an oil bath. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Decision-Making Workflow for Catalyst Selection

The selection of an optimal catalyst system is a critical step in the development of a robust synthetic protocol. The following workflow, presented as a DOT graph, provides a logical framework for this decision-making process.

Catalyst_Selection_Workflow cluster_1 Catalyst Selection Workflow Start Define Coupling Partners (this compound + Nucleophile) Coupling_Type Coupling Type? Start->Coupling_Type CN_Coupling C-N Coupling (Buchwald-Hartwig) Coupling_Type->CN_Coupling Amine CC_Coupling C-C Coupling Coupling_Type->CC_Coupling Organometallic or Alkyne Catalyst_System Select Catalyst System (Pd Precursor + Ligand) CN_Coupling->Catalyst_System CC_Type C-C Sub-Type? CC_Coupling->CC_Type Suzuki Suzuki-Miyaura (Boronic Acid) CC_Type->Suzuki Boronic Acid Sonogashira Sonogashira (Alkyne) CC_Type->Sonogashira Alkyne Suzuki->Catalyst_System Sonogashira->Catalyst_System Ligand_Choice Steric Hindrance? Catalyst_System->Ligand_Choice Bulky_Ligand Use Bulky Biarylphosphine (e.g., XPhos, SPhos) Ligand_Choice->Bulky_Ligand Yes Standard_Ligand Standard Ligand Sufficient (e.g., PPh₃ for Sonogashira) Ligand_Choice->Standard_Ligand No Optimization Optimize Reaction Conditions (Base, Solvent, Temperature) Bulky_Ligand->Optimization Standard_Ligand->Optimization

Caption: A workflow for selecting a suitable catalyst system.

Conclusion and Future Outlook

The catalytic coupling of this compound is a highly versatile and powerful tool for the synthesis of complex organic molecules. While palladium-based catalysts, particularly those employing bulky, electron-rich biarylphosphine ligands, have demonstrated broad applicability and high efficacy for a range of coupling reactions, the choice of the optimal catalyst system is highly dependent on the specific transformation. For C-N bond formation, Buchwald-Hartwig amination protocols are the state-of-the-art. For C-C bond formation, the Suzuki-Miyaura and Sonogashira reactions provide efficient routes to biaryls and arylalkynes, respectively.

Future developments in this field will likely focus on the use of more sustainable and economical base metal catalysts, such as those based on copper and nickel, as well as the development of catalytic systems that can operate under milder reaction conditions with lower catalyst loadings. As the demand for more complex and diverse molecular architectures continues to grow, the development of new and improved catalytic methods for the functionalization of scaffolds like this compound will remain a key area of research.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
  • Chinchilla, R.; Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chem. Rev.2007, 107, 874-922.
  • Yin, L.; Liebscher, J.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41, 4176-4211.
  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998, 37, 2046-2067.
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L.
  • Klapars, A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of Amines, Amides, Amine, and N-Containing Heterocycles. J. Am. Chem. Soc.2002, 124, 14844-14845.
  • Sundermeier, M.; Zapf, A.; Beller, M. Palladium-Catalyzed C-C and C-N Coupling Reactions of Aryl Chlorides. Eur. J. Inorg. Chem.2003, 2003, 3513-3526.
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed. URL: [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. URL: [Link]
  • Buchwald-Hartwig Amin
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. URL: [Link]

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A Comparative Guide to the Synthesis of 4-Chloro-2-methoxybenzonitrile: Traditional vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the synthesis of key pharmaceutical and agrochemical intermediates like 4-Chloro-2-methoxybenzonitrile demands a balance of efficiency, safety, and scalability. This guide provides a comprehensive comparison of the traditional Sandmeyer reaction with contemporary palladium-catalyzed and aldehyde-derived synthetic routes, offering field-proven insights and detailed experimental protocols to inform your choice of methodology.

The strategic importance of this compound lies in its role as a versatile building block in the creation of complex organic molecules. Its reliable and efficient synthesis is therefore a critical consideration for drug development and fine chemical manufacturing professionals. This guide will dissect three primary synthetic pathways, evaluating their respective merits and drawbacks to provide a clear framework for laboratory and industrial applications.

At a Glance: Comparing the Synthetic Routes

Method Starting Material Key Reagents Typical Yield Reaction Time Temperature Key Safety & Environmental Considerations
Sandmeyer Reaction 4-Chloro-2-methoxyanilineNaNO₂, HCl, CuCN~60-70%4-6 hours0-70°CUse of highly toxic CuCN; generation of acidic waste and copper-containing byproducts.
Palladium-Catalyzed Cyanation 1-Bromo-4-chloro-2-methoxybenzenePd Catalyst, Ligand, Zn(CN)₂~80-95%2-16 hours80-120°CUse of less toxic Zn(CN)₂; requires careful handling of palladium catalyst and ligands; potential for heavy metal contamination.
From Aldehyde Oxime 2-Methoxy-4-chlorobenzaldehydeHydroxylamine, Dehydrating Agent~80-90%2-5 hoursRefluxAvoids highly toxic metal cyanides; requires handling of hydroxylamine and dehydrating agents.

The Traditional Approach: The Sandmeyer Reaction

The Sandmeyer reaction, a cornerstone of aromatic chemistry for over a century, provides a reliable, albeit challenging, route to aryl nitriles from anilines.[1][2] This method involves the diazotization of the primary amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[2]

Reaction Pathway

Sandmeyer_Reaction A 4-Chloro-2-methoxyaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C C This compound B->C  CuCN  Heat

Caption: The Sandmeyer reaction pathway for this compound.

Mechanistic Insight

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The initial diazotization of 4-chloro-2-methoxyaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. This intermediate then undergoes a single-electron transfer from the copper(I) catalyst to generate an aryl radical and dinitrogen gas. The aryl radical then abstracts a cyanide group from the copper(II) cyanide species, yielding the final product and regenerating the copper(I) catalyst.

Experimental Protocol: Sandmeyer Cyanation of 4-Chloro-2-methoxyaniline

Materials:

  • 4-Chloro-2-methoxyaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 4.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Copper(I) Cyanide (CuCN, 1.2 eq)

  • Sodium Cyanide (NaCN, 1.2 eq)

  • Water

  • Toluene

  • Ice

Procedure:

  • Diazotization: In a well-ventilated fume hood, dissolve 4-Chloro-2-methoxyaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5°C using an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature. The presence of excess nitrous acid can be confirmed with starch-iodide paper.[3]

  • Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Gently warm the solution to around 60-70°C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Work-up: After the addition is complete, continue stirring at 70°C for 1 hour. Cool the reaction mixture to room temperature and extract the product with toluene. Wash the organic layer with water, a dilute sodium hydroxide solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield this compound.

Pros and Cons of the Sandmeyer Reaction

Advantages:

  • Utilizes readily available and relatively inexpensive starting materials.

  • A well-established and understood reaction in organic synthesis.

Disadvantages:

  • The use of highly toxic copper(I) cyanide poses significant safety and environmental risks.[4]

  • Reaction conditions can be harsh, and the work-up procedure can be cumbersome due to the presence of copper salts.

  • Yields can be variable and are often moderate.[3]

Alternative Route 1: Palladium-Catalyzed Cyanation

Modern cross-coupling reactions have provided powerful alternatives to traditional methods. Palladium-catalyzed cyanation of aryl halides offers a milder and often more efficient route to benzonitriles, with a broader substrate scope and functional group tolerance.[5]

Reaction Pathway

Palladium_Catalyzed_Cyanation A 1-Bromo-4-chloro-2-methoxybenzene B This compound A->B  Pd₂(dba)₃, dppf  Zn(CN)₂  DMF, 120 °C

Caption: Palladium-catalyzed cyanation of an aryl bromide.

Mechanistic Insight

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by a transmetalation step where the cyanide group from the cyanide source (e.g., zinc cyanide) replaces the halide on the palladium center. The cycle is completed by reductive elimination, which forms the C-CN bond and regenerates the Pd(0) catalyst.[1] The use of less soluble cyanide sources like zinc cyanide helps to maintain a low concentration of free cyanide ions in solution, which can otherwise poison the palladium catalyst.[5]

Experimental Protocol: Palladium-Catalyzed Cyanation of 1-Bromo-4-chloro-2-methoxybenzene

Materials:

  • 1-Bromo-4-chloro-2-methoxybenzene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 eq)

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, dppf, and zinc cyanide to an oven-dried flask.

  • Addition of Reagents: Add anhydrous DMF to the flask, followed by the 1-Bromo-4-chloro-2-methoxybenzene.

  • Reaction: Heat the reaction mixture to 120°C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.[6]

Advantages of Palladium-Catalyzed Cyanation
  • Higher Yields and Milder Conditions: Generally provides higher yields compared to the Sandmeyer reaction under milder conditions.[5]

  • Improved Safety Profile: Utilizes less toxic cyanide sources like zinc cyanide or potassium ferrocyanide.[5][7]

  • Broad Functional Group Tolerance: Tolerates a wider range of functional groups on the aromatic ring.

Disadvantages:

  • Cost: Palladium catalysts and phosphine ligands can be expensive.

  • Catalyst Sensitivity: The catalyst can be sensitive to air and moisture, requiring inert atmosphere techniques.

  • Potential for Metal Contamination: The final product may contain trace amounts of palladium, which may need to be removed for pharmaceutical applications.

Alternative Route 2: From 2-Methoxy-4-chlorobenzaldehyde

A cyanide-free alternative involves the conversion of an aldehyde to a nitrile via its oxime. This two-step, one-pot procedure offers a safer and more environmentally friendly approach.[8]

Reaction Pathway

Aldehyde_to_Nitrile A 2-Methoxy-4-chlorobenzaldehyde B Aldehyde Oxime Intermediate A->B  NH₂OH·HCl  Base C This compound B->C  Dehydrating Agent  (e.g., Ac₂O, SOCl₂)

Caption: Synthesis of this compound from the corresponding aldehyde.

Mechanistic Insight

The reaction begins with the condensation of 2-Methoxy-4-chlorobenzaldehyde with hydroxylamine to form the corresponding aldehyde oxime. The subsequent dehydration of the oxime, facilitated by a dehydrating agent such as acetic anhydride or thionyl chloride, leads to the formation of the nitrile.

Experimental Protocol: Dehydration of 2-Methoxy-4-chlorobenzaldehyde Oxime

Materials:

  • 2-Methoxy-4-chlorobenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq)

  • Pyridine or Sodium Acetate (as base)

  • Acetic Anhydride (Ac₂O) or Thionyl Chloride (SOCl₂) (as dehydrating agent)

  • Solvent (e.g., Toluene, DMF)

Procedure:

  • Oxime Formation: Dissolve 2-Methoxy-4-chlorobenzaldehyde and hydroxylamine hydrochloride in a suitable solvent. Add a base (e.g., pyridine) and stir the mixture at room temperature until the aldehyde is consumed (monitor by TLC).

  • Dehydration: To the reaction mixture containing the oxime, add the dehydrating agent (e.g., acetic anhydride) dropwise. Heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[9]

Comparative Points
  • Safety: This method avoids the use of highly toxic metal cyanides, making it a safer alternative.

  • Green Chemistry: The reagents are generally less hazardous, and the byproducts are often less problematic than those from the Sandmeyer or palladium-catalyzed reactions.

  • Starting Material Availability: The feasibility of this route depends on the commercial availability and cost of 2-Methoxy-4-chlorobenzaldehyde.

Safety, Handling, and Waste Disposal

The choice of synthetic route must be accompanied by a thorough risk assessment.

  • Cyanide Reagents: All manipulations involving copper(I) cyanide, zinc cyanide, or any reagent that can generate hydrogen cyanide must be performed in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat, is mandatory.[10] An emergency cyanide exposure kit should be readily available. Waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) under basic conditions before disposal according to institutional guidelines.[11][12]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Waste containing palladium should be collected separately for proper disposal or recovery.

  • Sandmeyer Reaction: The diazotization step can be hazardous if not properly controlled, as diazonium salts can be explosive when dry.[3] The reaction should always be carried out at low temperatures.

By carefully considering the factors of yield, safety, cost, and environmental impact, researchers can select the most appropriate method for the synthesis of this compound to meet their specific needs.

References

  • An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. (2025).
  • Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions. (2025). Benchchem.
  • Cyanide Salts - Environmental Health and Safety. (n.d.). Dartmouth College.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.
  • Cyanide-Free Cyan
  • A Comparative Guide to Alternative Reagents for the Cyanation of 2-Methyltetrahydrofuran Precursors. (2025). Benchchem.
  • Sandmeyer reaction. (n.d.). In Wikipedia.
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  • SANDMEYER, AND RELATED REACTIONS (A) Replacement Reactions without Reduction (1)
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  • Pd Catalyzed Cyanation. (n.d.). Common Organic Chemistry.
  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013).
  • Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. (2025).
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  • Chemical Waste Management Guide. (n.d.). Technion.
  • Radioactive Waste Disposal Guidelines. (n.d.). University of Illinois Urbana-Champaign.
  • Effect of various solvents on the conversion of 4-chloro benzaldehyde oxime into 4-chlorobenzonitrile. (n.d.).
  • 16 December 2025 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Copper-free Sandmeyer. (2025). Università di Torino.
  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
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  • CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. (n.d.). Google Patents.
  • The possibilities of palladium-catalyzed aromatic cyanation in aqueous media. (2016).
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  • Chemical Waste Storage and Disposal. (n.d.). University of Notre Dame.
  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. (2025).
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  • m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • veratronitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionaliz
  • An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. (2025).

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A Comparative Cost-Benefit Analysis of Synthetic Pathways to 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-2-methoxybenzonitrile is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a chlorinated and methoxylated benzene ring with a nitrile group, offers a versatile scaffold for further chemical modifications. The efficiency and economic viability of its synthesis are critical for the cost-effective production of these high-value end products. This guide provides a detailed cost-benefit analysis of three prominent synthetic pathways to this compound: the Sandmeyer reaction, palladium-catalyzed cyanation, and nucleophilic aromatic substitution. The objective is to equip researchers, chemists, and process development professionals with the necessary data to make informed decisions based on a comprehensive evaluation of yield, cost, safety, and environmental impact.

Pathway 1: The Sandmeyer Reaction

The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, provides a reliable method for the conversion of aryl amines to aryl halides and pseudohalides, including nitriles.[2][3][4] This pathway commences with the diazotization of 4-chloro-2-methoxyaniline, followed by a copper-catalyzed cyanation.

Reaction Scheme:

Step 1: Diazotization of 4-chloro-2-methoxyaniline

Step 2: Cyanation of the Diazonium Salt

Experimental Protocol:

Step 1: Diazotization

  • To a stirred suspension of 4-chloro-2-methoxyaniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation

  • In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and cooled to 0-5 °C.

  • The freshly prepared diazonium salt solution is added slowly to the cyanide solution, with vigorous stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete reaction.

  • The mixture is cooled, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Causality and Experimental Choices:
  • Low Temperature for Diazotization: The diazonium salt is unstable and can decompose at higher temperatures, hence the strict temperature control at 0-5 °C is crucial for maximizing yield.[3]

  • Copper(I) Cyanide: Copper(I) acts as a catalyst in the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution mechanism.[2][4] Using a stoichiometric amount is often necessary for good reactivity.[4]

  • Heating during Cyanation: Gentle heating after the initial reaction helps to drive the reaction to completion by overcoming the activation energy for the displacement of the diazonium group.

Cost-Benefit Analysis: Sandmeyer Reaction
MetricAnalysis
Raw Material Cost Moderate. 4-Chloro-2-methoxyaniline is a commercially available starting material.[5] Copper(I) cyanide and sodium nitrite are relatively inexpensive.
Yield Good to Excellent. Typical yields for Sandmeyer cyanations range from 70% to 90%, depending on the substrate and reaction conditions.
Reaction Time Moderate. The two-step process, including workup and purification, can typically be completed within a standard laboratory workday (8-12 hours).
Scalability Good. The Sandmeyer reaction is a well-established industrial process and can be scaled up with appropriate engineering controls for handling diazonium salts and cyanides.
Safety Considerations High. Diazonium salts can be explosive, especially when isolated in a dry state.[3] Cyanide salts are highly toxic. Strict safety protocols, including temperature control and proper handling of cyanides, are mandatory.
Environmental Impact Moderate. The use of copper, a heavy metal, and cyanide salts necessitates appropriate waste treatment and disposal procedures.
Workflow Diagram: Sandmeyer Reaction

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation A 4-Chloro-2-methoxyaniline C Diazonium Salt Intermediate A->C 0-5 °C B NaNO2, HCl (aq) B->C E This compound C->E < 10 °C, then heat D CuCN, NaCN D->E

Caption: Workflow for the Sandmeyer synthesis of this compound.

Pathway 2: Palladium-Catalyzed Cyanation

Modern transition-metal catalysis offers a powerful alternative to classical methods. Palladium-catalyzed cyanation has emerged as a highly efficient and versatile method for the synthesis of aryl nitriles from aryl halides.[6][7] This approach would likely involve the cross-coupling of a halogenated precursor with a cyanide source.

Reaction Scheme:

(X = Br, I; Y = Cl)

Experimental Protocol:
  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., 1-bromo-4-chloro-2-methoxybenzene) (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., dppf, 2-10 mol%), and the cyanide source (e.g., zinc cyanide, 0.6 eq).

  • Add a dry, degassed solvent (e.g., DMF or DMA).

  • The reaction mixture is heated to 80-120 °C and stirred for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent.

  • The mixture is filtered to remove inorganic salts, and the filtrate is washed with aqueous ammonia (to quench any remaining cyanide) and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Causality and Experimental Choices:
  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst deactivation.

  • Palladium Precatalyst and Ligand: The choice of palladium source and ligand is critical for catalytic activity. Palladacycle precatalysts or combinations like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand are often effective in preventing catalyst poisoning by cyanide.[8]

  • Cyanide Source: Zinc cyanide is often preferred over alkali metal cyanides in palladium-catalyzed reactions due to its lower basicity and slower dissolution, which helps to maintain a low concentration of free cyanide in solution and prevent catalyst inhibition.[8]

Cost-Benefit Analysis: Palladium-Catalyzed Cyanation
MetricAnalysis
Raw Material Cost High. Palladium catalysts and phosphine ligands are expensive. The starting aryl halide may also be more costly than the corresponding aniline.
Yield Excellent. Palladium-catalyzed cyanations are known for their high yields, often exceeding 90%, and broad functional group tolerance.[8]
Reaction Time Variable. Reaction times can range from a few hours to a full day, depending on the reactivity of the aryl halide and the efficiency of the catalytic system.
Scalability Good. While the cost of the catalyst can be a factor on a large scale, the high efficiency and selectivity often make this route economically viable for high-value products. Catalyst loading can often be optimized for large-scale production.
Safety Considerations Moderate. While avoiding the generation of unstable diazonium salts, this method still uses toxic cyanide sources. The use of an inert atmosphere and proper handling of pyrophoric reagents (if certain ligands are used) is necessary.
Environmental Impact Moderate. The use of a precious metal catalyst necessitates efficient recovery and recycling processes to be environmentally and economically sustainable. Solvents like DMF and DMA are also of environmental concern.
Workflow Diagram: Palladium-Catalyzed Cyanation

Palladium_Cyanation cluster_reaction_setup Reaction Setup A Aryl Halide E Reaction Mixture A->E B Pd Catalyst & Ligand B->E C Cyanide Source (e.g., Zn(CN)2) C->E D Solvent (e.g., DMF) D->E F Heating (80-120 °C) under Inert Atmosphere E->F G This compound F->G

Caption: Workflow for the Palladium-Catalyzed synthesis of this compound.

Pathway 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a direct method for introducing a cyano group by displacing a leaving group on an activated aromatic ring.[9] For this compound, a potential starting material could be 1,4-dichloro-2-methoxybenzene, where one of the chloro groups is displaced by a cyanide nucleophile.

Reaction Scheme:
Experimental Protocol:
  • In a round-bottom flask, 1,4-dichloro-2-methoxybenzene (1.0 eq) and a cyanide salt (e.g., sodium cyanide or potassium cyanide, 1.1-1.5 eq) are dissolved in a polar aprotic solvent (e.g., DMSO or DMF).

  • The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours to days.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The product is extracted with an organic solvent.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation, recrystallization, or column chromatography.

Causality and Experimental Choices:
  • High Temperature and Polar Aprotic Solvent: SNAr reactions typically require harsh conditions to overcome the high activation energy of breaking the aromaticity of the ring in the intermediate Meisenheimer complex.[10] Polar aprotic solvents are used to dissolve the cyanide salt and stabilize the charged intermediate.

  • Activation of the Aromatic Ring: The success of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups ortho or para to the leaving group. In the case of 1,4-dichloro-2-methoxybenzene, the additional chloro and methoxy groups provide some activation, but it may not be as strong as a nitro group, necessitating forcing conditions.

Cost-Benefit Analysis: Nucleophilic Aromatic Substitution
MetricAnalysis
Raw Material Cost Low to Moderate. The starting di-halogenated benzene and simple cyanide salts are generally inexpensive.
Yield Variable to Good. Yields can be highly variable and are strongly dependent on the substrate's activation towards nucleophilic attack. Side reactions, such as the displacement of the other halogen, can occur, leading to lower selectivity.
Reaction Time Long. The reaction often requires prolonged heating at high temperatures, which can range from several hours to multiple days.
Scalability Moderate. The use of high temperatures and potentially high pressures can present challenges for large-scale industrial synthesis. The energy costs associated with prolonged heating can also be significant.
Safety Considerations High. This pathway involves the use of highly toxic cyanide salts at high temperatures. The potential for exothermic reactions and the need for high-pressure equipment in some cases require stringent safety measures.
Environmental Impact High. The use of high-boiling point polar aprotic solvents like DMSO and DMF, which are difficult to remove and recycle, poses a significant environmental burden. The high energy consumption also contributes to a larger carbon footprint.
Workflow Diagram: Nucleophilic Aromatic Substitution

SNAr_Reaction A 1,4-Dichloro-2-methoxybenzene D Reaction Mixture A->D B NaCN or KCN B->D C Polar Aprotic Solvent (e.g., DMSO) C->D E High Temperature Heating (150-200 °C) D->E F This compound E->F

Caption: Workflow for the SNAr synthesis of this compound.

Comparative Summary and Conclusion

Synthetic PathwayRaw Material CostYieldReaction TimeScalabilitySafety ConcernsEnvironmental Impact
Sandmeyer Reaction ModerateGoodModerateGoodHighModerate
Palladium-Catalyzed Cyanation HighExcellentVariableGoodModerateModerate
Nucleophilic Aromatic Sub. Low to ModerateVariableLongModerateHighHigh

The choice of the optimal synthetic pathway for this compound is a multifaceted decision that depends on the specific priorities of the research or manufacturing setting.

  • For large-scale, cost-effective production where the handling of hazardous materials is well-established, the Sandmeyer reaction presents a balanced and attractive option. It offers good yields with moderately priced starting materials and is a proven, scalable technology.

  • For applications where the highest possible yield and functional group tolerance are paramount, and the cost of the catalyst can be justified, palladium-catalyzed cyanation is the superior choice. This modern method offers excellent efficiency and is often the go-to for the synthesis of complex, high-value molecules.

  • Nucleophilic aromatic substitution, while appearing economically attractive due to inexpensive starting materials, is often the least favorable option. The harsh reaction conditions, long reaction times, variable yields, and significant safety and environmental concerns limit its practical application for this particular target molecule unless a highly activated precursor is available.

Ultimately, the selection of a synthetic route should be preceded by a thorough risk assessment and a careful evaluation of the available resources and project goals. This guide provides the foundational data and expert insights to facilitate this critical decision-making process.

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH.
  • Sandmeyer reaction - Wikipedia.
  • Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. - ResearchGate.
  • 4-Chloro-2-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis and Advanced Materials.
  • nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of - Organic Syntheses Procedure.
  • A new palladium catalyst system for the cyanation of aryl chlorides - ResearchGate.
  • Sandmeyer Reaction - GeeksforGeeks.
  • Sandmeyer reaction - L.S.College, Muzaffarpur.
  • Nucleophilic Aromatic Substitution - Chemistry Steps.
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing.
  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF - ResearchGate.
  • Nucleophilic Aromatic Substitution - YouTube.
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.

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A Comparative Guide to the Characterization of 4-Chloro-2-methoxybenzonitrile Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

4-Chloro-2-methoxybenzonitrile is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] As with any component intended for pharmaceutical use, ensuring its purity is paramount to the safety and efficacy of the final drug product. Impurities, even in trace amounts, can have unintended pharmacological effects or impact the stability of the API.[2] Therefore, a robust and comprehensive characterization of any potential impurities is a critical step in the drug development process. This guide provides a comparative analysis of analytical methodologies for the identification and quantification of impurities in this compound, offering insights for researchers, scientists, and drug development professionals.

The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B) that mandate the reporting, identification, and qualification of impurities in new drug substances and products.[3][4][5][6] These guidelines set specific thresholds for action, making accurate and sensitive analytical methods indispensable.

Understanding the Impurity Landscape: Potential Byproducts in this compound Synthesis

The impurity profile of this compound is intrinsically linked to its synthetic route. A common method for its preparation involves the reaction of a substituted dichloronitrobenzene with a cyanide source.[7][8][9] This process can potentially lead to several types of impurities:

  • Starting Material Carryover: Unreacted 2,5-dichloronitrobenzene.

  • Isomeric Impurities: Positional isomers formed due to incomplete selectivity of the cyanation reaction.

  • Byproducts of Side Reactions: Hydrolysis of the nitrile group to a carboxylic acid or amide, or other unintended reactions.

  • Reagents and Catalysts: Residual reagents, solvents, and catalysts used in the synthesis.[2]

A thorough understanding of the synthetic pathway is the first step in predicting and identifying potential impurities.

Comparative Analysis of Analytical Methodologies

The effective characterization of impurities requires a multi-pronged analytical approach, often combining chromatographic separation with spectroscopic detection. The choice of technique depends on the nature of the impurity (volatile vs. non-volatile, chromophoric vs. non-chromophoric) and the required sensitivity.

Chromatographic Techniques: The Workhorse of Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating impurities from the main this compound peak.[10][11]

High-Performance Liquid Chromatography (HPLC):

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the most widely used technique for the analysis of non-volatile organic impurities.[10][12]

  • Principle: Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Strengths: Versatile, high resolution, and compatible with a wide range of detectors.

  • Considerations: Method development can be time-consuming, requiring optimization of the mobile phase composition, column type, and temperature.[13]

Gas Chromatography (GC):

GC is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain byproducts.[11]

  • Principle: Separation occurs based on the volatility and interaction of analytes with a stationary phase within a capillary column.

  • Strengths: Excellent for separating volatile compounds, highly sensitive, and often coupled with mass spectrometry for definitive identification.

  • Considerations: Not suitable for non-volatile or thermally labile compounds.

Table 1: Comparison of HPLC and GC for Impurity Analysis of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicable Impurities Non-volatile and semi-volatile organic impurities, starting materials, isomeric byproducts.Volatile and semi-volatile organic impurities, residual solvents.
Typical Stationary Phase Reversed-phase (C18, C8), Normal-phasePolysiloxanes (e.g., DB-5, HP-1)
Typical Mobile Phase Acetonitrile/Water, Methanol/Water gradients with buffers.[13]Inert carrier gas (Helium, Nitrogen).
Detection Methods UV-Vis (Diode Array Detector), Mass Spectrometry (MS).[10]Flame Ionization Detector (FID), Mass Spectrometry (MS).[11]
Advantages High versatility, high resolution for complex mixtures.High sensitivity for volatile compounds, direct coupling to MS for structural elucidation.
Limitations Not suitable for highly volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Spectroscopic Techniques: The Key to Structural Elucidation

Once separated, the structural identification of impurities relies heavily on spectroscopic techniques.

Mass Spectrometry (MS):

Coupling MS with either HPLC (LC-MS) or GC (GC-MS) provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown impurities.[11][14] Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used in LC-MS for drug impurity analysis.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR, particularly ¹H and ¹³C NMR, is an unparalleled tool for the definitive structural elucidation of isolated impurities.[15] It provides detailed information about the chemical environment of each atom in a molecule.[16] For benzonitrile derivatives, NMR can help distinguish between positional isomers by analyzing the coupling patterns and chemical shifts of the aromatic protons.[17][18][19]

Experimental Protocols and Workflows

General Impurity Profiling Workflow

The following diagram illustrates a typical workflow for the characterization of impurities in this compound.

Impurity Profiling Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Identification cluster_3 Quantification & Characterization Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution HPLC_GC HPLC or GC Analysis Dissolution->HPLC_GC Separation Separation of Impurities HPLC_GC->Separation Detection UV/FID & MS Detection Separation->Detection Identification Preliminary Identification (MW, RT) Detection->Identification Quantification Quantification against Reference Standard Identification->Quantification Isolation Impurity Isolation (if necessary) Quantification->Isolation NMR Structural Elucidation by NMR Isolation->NMR

Caption: General workflow for impurity characterization.

Detailed HPLC-UV Method Protocol

This protocol provides a starting point for the development of a robust HPLC method for the analysis of this compound and its impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD). A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[20]

Mobile Phase Preparation:

  • Mobile Phase A: Prepare a buffer solution (e.g., 20 mM phosphate buffer, pH adjusted to 3.0).

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Degas both mobile phases before use.[21]

Chromatographic Conditions:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 225 nm (or a wavelength determined by the UV spectrum of the main component and expected impurities).[12]

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30.1-35 min: Return to initial conditions (90% A, 10% B)

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation and Interpretation

A well-structured data presentation is crucial for comparing the performance of different analytical methods.

Table 2: Hypothetical Performance Comparison of Analytical Methods

ParameterHPLC-UVGC-MSLC-MS
Limit of Detection (LOD) ~0.01%~0.005%~0.001%
Limit of Quantification (LOQ) ~0.03%~0.015%~0.003%
Linearity (r²) >0.999>0.998>0.999
Precision (%RSD) < 2.0%< 3.0%< 2.5%
Primary Application Routine purity testing, quantification of known impurities.Analysis of volatile impurities, identification of unknown volatile compounds.Identification and quantification of unknown non-volatile impurities.

Logical Framework for Method Selection

The selection of the most appropriate analytical technique(s) is a critical decision in the impurity characterization process. This decision tree provides a logical framework for this selection process.

Method Selection Logic Start Characterize Impurities in This compound Volatility Are volatile impurities (e.g., residual solvents) expected? Start->Volatility GC_MS Use GC-MS for identification and quantification. Volatility->GC_MS Yes HPLC_UV Use HPLC-UV for routine purity analysis and quantification of known non-volatile impurities. Volatility->HPLC_UV No Unknown_Impurity Are there unknown non-volatile impurities > 0.1%? HPLC_UV->Unknown_Impurity LC_MS Use LC-MS for preliminary identification (MW and formula). Unknown_Impurity->LC_MS Yes End End Unknown_Impurity->End No Isolate_NMR Isolate impurity and perform NMR for definitive structural elucidation. LC_MS->Isolate_NMR

Caption: Decision tree for analytical method selection.

Conclusion: A Holistic Approach to Ensuring Purity

The comprehensive characterization of impurities in this compound is a non-negotiable aspect of pharmaceutical development. A combination of high-resolution chromatographic techniques, such as HPLC and GC, coupled with powerful spectroscopic methods like MS and NMR, provides the necessary tools for the detection, identification, and quantification of potential impurities. By adopting a systematic and scientifically sound approach, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical product, in full compliance with global regulatory standards.

References

  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]
  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. [Link]
  • ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. [Link]
  • DiVA portal. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. [Link]
  • Supplementary Information. (n.d.).
  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
  • SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. [Link]
  • Genome Context. (n.d.). This compound. [Link]
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. [Link]
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
  • Journal of Pharmaceutical Analysis. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link]
  • PubChem. (n.d.). 4-Chloro-2-methylbenzonitrile. [Link]
  • Shimadzu. (n.d.). Tips for practical HPLC analysis. [Link]
  • The Antirrhinum. (n.d.). This compound (Standard). [Link]
  • Cytoswitch. (n.d.). This compound. [Link]
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  • Indian Academy of Sciences. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. [Link]
  • SIELC Technologies. (2018). 4-Chloro-2-nitrobenzonitrile. [Link]
  • European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. [Link]
  • Google Patents. (n.d.).
  • GL Sciences. (n.d.). HPLC Column Technical Guide. [Link]

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A Comparative Guide to the Biological Activity of 4-Chloro-2-methoxybenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzonitrile scaffold serves as a versatile backbone for the development of novel therapeutic agents. The strategic placement of various functional groups on the benzene ring can significantly modulate the compound's biological activity, offering a rich field for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the biological activities of analogs of 4-Chloro-2-methoxybenzonitrile, a compound of interest for its potential pharmacological applications. Drawing upon available scientific literature, we will explore the synthesis, anticancer, and antimicrobial properties of these analogs, supported by experimental data and mechanistic insights.

Introduction to this compound

This compound is a substituted benzonitrile featuring a chlorine atom at the 4-position, a methoxy group at the 2-position, and a nitrile group at the 1-position. This unique arrangement of electron-withdrawing (chloro and nitrile) and electron-donating (methoxy) groups creates a distinct electronic and steric profile, making it an attractive starting point for the design of biologically active molecules. The exploration of its analogs aims to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the modification of commercially available precursors. For instance, the synthesis of related benzonitrile derivatives often starts from substituted benzoic acids or benzaldehydes.

General Synthetic Protocol:

A plausible synthetic route for generating a library of this compound analogs could involve the following key steps:

  • Starting Material Selection: Begin with a commercially available substituted benzonitrile or a precursor that can be readily converted to the nitrile. For example, starting with a substituted 2-hydroxybenzonitrile would allow for the introduction of various alkoxy groups at the 2-position.

  • Modification of Substituents:

    • Alkylation/Arylation: The methoxy group can be varied by using different alkyl or aryl halides to react with a precursor having a hydroxyl group at the 2-position.

    • Halogenation: Different halogen atoms can be introduced at the 4-position using appropriate halogenating agents.

    • Nucleophilic Aromatic Substitution: The chloro group at the 4-position can be replaced with other functionalities, such as amines or thiols, through nucleophilic aromatic substitution reactions.

  • Purification and Characterization: The synthesized analogs are purified using techniques like column chromatography, and their structures are confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Synthesis_Workflow Start Starting Material (e.g., Substituted Benzonitrile Precursor) Step1 Functional Group Modification (e.g., Alkylation, Halogenation, SNAr) Start->Step1 Reaction Step2 Purification (e.g., Column Chromatography) Step1->Step2 Crude Product End Characterized Analog Library Step2->End Pure Compound

Caption: General workflow for the synthesis of this compound analogs.

Comparative Biological Activity

The biological activities of benzonitrile derivatives are diverse and highly dependent on their substitution patterns. This section will focus on the comparative anticancer and antimicrobial activities of analogs related to this compound.

Anticancer Activity

Recent studies have highlighted the potential of the this compound scaffold in the development of anticancer agents. The primary mechanism of action for some of these derivatives appears to be the inhibition of tubulin polymerization, a critical process in cell division.

Structure-Activity Relationship (SAR) Insights:

  • Role of the Methoxy Group: The methoxy group at the 2-position is often crucial for activity. Its presence and position can influence the molecule's conformation and its ability to bind to the target protein.

  • Impact of the Chloro Group: The chlorine atom at the 4-position can contribute to the compound's lipophilicity and its interaction with the target. The nature and position of the halogen can significantly affect potency.

  • Influence of other Substituents: Modifications at other positions of the benzonitrile ring can fine-tune the compound's activity, selectivity, and pharmacokinetic properties.

Comparative Cytotoxicity Data:

Compound ClassCancer Cell LineIC50 (µM)Reference
Substituted BenzonitrilesMCF-7 (Breast)Varies[1]
Substituted QuinazolinonesHCT-116 (Colon)Varies[2]
4-PhenoxyquinolinesA549 (Lung)Varies[3]

Note: The IC50 values are highly dependent on the specific substitutions on the benzonitrile ring and the nature of the final compound.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Several anticancer agents derived from benzonitrile-related scaffolds exert their effect by disrupting the microtubule dynamics through inhibition of tubulin polymerization. These agents often bind to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.

Tubulin_Inhibition_Pathway Compound This compound Analog Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for CellCycle Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Hypothesized signaling pathway for anticancer activity via tubulin polymerization inhibition.

Antimicrobial Activity

Benzonitrile derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Structure-Activity Relationship (SAR) Insights:

  • Influence of Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents like the chloro and methoxy groups, can play a significant role in its ability to penetrate microbial cell walls.

  • Electronic Effects: The electronic nature of the substituents can affect the compound's interaction with microbial targets. Electron-withdrawing groups can enhance the reactivity of the benzonitrile core.

Comparative Antimicrobial Activity Data:

Similar to the anticancer data, direct comparative studies on this compound analogs are limited. However, studies on other substituted benzonitriles and related heterocyclic compounds provide insights into their potential antimicrobial efficacy.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Substituted BenzoylthioureasE. coliVaries[4]
Substituted BenzoxazolesS. aureusVaries[5]
Substituted BenzothiazolesVarious BacteriaVaries[6]

Note: MIC (Minimum Inhibitory Concentration) values are dependent on the specific analog and the microbial strain tested.

Experimental Protocols

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following are methodologies for key assays used in the evaluation of this compound analogs.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (analogs of this compound) are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Analogs at Various Concentrations A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Antimicrobial Activity

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data on related compounds suggest that strategic modifications of the substituents on the benzonitrile ring can lead to potent and selective biological activity. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish a clear and comprehensive structure-activity relationship. Such studies will be instrumental in identifying lead compounds with optimized efficacy and drug-like properties for further preclinical and clinical development.

References

Please note that a comprehensive list of clickable URLs is not feasible as the information has been synthesized from a multitude of sources. The references below represent key publications in the broader field of benzonitrile and related heterocyclic chemistry.

  • Sławiński, J., Żołnowska, B., Szafrański, K., & Kawiak, A. (2015). Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 92, 76-85.
  • Khadka, D. B., Kim, H. R., & Lee, K. (2015). Substituted 2-arylquinazolinones: Design, synthesis, and evaluation of cytotoxicity and inhibition of topoisomerases. European Journal of Medicinal Chemistry, 103, 69-79.
  • Wu, X., Li, X., Niu, H., Li, L., Li, Y., & Li, Z. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1, 2, 4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 124, 84-97.
  • Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 4(1), 1-13.
  • Yamashita, A., Norton, E. B., Kaplan, J. A., Niu, C., Loganzo, F., Hernandez, R., ... & Ayral-Kaloustian, S. (2004). Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment. Bioorganic & medicinal chemistry letters, 14(21), 5317-5322.
  • El-Sayed, M. A., El-Gazzar, M. G., & El-Gaml, K. M. (2017). SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1, 2-DIHYDRO-3H-INDOL-3-YLIDENE) METHYL] PHENOXY}-N-PHENYLACETAMIDE. Acta Poloniae Pharmaceutica, 74(1), 137-145.
  • Cho, N., Kim, Y., & Park, H. (2003). Synthesis and cytotoxicity evaluation of 2-amino-and 2-hidroxy-3-ethoxycarbonyl-N-substituted-benzo [f] indole-4, 9-dione derivatives. Bioorganic & medicinal chemistry letters, 13(6), 1149-1152.
  • Hassan, A. S., El-Sayed, M. A., El-Gazzar, M. G., & El-Gaml, K. M. (2019). Design, synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. RSC advances, 9(58), 33767-33780.
  • Chiscop, E., Pui, A., Gîlcă, I., & Tuchiluş, C. (2019).
  • Shanbhag, G., & Vagdevi, H. M. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research (IJSR), 7(12), 1023-1028.
  • Sharma, P. K., Kumar, G., Dar, J. M., & Mutneja, M. (2015). Antimicrobial activities of substituted 2-aminobenzothiazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 819-822.
  • Wu, X., Li, X., Niu, H., Li, L., Li, Y., & Li, Z. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1, 2, 4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 124, 84-97.
  • Sławiński, J., Żołnowska, B., Szafrański, K., & Kawiak, A. (2015). Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 92, 76-85.
  • Khadka, D. B., Kim, H. R., & Lee, K. (2015). Substituted 2-arylquinazolinones: Design, synthesis, and evaluation of cytotoxicity and inhibition of topoisomerases. European Journal of Medicinal Chemistry, 103, 69-79.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of specialized reagents like 4-Chloro-2-methoxybenzonitrile is not merely a regulatory formality but a critical component of ensuring laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework grounded in established safety protocols for the handling and disposal of this compound.

The core principle for managing this compound waste is recognizing it as a chlorinated organic hazardous waste .[1][2] This classification dictates a specific set of handling and disposal requirements designed to mitigate risks to personnel and prevent environmental contamination. Obsolete methods such as ground burial are inadequate and generally prohibited for such compounds.[1]

Hazard Profile and Essential Safety Precautions

Before handling this compound, a thorough understanding of its hazard profile is essential. This knowledge informs the selection of appropriate personal protective equipment (PPE) and engineering controls, forming the first line of defense against accidental exposure.

Table 1: this compound - Key Safety Data

Parameter Information
Chemical Name This compound
CAS Number 100960-68-7[3][4]
Molecular Formula C₈H₆ClNO[3]
GHS Hazard Classification Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed[3]
Primary Engineering Control All handling should occur within a certified chemical fume hood to ensure adequate ventilation.[3][5][6]
Required Personal Protective Equipment (PPE) Safety goggles with side-shields, nitrile gloves, and a standard laboratory coat are mandatory.[3][6][7]

Expert Insight: The Rationale Behind Controls

The requirement to handle this compound in a fume hood is driven by the need to prevent inhalation of any dust or aerosols, a primary route of exposure.[5] While the primary listed hazard is oral toxicity, related chlorinated and nitrile-containing compounds often carry risks of skin and eye irritation.[6][8] Therefore, wearing appropriate gloves and eye protection is a non-negotiable standard to prevent accidental contact.[3] Always ensure that safety showers and eyewash stations are accessible and unobstructed when working with this chemical.[6]

Waste Segregation and Containment Protocol

Effective disposal begins with meticulous segregation at the point of generation. The commingling of different waste streams can create dangerous chemical reactions, prevent the possibility of recycling, and significantly increase disposal costs.[2]

Causality of Segregation: this compound is a halogenated organic compound. It must be kept separate from non-halogenated solvents.[2] This is because the primary disposal route for halogenated waste is high-temperature incineration, a specialized process designed to safely break down the carbon-chlorine bonds and scrub the resulting hydrogen halides from the exhaust gas.[1][9] Mixing this waste with non-halogenated solvents, which may be destined for solvent recovery or fuel blending, contaminates the entire stream, rendering it unsuitable for those less expensive and more sustainable disposal pathways.[2]

Step-by-Step Containment Procedure:

  • Select the Correct Waste Container: Utilize a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a tightly sealing lid.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste mixture.

  • Collection:

    • Solid Waste: For residual powder or contaminated items (e.g., weigh boats, gloves, wipes), place them directly into the designated solid waste container.

    • Liquid Waste: For solutions or reaction mixtures, pour the waste carefully into the designated liquid waste container using a funnel.

  • Closure and Storage: Always keep the waste container tightly closed when not in use.[10][11] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials. Do not fill containers beyond 90% of their capacity to allow for expansion.[10]

Final Disposal and Emergency Spill Management

Final disposal of hazardous waste is a regulated process that must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Disposal Workflow:

  • Accumulation: Collect waste in your laboratory's satellite accumulation area according to the containment protocol above.

  • Request Pickup: Once the container is full or the project is complete, submit a hazardous waste pickup request through your institution's EHS portal. Do not move the waste from the laboratory yourself.

  • Professional Disposal: Trained EHS personnel will collect the waste and consolidate it for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] At the TSDF, the this compound waste will be destroyed via controlled high-temperature incineration.[1]

Emergency Procedures: Spill Management

In the event of a spill, a rapid and correct response is critical to minimizing exposure and environmental impact.

Spill_Response_Workflow spill Spill of 4-Chloro-2- methoxybenzonitrile Detected decision_size Is the spill large, uncontrolled, or has personnel exposure occurred? spill->decision_size evacuate IMMEDIATELY EVACUATE THE AREA Alert colleagues decision_size->evacuate Yes ppe Don appropriate PPE: - Lab Coat - Safety Goggles - Nitrile Gloves decision_size->ppe No, spill is small and contained notify_ehs Contact EHS / Emergency Services (Provide location and chemical name) evacuate->notify_ehs isolate Isolate the area Prevent re-entry notify_ehs->isolate contain Cover with an inert absorbent (e.g., diatomite, universal binder) ppe->contain collect Carefully sweep or scoop contaminated material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area with an appropriate solvent (e.g., alcohol) and clean with soap and water collect->decontaminate dispose Dispose of all contaminated materials (absorbent, wipes, gloves) as Halogenated Hazardous Waste decontaminate->dispose

Caption: Decision workflow for responding to a chemical spill.

Small Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear safety goggles, a lab coat, and double nitrile gloves.[3]

  • Containment: Prevent the spill from spreading or entering drains.[3] For solid spills, carefully sweep up the material.[5][6] For liquid spills, cover with an inert absorbent material like diatomite or a universal binder.[3]

  • Collection: Carefully collect the absorbent material and place it into a designated, labeled container for halogenated hazardous waste.[3]

  • Decontamination: Wipe the spill area with a cloth dampened with alcohol, followed by a thorough cleaning with soap and water.[3]

  • Disposal: All contaminated materials, including gloves, wipes, and absorbent, must be disposed of as hazardous waste.

By adhering to these procedures, you contribute to a culture of safety and ensure that the lifecycle of this chemical concludes responsibly, protecting both your colleagues and the environment.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
  • Safety Data Sheet - this compound. (2022, May 7). MedchemExpress.com.
  • 4-CHLORO-2-METHYLBENZONITRILE - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • This compound CAS#: 100960-68-7. (n.d.). ChemicalBook.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • 4-Chloro-2-methylbenzonitrile. (n.d.). PubChem.
  • SAFETY DATA SHEET - 4-Methoxybenzonitrile. (2025, September 6). Thermo Fisher Scientific.
  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • SAFETY DATA SHEET - 4-Chlorobenzonitrile. (2025, December 18). Fisher Scientific.
  • Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, Oregon State University.
  • Hazardous Waste Manual. (2025-2026). Environmental Health & Safety Office, Oakland University.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency.
  • Hazardous Waste. (n.d.). US Environmental Protection Agency.

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A Senior Application Scientist's Guide to the Safe Handling of 4-Chloro-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a wide array of chemical compounds, each with its unique profile of properties and associated risks. Among these is 4-Chloro-2-methoxybenzonitrile, a compound that, while valuable in synthesis, demands a protocol of rigorous safety and handling procedures. This guide, moving beyond a simple recitation of steps, is designed to provide you with a deep, causal understanding of the necessary precautions, operational plans, and disposal methods. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a solid, typically a white to yellow powder, that presents several potential hazards.[1] According to its Safety Data Sheet (SDS), it is harmful if swallowed and can cause skin and serious eye irritation.[2][3] While comprehensive toxicological data may not be fully available, the nitrile functional group warrants caution, as some nitriles can release cyanide in the body.[4] Therefore, our safety protocols are built on the principle of minimizing all potential routes of exposure: inhalation, ingestion, and skin/eye contact.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2]Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[5][6]
Skin Irritation Causes skin irritation.[5][7]Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice.[5][7]
Eye Irritation Causes serious eye irritation.[5][7]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2][7]
Respiratory Irritation May cause respiratory irritation.[5][7]Avoid breathing dust. Use only in a well-ventilated area, preferably a fume hood.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is paramount when handling this compound. A one-size-fits-all approach is insufficient; the level of PPE must correspond to the task and the associated risk.

Routine Handling in a Controlled Environment

For routine procedures such as weighing and transferring the compound within a certified chemical fume hood, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over safety goggles whenever there is a risk of splashing or if handling larger quantities.[9]

  • Hand Protection: Nitrile gloves are the standard for incidental contact with a wide range of chemicals.[4][9][10] It is crucial to select gloves of an appropriate thickness and to double-glove when handling this compound. Always inspect gloves for any signs of degradation or perforation before use.[8] If direct, prolonged contact is anticipated, consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[11]

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned to protect against accidental spills.[9][12] Ensure that clothing worn underneath the lab coat is made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in the event of a fire.[9]

  • Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[12][13]

Emergency Situations: Spill or Uncontrolled Release

In the event of a spill or an uncontrolled release of this compound dust, an elevated level of PPE is necessary for response personnel:

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter is required.[4][9] The specific type of respirator will depend on the scale of the spill and the concentration of airborne particles.

  • Enhanced Body Protection: A chemical-resistant apron or suit may be necessary over the lab coat to prevent saturation of clothing.

PPE_Protocol cluster_routine Routine Handling cluster_emergency Emergency Response (Spill) routine_goggles Chemical Goggles routine_gloves Nitrile Gloves (Double-gloved) routine_goggles->routine_gloves routine_coat Lab Coat routine_gloves->routine_coat routine_shoes Closed-toe Shoes routine_coat->routine_shoes emergency_respirator NIOSH-approved Respirator emergency_goggles Chemical Goggles + Face Shield emergency_respirator->emergency_goggles emergency_gloves Heavy-duty Nitrile Gloves emergency_goggles->emergency_gloves emergency_suit Chemical-resistant Apron/Suit emergency_gloves->emergency_suit start task Task Assessment start->task task->routine_goggles Routine Use task->emergency_respirator Spill/Release

Figure 1: Personal Protective Equipment (PPE) decision workflow.

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured and methodical approach to handling this compound is essential to minimize risk. The following protocol should be adopted for all procedures involving this compound.

Pre-Operational Checks
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Have all necessary equipment, including spatulas, weigh boats, and secondary containers, readily available within the fume hood to avoid unnecessary movement.[2]

  • Prepare for Spills: Ensure a chemical spill kit appropriate for solid reagents is accessible.

  • Review the SDS: Before beginning work, briefly review the Safety Data Sheet for this compound.[12]

Weighing and Transfer Protocol
  • Don Appropriate PPE: As outlined in the PPE protocol for routine handling.

  • Work Within a Fume Hood: All manipulations of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[12]

  • Use a Designated Area: Whenever possible, designate a specific area within the fume hood for handling this compound to contain any potential contamination.[2]

  • Minimize Dust Generation: Handle the solid gently. Avoid scooping or pouring in a manner that creates airborne dust. Use a spatula to carefully transfer the powder to a weigh boat or reaction vessel.[2]

  • Immediate Cleanup: Clean any minor spills on the balance or work surface immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

  • Secure Container: Tightly close the primary container of this compound immediately after use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[13]

Handling_Workflow start Start pre_checks Pre-Operational Checks start->pre_checks don_ppe Don PPE pre_checks->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood weigh_transfer Weigh & Transfer (Minimize Dust) fume_hood->weigh_transfer cleanup Immediate Minor Spill Cleanup weigh_transfer->cleanup secure_container Secure & Store Container cleanup->secure_container decontaminate Decontaminate Work Area & PPE secure_container->decontaminate end End decontaminate->end

Figure 2: Step-by-step workflow for handling this compound.

Emergency Procedures: Preparedness is Key

Even with the most stringent precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]

Spill Response
  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.[14]

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert your supervisor and institutional safety office.

    • Prevent others from entering the area.

    • Only trained emergency response personnel should handle large spills.

Decontamination and Disposal Plan: A Responsible Conclusion to Your Work

Proper decontamination and disposal are critical to prevent residual contamination and ensure environmental responsibility.

Decontamination
  • Equipment: All non-disposable equipment, such as spatulas and glassware, should be decontaminated by rinsing with an appropriate solvent, followed by a thorough washing with laboratory detergent and water.[16]

Disposal

The disposal of this compound and any materials contaminated with it must be handled in accordance with local, state, and federal regulations.[9] As a chlorinated organic compound, it may be classified as a hazardous waste.

  • Solid Waste: Place un-used this compound and any contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.

  • Waste Stream: The waste stream for this compound will likely be designated for incineration at a licensed hazardous waste facility. Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research.

References

  • MedChemExpress. (2022, May 7). Safety Data Sheet: this compound.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acetonitrile.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
  • Terracon. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • MedChemExpress. (n.d.). Certificate of Analysis: this compound.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • American Laboratory. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • University of Massachusetts Lowell. (n.d.). SOP Bio-005 Decontamination Reusable Labware, Work-Surfaces and Equipment.
  • University of Kentucky. (n.d.). Disinfection & Decontamination.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.